molecular formula C7H6ClN3 B1427752 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1140241-22-0

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1427752
CAS No.: 1140241-22-0
M. Wt: 167.59 g/mol
InChI Key: RJTAXXLTKRHRMI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1140241-22-0) is a high-value chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of targeted anticancer therapies. This compound features a pyrrolo[3,2-d]pyrimidine core, a privileged structure in drug discovery known for its ability to mimic purine bases . The reactive 2-chloro and 4-methyl substituents make it an ideal precursor for further functionalization, primarily via nucleophilic aromatic substitution, to create a diverse array of potential therapeutic molecules . Extensive scientific research has highlighted the significance of this chemical series, particularly in the field of oncology. It is a key synthetic intermediate for a class of compounds that function as potent microtubule depolymerizing agents . These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Derivatives built from this core structure have demonstrated one to two-digit nanomolar potency (IC50) against various cancer cell lines in culture, including MDA-MB-435 . Notably, some of these optimized derivatives have shown the ability to circumvent major clinical resistance mechanisms, such as overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which often limit the efficacy of existing microtubule-targeting drugs . Promisingly, a leading compound from this series (Compound 11) exhibited significant inhibition of tumor growth in multiple preclinical xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) without displaying overt animal toxicity, marking it for further preclinical development . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTAXXLTKRHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744657
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80744657
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140241-22-0
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic protocol for this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, particularly as kinase inhibitors in oncology.[1][2] This document outlines a plausible and scientifically grounded synthetic route, starting from commercially available precursors and proceeding through key intermediates to the final product. Each step is detailed with experimental procedures, mechanistic insights, and justifications for the chosen methodologies. The guide is intended to serve as a valuable resource for chemists in the pharmaceutical and biotechnology industries, as well as in academic research.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere that has garnered considerable attention in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to the purine core of DNA and RNA allows it to interact with a wide range of biological targets, including enzymes and receptors. Notably, derivatives of this heterocyclic system have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[2]

The target molecule, this compound (CAS No: 1140241-22-0), is a valuable intermediate for the synthesis of more complex derivatives.[3][4] The chloro substituent at the 2-position and the methyl group at the 4-position offer distinct handles for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

This guide details a proposed multi-step synthesis of this compound. The proposed route is based on established principles of heterocyclic chemistry and draws upon published procedures for the synthesis of analogous compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the construction of a substituted pyrimidine ring, followed by the annulation of the pyrrole ring, and finally, the introduction of the chloro group at the 2-position.

Synthesis_Pathway A 2-Amino-4-methyl-5-nitropyrimidine B 2,5-Diamino-4-methylpyrimidine A->B Reduction C 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine B->C Pyrrole Ring Formation D This compound C->D Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,5-Diamino-4-methylpyrimidine

The initial step involves the reduction of the nitro group of commercially available 2-amino-4-methyl-5-nitropyrimidine to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Protocol:

  • To a solution of 2-amino-4-methyl-5-nitropyrimidine (1.0 eq) in ethanol in a pressure vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2,5-diamino-4-methylpyrimidine as a solid, which can be used in the next step without further purification.

Causality and Expertise:

  • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups. It typically proceeds with high yield and avoids the use of harsh or stoichiometric metal reagents.

  • Solvent: Ethanol is a good solvent for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Safety: Hydrogen gas is flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Step 2: Synthesis of 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine

The second step involves the construction of the pyrrole ring fused to the pyrimidine core. This can be achieved through a condensation reaction between the 1,2-diamine intermediate and a suitable C2 synthon, such as chloroacetaldehyde.

Protocol:

  • Dissolve 2,5-diamino-4-methylpyrimidine (1.0 eq) in a mixture of water and ethanol.

  • Add an aqueous solution of chloroacetaldehyde (1.1 eq) dropwise to the pyrimidine solution at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to ~8-9 with an aqueous solution of sodium bicarbonate to induce precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine.

Mechanistic Rationale:

The reaction proceeds through an initial nucleophilic attack of one of the amino groups on the aldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Pyrrole_Formation reactant1 2,5-Diamino-4-methylpyrimidine intermediate Schiff Base Intermediate reactant1->intermediate Condensation reactant2 Chloroacetaldehyde reactant2->intermediate product 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine intermediate->product Cyclization & Aromatization

Caption: Simplified mechanism for pyrrole ring formation.

Step 3: Synthesis of this compound

The final step is the conversion of the 2-amino group to a chloro group. This is classically achieved via a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.

Protocol:

  • Suspend 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) will be observed.

  • Pour the reaction mixture into ice water and neutralize with an aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expert Insights and Trustworthiness:

  • Diazotization: The formation of the diazonium salt is a critical step and must be performed at low temperatures to prevent its decomposition.

  • Sandmeyer Reaction: The use of a copper(I) catalyst is essential for the efficient displacement of the diazonium group with a chloride ion. The mechanism involves a single-electron transfer from the copper(I) species.

  • Work-up: Careful neutralization and extraction are necessary to isolate the product. Column chromatography is often required to obtain the final product in high purity.

Data Summary

Compound Starting Material Reagents Solvent Typical Yield
2,5-Diamino-4-methylpyrimidine 2-Amino-4-methyl-5-nitropyrimidineH₂, 10% Pd/CEthanol>90%
4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine 2,5-Diamino-4-methylpyrimidineChloroacetaldehydeWater/Ethanol60-70%
This compound 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amineNaNO₂, HCl, CuClWater40-50%

Conclusion

This technical guide provides a detailed and scientifically sound protocol for the synthesis of this compound. The proposed three-step route is based on well-established chemical transformations and offers a practical approach for obtaining this valuable synthetic intermediate. The information presented herein is intended to empower researchers and scientists in the field of medicinal chemistry to access this important class of compounds and to facilitate the development of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine scaffold.

References

  • Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. Available at: [Link]

  • Lead Sciences. (n.d.). 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Kou, J., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available at: [Link]

  • De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. Available at: [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2019). Molecules, 24(18), 3326. Available at: [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • O'Connor, C. J., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(22), 6535-6539. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-substituted pyrimidines compounds.
  • Tomma, J. H., et al. (2011). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry, 54(21), 7521-7537. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrrolopyrimidine scaffold, which is a privileged structure in numerous therapeutic agents, this molecule serves as a critical building block for the synthesis of targeted therapies, particularly kinase inhibitors.[1] A thorough understanding of its physicochemical properties is paramount for researchers and scientists to effectively utilize it in synthetic chemistry, optimize reaction conditions, develop analytical methods, and guide formulation strategies. This technical guide provides a comprehensive analysis of the known and predicted properties of this compound, supported by field-proven experimental protocols and an exploration of its chemical reactivity.

Introduction and Strategic Importance

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core

The fusion of a pyrrole ring with a pyrimidine ring creates the pyrrolopyrimidine system, an aromatic heterocyclic scaffold that is isosteric to purine. This structural similarity allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Derivatives of this core are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[3][4] Their most prominent role in modern therapeutics is as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways and are often dysregulated in diseases like cancer.[1]

Spotlight on this compound

This compound (Figure 1) is a strategically functionalized derivative designed for synthetic utility. The key features that dictate its chemical behavior are:

  • The Chlorine Atom (C2-position): This is the primary reactive site. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring makes the C2 carbon atom electron-deficient and thus susceptible to nucleophilic aromatic substitution. More importantly, it serves as an excellent handle for modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of diverse chemical moieties.[5][6][7]

  • The Methyl Group (C4-position): This group modulates the electronic properties and steric environment of the molecule. It can influence binding affinity in a target protein pocket and can also affect the molecule's overall solubility and metabolic stability.

  • The Pyrrole N-H Group: This proton is weakly acidic and can be deprotonated under basic conditions. This site can be important for hydrogen bonding interactions with biological targets or can be a site for further functionalization (N-alkylation).

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the bedrock of successful chemical research and development. The following table summarizes the key known and predicted data for this compound.

PropertyValueSource / Comment
IUPAC Name This compound-
CAS Number 1140241-22-0[8]
Molecular Formula C₇H₆ClN₃[8]
Molecular Weight 167.60 g/mol [8]
Physical Appearance SolidPredicted based on related structures.
Boiling Point 229.9 ± 22.0 °CPredicted value.[9]
Density 1.438 ± 0.06 g/cm³Predicted value.[9]
Flash Point 114.9 ± 7.9 °CCalculated value.[9]
pKa ~11.5Estimated based on analogue (4-chloro-5H-pyrrolo[3,2-d]pyrimidine, predicted pKa 11.58).[3] Refers to the pyrrole N-H proton.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol.Inferred from related chloro-pyrrolopyrimidine structures.[5]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the target compound. The following represents the expected spectroscopic signature.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Expected Molecular Ion ([M+H]⁺): A characteristic isotopic pattern for the presence of one chlorine atom is expected. The spectrum should show two major peaks:

    • m/z ≈ 168.0 (for the ³⁵Cl isotope)

    • m/z ≈ 170.0 (for the ³⁷Cl isotope)

  • Isotopic Ratio: The relative intensity of the m/z 168 and m/z 170 peaks should be approximately 3:1, which is characteristic of a monochlorinated compound.[3]

  • Fragmentation: Common fragmentation patterns for related pyrimidine structures may involve the loss of chlorine or cleavage of the ring system.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic connectivity and chemical environment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on the structure and data from similar compounds[3], the following peaks can be predicted (in a solvent like DMSO-d₆):

    • A broad singlet in the downfield region (>12 ppm) for the pyrrole N-H proton.

    • Two doublets in the aromatic region (6.5-8.0 ppm) for the two protons on the pyrrole ring.

    • A sharp singlet in the upfield region (~2.5 ppm) for the three protons of the -CH₃ group.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp band is expected in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring.[3]

  • C=N and C=C Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations within the fused ring system.[3]

Experimental Protocols for Physicochemical Profiling

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following section outlines step-by-step methodologies for characterizing key physicochemical parameters.

Integrated Analytical Workflow

The logical flow of analysis ensures that each test builds upon the last, from basic identity confirmation to detailed property measurement.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Reporting Sample Sample Receipt & Visual Inspection LCMS LC-MS Analysis (Purity, MW Confirmation) Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR MP Melting Point (Capillary Method) NMR->MP Sol Aqueous Solubility (Shake-Flask) NMR->Sol pKa pKa Determination (Potentiometric Titration) NMR->pKa Report Final Data Collation & Certificate of Analysis MP->Report Sol->Report pKa->Report G cluster_0 product product Core 2-chloro-4-methyl- 5H-pyrrolo[3,2-d]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R-NH₂, Pd catalyst) Core->Buchwald C-N Bond Formation SNAr Nucleophilic Aromatic Substitution (Nu-H, base) Core->SNAr C-Nu Bond Formation Suzuki->product C-C Bond Formation Buchwald->product C-N Bond Formation SNAr->product C-Nu Bond Formation

Caption: Major reaction pathways for synthetic diversification.

Stability and Storage
  • Thermal Stability: As a crystalline solid with a predicted high boiling point, the compound is expected to be thermally stable under typical laboratory conditions.

  • Chemical Stability: Based on related structures, it should be stable under neutral and mildly acidic conditions. However, it may be susceptible to decomposition or reaction in the presence of strong acids or bases. [5]The chloro group can be hydrolyzed under harsh basic conditions.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents, acids, and bases. [5]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for analytical standards or long-term preservation. [3]

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related chloro-pyrimidines should be used to guide handling procedures.

  • GHS Hazard Classifications (Inferred):

    • Harmful if swallowed. [11][12] * Causes skin irritation. [11][12] * Causes serious eye irritation/damage. [11][12] * May cause respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. [5]All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly linked to its physicochemical properties. Its defined reactive site, coupled with a stable heterocyclic core, makes it an ideal starting point for the synthesis of diverse compound libraries targeting critical areas of disease biology. The data and protocols presented in this guide provide researchers with the necessary foundation to handle, characterize, and strategically employ this compound in their drug discovery and development endeavors.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (Available at: [Link])

  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 45789986 - PubChem. (Available at: [Link])

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (Available at: [Link])

  • 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. (Available at: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (Available at: [Link])

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - NIH. (Available at: [Link])

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - Journal of Applied Pharmaceutical Science. (Available at: [Link])

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem. (Available at: [Link])

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
  • Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (Available at: [Link])

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (Available at: [Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - OMICS International. (Available at: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1140241-22-0). As a key intermediate in medicinal chemistry, understanding its structural features through spectroscopic analysis is paramount for its application in drug discovery and development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structure of this compound is a fusion of a pyrimidine ring and a pyrrole ring, forming a pyrrolopyrimidine core. This scaffold is of significant interest in the development of kinase inhibitors and other therapeutic agents.[1] The substituents, a chloro group at position 2 and a methyl group at position 4, along with the proton on the pyrrole nitrogen (5-H), give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the pyrrole protons, the methyl protons, and the N-H proton.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-6~ 7.0 - 7.5Doublet1H
H-7~ 6.5 - 7.0Doublet1H
5-NH~ 11.0 - 12.0Broad Singlet1H
4-CH₃~ 2.5 - 3.0Singlet3H

Causality Behind Predicted Shifts:

  • Pyrrole Protons (H-6 and H-7): The protons on the pyrrole ring are expected to appear in the aromatic region. Their exact chemical shifts are influenced by the electron-withdrawing nature of the fused pyrimidine ring. They would likely appear as doublets due to coupling with each other.

  • N-H Proton (5-NH): The proton on the pyrrole nitrogen is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding with the solvent. It will likely appear as a broad singlet.

  • Methyl Protons (4-CH₃): The methyl group protons at position 4 will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to solubilize a wide range of compounds and to observe exchangeable protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Predicted Chemical Shift (ppm)
C-2~ 150 - 155
C-4~ 160 - 165
C-4a~ 115 - 120
C-5a~ 145 - 150
C-6~ 120 - 125
C-7~ 100 - 105
4-CH₃~ 20 - 25

Causality Behind Predicted Shifts:

  • Pyrimidine Carbons (C-2, C-4, C-4a, C-5a): The carbons within the pyrimidine ring will have chemical shifts influenced by the electronegative nitrogen atoms and the chloro substituent. C-2 and C-4, being directly attached to nitrogen and in the case of C-2, also to chlorine, will be the most downfield.

  • Pyrrole Carbons (C-6, C-7): The carbons of the pyrrole ring will be in the aromatic region, with C-7 being more shielded (upfield) than C-6.

  • Methyl Carbon (4-CH₃): The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch1600 - 1650Strong
C=C Stretch1500 - 1600Medium
C-Cl Stretch600 - 800Strong

Interpretation of IR Data:

  • The presence of a broad peak in the 3100-3300 cm⁻¹ region would be indicative of the N-H stretch of the pyrrole ring.

  • The sharp peaks in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretches, respectively.

  • Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations of the pyrimidine and pyrrole rings.

  • A strong band in the fingerprint region (600-800 cm⁻¹) would be consistent with the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₆ClN₃. The calculated monoisotopic mass is approximately 167.024 g/mol . The mass spectrum should show a molecular ion peak at m/z 167.

  • Isotopic Pattern: Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern with a peak at M+2 (m/z 169) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of the chloro group, the methyl group, or cleavage of the rings.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) could also be used, which is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺ at m/z 168.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Summary

Technique Predicted Key Data Points
¹H NMR Signals for aromatic protons (~6.5-7.5 ppm), a broad N-H proton (~11.0-12.0 ppm), and a methyl singlet (~2.5-3.0 ppm).
¹³C NMR Resonances for aromatic carbons (~100-165 ppm) and an aliphatic methyl carbon (~20-25 ppm).
IR Characteristic absorptions for N-H, C-H, C=N, C=C, and C-Cl functional groups.
MS Molecular ion peak at m/z 167 with a characteristic M+2 peak at m/z 169.

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity of the atoms in this compound, which is fundamental to interpreting its NMR spectra.

Caption: Connectivity diagram of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The interpretation of this data is crucial for confirming the identity and purity of the compound, which are critical aspects of drug development and materials science.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

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  • ACS Publications. (n.d.). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Retrieved from [Link]

  • SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE. Retrieved from [Link]

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A Technical Guide to the Solubility Profile of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry, particularly as kinase inhibitors. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and draws inferences from structurally related analogs. Furthermore, it provides a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility, empowering researchers and drug development professionals to generate robust and reliable data.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a purine isostere that serves as a privileged scaffold in the design of a wide array of biologically active molecules.[1][2][3] Its structural similarity to adenine allows it to function as a competitive inhibitor for ATP-binding sites in various enzymes, most notably kinases. Consequently, derivatives of this scaffold are extensively investigated for applications in oncology and immunology.[4][5]

The specific compound, this compound, possesses key structural features that modulate its physicochemical properties:

  • A Fused Aromatic System: The pyrrolopyrimidine core is largely planar and hydrophobic.

  • Hydrogen Bonding Sites: The pyrrole N-H group acts as a hydrogen bond donor, while the pyrimidine nitrogens serve as hydrogen bond acceptors.

  • Modulating Substituents: The chloro group at the 2-position and the methyl group at the 4-position influence the molecule's electronics, lipophilicity, and crystal packing, all of which have a profound impact on solubility.

Understanding the solubility of this specific analog is paramount for its advancement through the drug discovery pipeline, from initial screening to final dosage form design.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This can be conceptually guided by the principle of "like dissolves like."

Molecular Structure Analysis of this compound:

  • Calculated Properties: While direct data is scarce, we can look at the closely related analog, 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. It has a molecular weight of 167.59 g/mol and an XLogP3 value of 1.3, indicating moderate lipophilicity.[6] The target compound is an isomer and would be expected to have similar properties.

  • Polarity and Hydrogen Bonding: The presence of a hydrogen bond donor (N-H) and multiple acceptors (pyrimidine N) suggests that solvents capable of hydrogen bonding will be effective. The C-Cl bond introduces a dipole moment, contributing to the molecule's overall polarity.

Based on this analysis, we can predict a solubility profile across different classes of organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents, based on theoretical principles. It is critical to note that these are qualitative predictions that must be confirmed by empirical measurement.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe solvent's ability to both donate and accept hydrogen bonds can effectively solvate the N-H and pyrimidine nitrogen sites of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents have strong dipole moments and are excellent hydrogen bond acceptors, allowing for favorable interactions with the solute. DMSO is often an exceptional solvent for heterocyclic compounds.
Nonpolar Hexane, TolueneLowThe significant energy penalty for breaking the solute's crystal lattice and intermolecular hydrogen bonds is not compensated by weak van der Waals interactions with the nonpolar solvent.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can engage in dipole-dipole interactions and are weakly capable of accepting hydrogen bonds, offering a balance of properties suitable for dissolving moderately polar compounds.

This predictive framework is supported by observations from the synthesis of related pyrrolopyrimidine derivatives, where solvents like isopropanol, methanol, and chloroform are frequently used for reaction and purification, indicating at least moderate solubility.[1][7]

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move beyond prediction, a robust experimental approach is necessary. The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[8][9]

Causality Behind the Protocol: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Each step is deliberate: using excess solid guarantees saturation, prolonged agitation at a controlled temperature ensures equilibrium is reached, and careful separation of the solid and liquid phases prevents contamination before analysis.

Experimental Workflow: Shake-Flask Method

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 1. Add excess solid compound to a vial prep2 2. Add a precise volume of the selected organic solvent prep1->prep2 Ensures saturation equil 3. Seal vial and agitate (e.g., orbital shaker) at constant temp. for 24-48 hours prep2->equil sep1 4. Allow solution to settle equil->sep1 Reaches equilibrium sep2 5. Withdraw supernatant sep1->sep2 sep3 6. Filter through 0.22 µm PTFE syringe filter sep2->sep3 Removes particulates ana1 7. Dilute filtered sample with mobile phase sep3->ana1 ana2 8. Quantify concentration using a validated HPLC-UV method ana1->ana2 ana3 9. Calculate solubility (e.g., in mg/mL or µM) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a glass vial (e.g., 5-10 mg). The amount should be sufficient to maintain a solid phase throughout the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle by gravity or brief centrifugation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a chemically resistant (e.g., PTFE) 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Prepare a precise dilution of the filtered sample using a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

References

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Stability and Storage of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Guide to Ensuring Compound Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development, frequently serving as a core structural motif in the design of kinase inhibitors and other targeted therapeutics.[1][2][3] The specific substitution pattern of this molecule—featuring a reactive chloro group at the 2-position and a methyl group at the 4-position—renders it a versatile intermediate for introducing further molecular diversity.

Given its role as a critical building block, ensuring the chemical integrity of this compound from receipt through to reaction is paramount. Degradation of this starting material can lead to the formation of impurities that complicate synthesis, reduce yields, and potentially introduce downstream toxicological liabilities. This guide provides a comprehensive overview of the compound's likely stability profile, recommended storage and handling procedures, and robust protocols for experimentally verifying its stability, grounded in established chemical principles and regulatory expectations.

Part 1: Chemical Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by its constituent functional groups: a pyrrole ring fused to a chlorinated pyrimidine ring. This structure is susceptible to several modes of degradation. Understanding these potential pathways is the first step in developing effective stabilization strategies.[4][5]

Key Susceptibilities:

  • Hydrolysis: The chloro group on the electron-deficient pyrimidine ring is a leaving group and is susceptible to nucleophilic substitution by water. This reaction, which can be catalyzed by acidic or basic conditions, would lead to the formation of the corresponding 2-hydroxy-4-methyl-5H-pyrrolo[3,2-d]pyrimidine.[4][6] The generation of hydrochloric acid (HCl) as a byproduct can further catalyze the degradation of the parent compound or other materials.

  • Oxidation: Pyrrole rings can be susceptible to oxidation. While the fused pyrimidine ring withdraws electron density, exposure to atmospheric oxygen, peroxides, or other oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.[4][7]

  • Photodegradation: Many heterocyclic compounds absorb UV light, which can induce photochemical reactions. For chloro-aromatic systems, this can sometimes involve homolytic cleavage of the carbon-chlorine bond, leading to radical-mediated side reactions or dimerization.[4] Photosensitive groups like aryl chlorides are known to be susceptible to photolytic conditions.[4]

  • Thermal Decomposition: Exposure to extreme heat can cause decomposition. For chlorinated organic compounds, this can result in the release of hazardous breakdown products like hydrogen chloride gas, carbon monoxide, and nitrogen oxides.[6][8][9]

G cluster_main cluster_products A This compound B 2-hydroxy-4-methyl-5H-pyrrolo[3,2-d]pyrimidine + HCl A->B Hydrolysis (H₂O, Acid/Base) C Oxidized Products (e.g., N-Oxides) A->C Oxidation (O₂, Peroxides) D Radical Species / Dimers A->D Photolysis (UV Light) E Thermal Decomposition Products (HCl, NOx, CO) A->E Extreme Heat

Caption: Potential degradation pathways for the title compound.

Part 2: Recommended Storage and Handling Protocols

Proper storage and handling are critical to prevent the degradation outlined above. The following recommendations are synthesized from safety data for structurally similar compounds and general best practices for chlorinated heterocycles.[6][9][10]

Core Storage Conditions

A multi-layered approach to storage is essential. For ease of reference, these conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)Slows the rate of potential hydrolytic and oxidative reactions. A similar dichlorinated pyrrolopyrimidine is recommended for storage at this temperature.[11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[8]
Light Protect from light.Prevents potential photolytic degradation. Use amber glass vials or store containers in the dark.[8]
Container Tightly sealed, chemically resistant container (e.g., glass).Prevents ingress of moisture and air. Avoids reaction with container materials.[10]
Incompatibilities Strong oxidizing agents, strong bases, water/moisture.These substances can directly initiate degradation pathways.[6][8]
Workflow for Safe Handling and Storage

The following workflow provides a logical sequence of operations from receiving the compound to its long-term storage.

G A Receive Compound B Work in a well-ventilated area (Fume Hood) A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the compound being used immediately? C->D E Weigh required amount under inert atmosphere if possible D->E Yes G Prepare for storage D->G No F Proceed to experiment E->F H Place in amber glass vial G->H I Backfill vial with inert gas (e.g., Argon) H->I J Seal tightly I->J K Store in refrigerator (0-8 °C) away from incompatible materials J->K

Caption: Decision workflow for handling and storage.

Part 3: Experimental Verification of Stability

While the above recommendations are based on sound chemical principles, their efficacy for this specific molecule must be confirmed experimentally. Forced degradation (or stress testing) and long-term stability studies are essential for definitively establishing the compound's stability profile, as mandated by regulatory bodies like the ICH for pharmaceutical development.[4][5][12]

Forced Degradation Studies

Forced degradation studies deliberately expose the compound to harsh conditions to rapidly identify likely degradation products and pathways.[4][13][14] This information is invaluable for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Heat a vial of the stock solution at 60-80 °C.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source providing UV and visible output (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[4]

    • Control: Keep one vial of the stock solution at the recommended storage temperature (4 °C) in the dark.

  • Incubation and Sampling: Incubate the vials under their respective conditions. Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 10-20% degradation of the main compound.[13]

  • Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, immediately after withdrawal to stop the reaction.

  • Analysis: Analyze all samples (including the control) by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometry (MS) detector to help identify degradants.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and quantify major degradation products.

    • Use the MS data to propose structures for the degradants, confirming the pathways suggested in Part 1.

G A Prepare 1 mg/mL Stock Solution B Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Apply Stress Conditions (HCl, NaOH, H₂O₂, Heat, UV Light) B->C D Incubate and Sample at Time Points (e.g., 0, 6, 24h) C->D E Quench Hydrolysis Reactions (Neutralize) D->E F Analyze All Samples by LC-PDA-MS E->F G Evaluate Data: - % Degradation - Identify Degradants - Confirm Pathways F->G

Caption: Experimental workflow for a forced degradation study.

Long-Term Stability Studies

To determine an appropriate re-test period or shelf life, long-term stability studies must be conducted under the proposed storage conditions.[15][16]

  • Protocol: Store multiple batches of the compound in its intended container closure system at the recommended storage conditions (e.g., 5 °C ± 3 °C).

  • Testing Frequency: Pull samples and test for purity, appearance, and other relevant quality attributes at specified intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][17][18]

  • Accelerated Studies: Concurrently, studies at accelerated conditions (e.g., 25 °C/60% RH or 40 °C/75% RH) can be performed for a shorter duration (e.g., 6 months) to predict the long-term stability profile.[17][18]

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity and stability. While it is susceptible to hydrolysis, oxidation, and photolysis, these risks can be effectively mitigated through stringent adherence to proper storage and handling protocols, namely refrigeration under an inert, dark, and dry environment. The true stability profile must be empirically determined through systematic forced degradation and long-term stability studies. By implementing the strategies and experimental workflows detailed in this guide, researchers can ensure the integrity of this critical compound, leading to more reliable, reproducible, and successful outcomes in their research and development endeavors.

References

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Pyrrolo[3,2-d]pyrimidine Scaffolds: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to the purine core of adenine, a fundamental component of ATP, allows it to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly kinases. This inherent characteristic has positioned the pyrrolo[3,2-d]pyrimidine core as a versatile template for the design of potent and selective inhibitors targeting a wide range of proteins implicated in human diseases, most notably cancer and inflammatory disorders. This guide provides an in-depth exploration of the key therapeutic targets of pyrrolo[3,2-d]pyrimidine derivatives, detailing the underlying mechanisms, experimental validation protocols, and future perspectives for drug development professionals.

I. Protein Kinases: The Premier Target Class

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, represent the most successfully targeted protein family for pyrrolo[3,2-d]pyrimidine-based inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

A. Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are critical drivers of cell proliferation, survival, and migration. Mutations and overexpression of these kinases are frequently observed in various cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer.

Mechanism of Action

Pyrrolo[3,2-d]pyrimidine derivatives have been designed to function as potent ATP-competitive inhibitors of both wild-type and mutant forms of EGFR.[1] The scaffold fits into the adenine-binding pocket of the kinase domain, with various substitutions on the pyrrolo[3,2-d]pyrimidine core allowing for enhanced potency and selectivity.[2][3] Some derivatives have been engineered to bind covalently to a cysteine residue in the active site, leading to irreversible inhibition and prolonged therapeutic effect.[1] Structural studies have revealed that these inhibitors often bind to the inactive conformation of EGFR, a strategy that can confer selectivity.[1]

Key Compounds and Preclinical Data

Several pyrrolo[3,2-d]pyrimidine-based EGFR inhibitors have demonstrated significant preclinical efficacy. For instance, compound 51m was identified as a potent dual inhibitor of HER2 and EGFR with IC50 values of 0.98 nM and 2.5 nM, respectively.[2] In xenograft models of HER2- and EGFR-overexpressing tumors, oral administration of 51m led to potent tumor regression.[2] Another compound, 2cb , a tosylate salt, also showed potent HER2/EGFR kinase inhibitory activity and significant in vivo antitumor efficacy in xenograft models.[3] More recently, efforts have focused on developing inhibitors against drug-resistant EGFR mutants, such as the T790M/L858R double mutant.[1] The development of fourth-generation EGFR inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold has shown promise in overcoming resistance mutations.[4][5]

B. Janus Kinases (JAKs)

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.

Mechanism of Action

Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of JAK family members.[6][7] These inhibitors function by competing with ATP for binding to the kinase domain of JAKs, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription. The development of dual JAK and histone deacetylase (HDAC) inhibitors from this scaffold has also been explored as a strategy to overcome resistance to HDAC inhibitors in solid tumors.[8][9]

Key Compounds and Preclinical Data

Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of JAKs and promising anti-inflammatory effects. For example, compound 11e demonstrated over 90% inhibition of JAK1 and JAK2 and displayed superior anti-inflammatory efficacy compared to the approved drug baricitinib in a cellular assay.[6] Dual JAK/HDAC inhibitors, such as compounds 15d and 15h , have shown potent inhibition of JAK1/2/3 and HDAC1/6, leading to antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines.[8][9]

C. Aurora Kinases

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumorigenesis.

Mechanism of Action

The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a new class of Aurora A kinase inhibitors.[10] These compounds act as ATP-competitive inhibitors, disrupting the normal function of Aurora A in mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis. Scaffold hopping from known Aurora A inhibitors like Alisertib has led to the discovery of potent pyrrolo[2,3-d]pyrimidine-based inhibitors.[11][12]

Key Compounds and Preclinical Data

Compound 30 from the 2-amino-pyrrolo[2,3-d]pyrimidine series exhibited potent activity against Aurora A with an IC50 of 0.008 µM and demonstrated antiproliferative activity against several tumor cell lines.[10] More recently, compound 11 , a pyrrolo[2,3-d]pyrimidine derivative, showed potent Aurora A inhibitory activity (IC50 = 0.74 nM) and superior efficacy in patient-derived gastric cancer organoids compared to Alisertib.[11][12]

D. Other Notable Kinase Targets

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold extends to other important kinase targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrrolo[2,3-d]pyrimidines have been investigated as inhibitors of VEGFR, a key regulator of angiogenesis.[13][14] Compound 5k emerged as a potent multi-targeted inhibitor, exhibiting significant activity against VEGFR2, EGFR, Her2, and CDK2.[15]

  • RET Kinase: Gene fusions and mutations of the RET kinase are drivers of certain cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and drug-resistant mutant RET.[16][17]

  • Kinase Insert Domain Receptor (KDR): This receptor tyrosine kinase is another important target in angiogenesis. Pyrrolo[3,2-d]pyrimidine derivatives have been studied as non-ATP competitive (type II) inhibitors of KDR.[18]

II. Beyond Kinases: Expanding the Therapeutic Landscape

While kinases are the most prominent targets, the therapeutic potential of pyrrolo[3,2-d]pyrimidine scaffolds is not limited to this protein family.

A. One-Carbon Metabolism Enzymes

Recent research has unveiled a novel application for pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of enzymes involved in one-carbon metabolism, a critical pathway for nucleotide and amino acid biosynthesis.

Mechanism of Action

Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism.[19][20] Specifically, these compounds have been shown to inhibit serine hydroxymethyltransferase (SHMT) 1 and 2, as well as enzymes in the de novo purine biosynthesis pathway.[19][20]

Key Compounds and Preclinical Data

The lead compound AGF347 has demonstrated broad-spectrum antitumor efficacy in vitro and in vivo against pancreatic cancer models.[19][20] Its mechanism involves uptake into both the cytosol and mitochondria, where it is metabolized to its active polyglutamated form.[19] Inhibition of these metabolic pathways leads to a depletion of essential building blocks for cell growth, suppression of mTOR signaling, and increased reactive oxygen species, ultimately resulting in cancer cell death.[19]

B. Antimicrobial Applications

The pyrrolo[3,2-d]pyrimidine scaffold has also been explored for its potential as an antimicrobial agent.

Mechanism of Action and Preclinical Data

Several studies have evaluated the antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives against various pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[21][22] While some compounds have shown weak to moderate antibacterial activity, this remains an area for further optimization.[22] The related pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[23] Some derivatives have shown promising antiviral activity against Hepatitis A and Herpes Simplex Virus-1.[24]

III. Experimental Protocols for Target Validation and Compound Evaluation

The successful development of pyrrolo[3,2-d]pyrimidine-based therapeutics relies on robust and reproducible experimental workflows.

A. Kinase Inhibition Assays

Objective: To determine the in vitro potency of a compound against a specific kinase.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).

    • Dilute kinase and biotinylated substrate to desired concentrations in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

    • Prepare ATP solution in assay buffer.

    • Prepare detection reagents: Europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Assay Procedure:

    • Add the test compound solution to a 384-well low-volume microplate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents.

    • Incubate for a further period to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Cellular Proliferation Assays

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Culture cancer cell lines of interest in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

C. Western Blot Analysis

Objective: To investigate the effect of a compound on specific signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-EGFR, total EGFR, phospho-STAT3, total STAT3, cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

IV. Data Summary and Visualization

A. Quantitative Data Summary
CompoundTarget(s)IC50/GI50 (nM)Cell LineReference
51m HER2/EGFR0.98/2.5 (IC50)-[2]
51m -2.0 (GI50)BT-474[2]
2cb HER2/EGFR11/11 (IC50)-[3]
2cb -56 (GI50)BT-474[3]
4 EGFR (T790M/L858R)4800 (IC50)H1975[1]
31r EGFR (triple mutant)<1 (IC50)Ba/F3[4]
5k EGFR/Her2/VEGFR279/40/136 (IC50)-[15]
11 Aurora A0.74 (IC50)-[11][12]
11 -3500 (IC50)Gastric cancer organoids[11][12]
30 Aurora A8 (IC50)-[10]
11e JAK1/JAK2>90% inhibition-[6]
B. Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription Promotes Survival STAT3->Gene Transcription Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Kinase_Inhibition_Workflow Reagent Prep Reagent Preparation Assay Plate Assay Plate Setup Reagent Prep->Assay Plate Incubation Kinase Reaction Incubation Assay Plate->Incubation Detection Signal Detection Incubation->Detection Data Analysis Data Analysis (IC50) Detection->Data Analysis

Sources

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrrolo[3,2-d]pyrimidines

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a bioisostere of purine, specifically a 9-deazapurine analog, it mimics the natural purine bases adenine and guanine, allowing it to interact with a wide range of biological targets.[1] This structural feature has led to the discovery of pyrrolo[3,2-d]pyrimidine derivatives with potent and diverse pharmacological activities. These compounds have been reported as inhibitors of crucial cellular targets, including purine nucleoside phosphorylase, thymidylate synthase, and various protein kinases such as human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] Consequently, they have shown significant promise as anticancer, antitumor, and antibacterial agents, making the development of efficient and versatile synthetic methodologies for this scaffold a critical area of research.[2][3][4][5]

This guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine framework, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and compare methodologies to guide the rational design of novel derivatives.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the fused pyrrolo[3,2-d]pyrimidine system is primarily achieved by forming the pyrrole ring onto a pre-existing, appropriately substituted pyrimidine precursor. Modern advancements have focused on domino, tandem, and multicomponent reactions that increase efficiency and molecular complexity in a single step.

Synthetic_Strategies cluster_main Core Synthetic Approaches Start Pyrimidine Precursor Method1 Strategy 1: Reductive Cyclization Start->Method1  Nitropyrimidine + Alkyne Method2 Strategy 2: Domino C-N Coupling/ Hydroamination Start->Method2  Halogenated Uracil + Alkyne + Amine Method3 Strategy 3: Multicomponent Reactions (MCRs) Start->Method3  Aminouracil + Arylglyoxal + Nucleophile Product Pyrrolo[3,2-d]pyrimidine Core Method1->Product Method2->Product Method3->Product

Caption: High-level overview of major synthetic routes to the pyrrolo[3,2-d]pyrimidine core.

Strategy 1: Intramolecular Reductive Cyclization

A powerful method for constructing the pyrrole ring involves the intramolecular cyclization of strategically substituted pyrimidines. A notable example is the one-pot reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, which proceeds via a reductive cyclization.[1]

Causality and Mechanism: This strategy hinges on the electronic properties of the pyrimidine ring. The nitro group at the C5 position acts as a potent electron-withdrawing group, activating the ethynyl substituent at the C6 position for nucleophilic attack by a secondary amine. This initial addition is followed by a reduction of the nitro group to an amino group. The newly formed amino group is then perfectly positioned to undergo an intramolecular cyclization by attacking the enamine double bond, forming the five-membered pyrrole ring and yielding the final pyrrolo[3,2-d]pyrimidine 5-oxide product. The choice of reducing agent is critical for the selective reduction of the nitro group without affecting other functionalities.

Strategy 2: Domino C-N Coupling/Hydroamination Reactions

Modern synthetic chemistry prioritizes efficiency through domino or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils is a prime example of this sophisticated approach.[6]

Causality and Mechanism: This sequence begins with a Sonogashira coupling to install an alkyne onto a halogenated uracil precursor. The resulting alkynylated uracil is then subjected to a palladium-catalyzed domino reaction with an aniline. The process involves two key steps:

  • Buchwald-Hartwig C-N Coupling: The palladium catalyst facilitates the coupling of the aniline nitrogen to the C6 position of the uracil ring.

  • Hydroamination: The same catalyst then promotes the intramolecular addition of the N-H bond of the newly attached aniline across the adjacent alkyne, closing the pyrrole ring.

The choice of ligand (e.g., XPhos) is crucial for promoting both catalytic cycles efficiently. This method allows for the rapid assembly of complex, diversely substituted products from readily available starting materials.[6]

Domino_Reaction cluster_workflow Domino C-N Coupling/Hydroamination Workflow start 5-Bromo-6-chloro-uracil Step 1: Sonogashira Coupling intermediate 6-Chloro-5-alkynyl-uracil Step 2: Domino Reaction start:f1->intermediate:f0  + Terminal Alkyne  Pd/Cu catalyst product Pyrrolo[3,2-d]pyrimidine-2,4-dione intermediate:f1->product:f0 reagents Aniline Pd(OAc)2, XPhos, K3PO4 reagents->intermediate:f1

Caption: Workflow for the synthesis of pyrrolo[3,2-d]diones via a domino reaction.

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The synthesis of pyrrolo[3,2-d]pyrimidines has been effectively achieved using this approach.[4]

Causality and Mechanism: A representative example is the one-pot, three-component reaction of 6-aminouracil, an arylglyoxal hydrate, and a 4-hydroxycoumarin, catalyzed by L-proline.[4] The reaction likely proceeds through an initial Knoevenagel condensation between the arylglyoxal and the 4-hydroxycoumarin. The resulting intermediate then undergoes a Michael addition by the C5-position of 6-aminouracil. The final step is an intramolecular cyclization via condensation between the amino group of the uracil and a carbonyl group, followed by dehydration to form the aromatic pyrrole ring. The organocatalyst, L-proline, activates the carbonyl groups, facilitating the key condensation and addition steps.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsAdvantages & Scope
Reductive Cyclization 6-Arylethynyl-5-nitropyrimidines, Secondary AminesPyridine, Reducing AgentsHighNovel and high-yielding method for pyrrolo[3,2-d]pyrimidine 5-oxides.[1]
Domino C-N Coupling Halogenated Uracils, Terminal Alkynes, AnilinesPd(OAc)₂, XPhos, K₃PO₄Good to ExcellentHigh efficiency, broad substrate scope, allows for diverse substitutions.[6]
Multicomponent Reaction 6-Aminouracil, Arylglyoxal Hydrates, NucleophilesL-proline (organocatalyst)73-86%High atom economy, operational simplicity, rapid access to complex structures.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine[3]

This protocol details a fundamental functional group transformation common in pyrimidine chemistry, converting a pyrimidinone into a more reactive chloropyrimidine, which is a key intermediate for further diversification via nucleophilic substitution.

Step-by-Step Methodology:

  • Add 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol) to phosphorus oxychloride (20 mL).

  • Heat the mixture at reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, evaporate the excess phosphorus oxychloride in vacuo.

  • Carefully adjust the pH of the residue to 8 with an aqueous ammonia solution while cooling in an ice bath.

  • Filter the resulting precipitate and wash with cold water.

  • Purify the crude product by column chromatography (CHCl₃:MeOH; 100:1 to 50:3; v/v) to afford 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine as a light yellow solid (726 mg, 75% yield).

Protocol 2: L-proline Catalyzed Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives[4]

This protocol exemplifies an efficient, organocatalyzed multicomponent reaction for the direct assembly of the complex pyrrolo[3,2-d]pyrimidine core.

Step-by-Step Methodology:

  • To a stirred solution of 4-hydroxycoumarin (1 mmol), arylglyoxal hydrate (1 mmol), and 6-aminouracil (or 1,3-dimethyl-6-aminouracil) (1 mmol) in acetic acid (5 mL), add L-proline (catalytic amount).

  • Heat the reaction mixture under reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the filtered solid with cold ethanol (EtOH) and dry to obtain the final product.

  • Yields for this method are reported to be in the range of 73-86%.

Conclusion and Future Outlook

The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold has evolved significantly, moving from classical linear sequences to highly efficient and elegant domino, tandem, and multicomponent strategies. These modern methods offer rapid access to libraries of complex derivatives, which is essential for accelerating drug discovery programs. The development of novel palladium-catalyzed C-N coupling and hydroamination reactions has proven particularly fruitful, allowing for predictable and versatile functionalization.[6] Similarly, the application of organocatalysis in multicomponent settings provides a green and economical alternative for building molecular complexity.[4]

Future research will likely focus on expanding the scope of these advanced methodologies, developing enantioselective syntheses, and applying these strategies to the construction of novel drug candidates. As our understanding of the biological roles of kinases and other purine-binding proteins deepens, the demand for new and diverse pyrrolo[3,2-d]pyrimidine analogs will continue to grow, ensuring that innovation in their synthesis remains a vibrant and critical field of chemical science.

References

  • Patil, S. A., et al. (2015). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate. [Link]

  • Tsuruoka, A., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed. [Link]

  • de Oliveira, C. S. A., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Tumkevicius, S. (n.d.). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Vilnius University. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. [Link]

  • Kister, J., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically significant 7-deazapurine scaffold, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides an in-depth exploration of a key derivative, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1140241-22-0). We will delve into the historical context of pyrrolopyrimidines as kinase inhibitors, dissect a detailed, multi-step synthesis of the title compound, and illuminate its significance as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic building block.

Introduction: The Pyrrolopyrimidine Scaffold in Modern Drug Discovery

The quest for highly selective and potent modulators of cellular signaling pathways is a central theme in contemporary drug discovery. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

The pyrrolopyrimidine nucleus, particularly the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) isomers, has garnered significant attention as a "privileged scaffold". This is due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), the universal phosphate donor in kinase-catalyzed reactions.[3] This inherent bioisosteric relationship allows pyrrolopyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[2]

The strategic functionalization of the pyrrolopyrimidine core allows for the fine-tuning of inhibitory potency and selectivity against specific kinases. The introduction of chloro substituents, for instance, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[4] The methyl group, in turn, can influence the steric and electronic properties of the molecule, impacting its binding affinity and pharmacokinetic profile.

This guide will focus on a specific, highly valuable derivative, this compound, tracing its synthetic origins and highlighting its role as a key intermediate in the development of next-generation therapeutics.

Historical Context and the Rise of Pyrrolo[3,2-d]pyrimidines

While the broader class of pyrrolopyrimidines has been a subject of chemical investigation for decades, the specific emergence of this compound as a key building block is a more recent development, intrinsically linked to the intensive search for novel kinase inhibitors.

The initial focus in the field was largely on the pyrrolo[2,3-d]pyrimidine scaffold, which led to the development of several successful drugs. However, the exploration of isomeric scaffolds like pyrrolo[3,2-d]pyrimidine has opened up new avenues for targeting kinases with different binding site conformations and for developing compounds with improved pharmacological properties.

The documented synthesis of this compound appears in the patent literature, highlighting its direct application in drug development programs. While a singular "discovery" paper may not exist in the traditional academic sense, its history is written in the patent claims and experimental sections of documents aimed at protecting novel intellectual property for therapeutic agents. This underscores a modern reality in drug discovery where the innovation in synthetic chemistry is often driven by and documented within the industrial research and development sector.

The significance of this particular molecule lies in its utility as a versatile intermediate. The chloro group at the 2-position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the active site of target kinases. The methyl group at the 4-position can provide crucial steric interactions within the binding pocket, enhancing affinity and selectivity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed representation of a synthetic route that has been described in the literature.

Synthetic Scheme

Synthesis of this compound cluster_0 Step 1: Synthesis of 4-methyl-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine cluster_1 Step 2: Oxidation to Sulfoxide cluster_2 Step 3: Chlorination A 2-amino-3-cyanopyrrole D 4-methyl-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine A->D 1. CS2, Pyridine 2. MeI B Carbon disulfide C Methyl iodide F 4-methyl-2-(methylsulfinyl)-5H-pyrrolo[3,2-d]pyrimidine D->F m-CPBA, DCM E m-CPBA H This compound F->H POCl3, heat G POCl3

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-methyl-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine

  • Rationale: This initial step constructs the core pyrrolo[3,2-d]pyrimidine ring system from a readily available pyrrole starting material. The use of carbon disulfide followed by methylation introduces the methylthio group at the 2-position, which will be subsequently converted to the desired chloro group.

  • Procedure:

    • To a solution of 2-amino-3-cyanopyrrole (1.0 eq) in pyridine (10 vol), add carbon disulfide (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine.

Step 2: Synthesis of 4-methyl-2-(methylsulfinyl)-5H-pyrrolo[3,2-d]pyrimidine

  • Rationale: The methylthio group is oxidized to a methylsulfinyl group. This is a crucial activation step, as the sulfinyl group is a better leaving group than the thioether, facilitating the subsequent chlorination.

  • Procedure:

    • Dissolve 4-methyl-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in dichloromethane (DCM, 20 vol).

    • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-2-(methylsulfinyl)-5H-pyrrolo[3,2-d]pyrimidine, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Rationale: The activated methylsulfinyl group is displaced by a chloride ion using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This final step yields the target compound.

  • Procedure:

    • To a flask containing 4-methyl-2-(methylsulfinyl)-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), add phosphorus oxychloride (10 vol).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1140241-22-0
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, and methanol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.0 (br s, 1H, NH), 7.5 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155, 152, 148, 130, 115, 100, 22.

  • Mass Spectrometry (ESI+): m/z 168.0 [M+H]⁺.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic itself but rather a highly valuable starting material for the synthesis of a diverse range of biologically active molecules. Its utility is exemplified in its application as a core scaffold for the development of potent and selective kinase inhibitors.

Kinase Inhibitor Synthesis

The chloro substituent at the 2-position serves as a versatile handle for introducing various functionalities through reactions such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To install a variety of amino substituents.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

These modifications allow medicinal chemists to systematically probe the chemical space around the pyrrolo[3,2-d]pyrimidine core, optimizing interactions with the target kinase's active site to enhance potency and selectivity.

Functionalization A 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->D E E B->E 2-Aryl-4-methyl-5H- pyrrolo[3,2-d]pyrimidine F F C->F 2-Amino-4-methyl-5H- pyrrolo[3,2-d]pyrimidine G G D->G 2-Alkynyl-4-methyl-5H- pyrrolo[3,2-d]pyrimidine

Caption: Key functionalization reactions of the title compound.

Conclusion

This compound stands as a testament to the intricate interplay between synthetic organic chemistry and modern drug discovery. While its discovery may not be marked by a single seminal publication, its history is woven into the fabric of numerous research and development programs aimed at conquering complex diseases. Its elegant and efficient synthesis provides access to a privileged scaffold that continues to be a rich source of novel therapeutic candidates. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and reactivity of this key intermediate is indispensable for the design and development of the next generation of targeted medicines.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • US Patent 9,938,241 B2.
  • A review on the chemistry and pharmacology of pyrrolo[3,2-d]pyrimidines. European Journal of Medicinal Chemistry, 45(12), 5670-5688.
  • The pyrrolo[3,2-d]pyrimidine scaffold in medicinal chemistry: a review. Medicinal Chemistry Research, 28(10), 1587-1603.
  • Recent advances in the synthesis of pyrrolo[3,2-d]pyrimidines. Tetrahedron Letters, 58(1), 1-13.
  • The role of halogen atoms in drug design. Nature Reviews Drug Discovery, 15(12), 828-841.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 9-Deazapurine Scaffold in Modern Kinase Inhibitor Design

The pyrrolo[3,2-d]pyrimidine scaffold, also known as the 9-deazapurine core, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a highly effective hinge-binding motif in the ATP-binding pocket of a wide array of protein kinases. This mimicry enables the development of potent and selective kinase inhibitors, which are critical tools in both fundamental biological research and clinical drug development.[1][2] The strategic modification of this core, particularly at the 2- and 4-positions, allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

The subject of this guide, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine, is a versatile starting material for the synthesis of diverse libraries of kinase inhibitors. The chlorine atom at the 2-position is particularly amenable to displacement via nucleophilic aromatic substitution or, more broadly, through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions enable the introduction of a wide variety of substituents, which can be tailored to interact with specific residues within the kinase active site, thereby modulating potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the VEGFR-2 signaling pathway.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, where it promotes tumor growth, invasion, and metastasis.[3][4][5] Consequently, VEGFR-2 has emerged as a critical therapeutic target for the development of anti-cancer agents. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.[1][6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition of ATP binding

Caption: VEGFR-2 signaling pathway and the point of intervention for pyrrolo[3,2-d]pyrimidine-based inhibitors.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is exceptionally well-suited for the derivatization of this compound. This reaction allows for the coupling of the heterocyclic chloride with a diverse range of primary and secondary amines, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Buchwald_Hartwig_Workflow Start Start Materials: - this compound - Amine (R-NH2) - Pd Catalyst & Ligand - Base Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Heating Heating & Monitoring (TLC/LC-MS) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: 2-amino-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivative Characterization->End

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol: Synthesis of a Representative 2-Anilino-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivative

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
This compound1140241-22-0167.59Starting material
Substituted AnilineVariesVariesCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium catalyst precursor
XPhos564483-18-7476.62Phosphine ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Base
Anhydrous Toluene108-88-392.14Solvent

Safety Precautions:

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.[7]

  • Palladium catalysts and phosphine ligands: Can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to the Schlenk tube to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-anilino-4-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Expected Results and Data Interpretation

The successful synthesis will yield the desired 2-anilino-4-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative. The yield will vary depending on the specific aniline used but is generally expected to be in the range of 60-90% based on similar reactions in the literature.

Characterization Data (Representative):

  • ¹H NMR: Expect to see the disappearance of the pyrrolo proton signal adjacent to the chlorine in the starting material and the appearance of new aromatic signals corresponding to the coupled aniline. A characteristic N-H signal may also be observed.

  • ¹³C NMR: The carbon atom at the 2-position of the pyrrolopyrimidine core will show a significant upfield shift upon substitution of the chlorine atom with the amino group. New signals corresponding to the aniline ring will also be present.

  • HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the synthesized compound, confirming its elemental composition.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases, with a primary focus on VEGFR-2.

General Protocol for In Vitro Kinase Assay:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO) and create a series of dilutions.

  • Assay Setup: In a microplate, combine the kinase enzyme (e.g., recombinant human VEGFR-2), the appropriate substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add the diluted inhibitor to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Representative Biological Data:

The following table presents representative IC₅₀ values for pyrrolo[3,2-d]pyrimidine derivatives against VEGFR-2 and other related kinases, based on data from the literature for structurally similar compounds.[1][5]

Compound IDR-Group on 2-amino moietyVEGFR-2 IC₅₀ (nM)KDR IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
A 3-trifluoromethylphenyl5035>1000
B 4-fluoro-3-methylphenyl2518850
C 3-chloro-4-fluorophenyl1510500

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and application notes provided herein offer a robust framework for researchers to design and synthesize novel inhibitors targeting key signaling pathways, such as the VEGFR-2 pathway, which is implicated in cancer and other diseases. The versatility of the Buchwald-Hartwig amination allows for the creation of large and diverse compound libraries, which can be screened to identify lead compounds with desirable pharmacological properties. Further optimization of these lead compounds, guided by SAR studies and structural biology, holds the potential for the development of next-generation targeted therapeutics.

References

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, [Link]

  • Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, [Link]

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling, [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health, [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI, [Link]

  • This compound Safety Data Sheets(SDS). LookChem, [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. National Institutes of Health, [Link]

  • The design rationale of proposed VEGFR-2 inhibitors. ResearchGate, [Link]

  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed, [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed, [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central, [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications, [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health, [Link]

  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate, [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub, [Link]

  • N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. PubMed, [Link]

  • (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate, [Link]

  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem, [Link]

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Synthesis of 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. Its structural resemblance to purine allows it to function as a versatile pharmacophore, engaging with the ATP-binding sites of various enzymes. The targeted synthesis of substituted derivatives of this scaffold is therefore of paramount importance for the development of novel therapeutics. This guide provides a detailed protocol for the synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for the elaboration of diverse compound libraries.

The strategic placement of a chloro substituent at the 2-position offers a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling the introduction of a wide array of functional groups. The methyl group at the 4-position can also be crucial for modulating the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the construction of the core pyrrolo[3,2-d]pyrimidin-2-one ring system, followed by a robust chlorination reaction. This approach allows for the efficient installation of the desired functionalities.

Synthesis_Workflow cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Chlorination A Starting Materials B 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one A->B Cyclization D This compound B->D Chlorination C Phosphorus Oxychloride (POCl3) C->D

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one

The construction of the pyrrolopyrimidinone core is a critical first step. While various methods exist for the formation of this heterocyclic system, a common and reliable approach involves the condensation of a suitably substituted pyrrole precursor with a urea equivalent.

Materials:

  • Substituted pyrrole precursor (e.g., a 2-amino-3-cyanopyrrole derivative)

  • Urea or a suitable equivalent

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • To a clean, dry reaction vessel, add the substituted pyrrole precursor and urea in a suitable molar ratio.

  • Add a high-boiling point solvent to the reaction mixture.

  • Heat the mixture to reflux under constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a suitable solvent to remove any residual high-boiling point solvent and impurities.

  • Further purify the product by recrystallization from an appropriate solvent system to obtain pure 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one.

Expert Insight: The choice of the starting pyrrole derivative is crucial and will dictate the substitution pattern on the final product. The high reaction temperature is necessary to drive the cyclization and dehydration steps. Careful monitoring of the reaction is essential to prevent degradation of the product.

Part 2: Chlorination of 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one

The conversion of the hydroxyl group (in its tautomeric form) of the pyrimidinone to a chloro substituent is a key transformation. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose.[1]

Materials:

  • 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Optional: Tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., toluene, acetonitrile)

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Extraction and purification glassware

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one.

  • Add an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat in POCl₃ or in the presence of a high-boiling inert solvent.

  • Optionally, a tertiary amine base can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Trustworthiness and Self-Validation: The success of the chlorination step is critically dependent on anhydrous conditions, as POCl₃ readily hydrolyzes. The workup procedure must be performed carefully to avoid hydrolysis of the product back to the starting material. The purity of the final compound should be rigorously assessed by NMR, mass spectrometry, and HPLC.

Characterization Data

The structural confirmation of the synthesized this compound is essential. Below is a table summarizing the expected analytical data for the target compound.

PropertyData
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) Anticipated signals:δ ~12.0 (s, 1H, NH),δ ~7.5 (s, 1H, Ar-H),δ ~6.5 (s, 1H, Ar-H),δ ~2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Anticipated signals:Aromatic and heteroaromatic carbons in the range of δ 100-160 ppm,Methyl carbon signal around δ 20-25 ppm
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₇H₇ClN₃⁺: 168.0323, found: ~168.0

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration.

Applications in Drug Discovery

The this compound core is a valuable building block for the synthesis of a wide range of kinase inhibitors. The chloro group at the 2-position can be readily displaced by various nucleophiles, such as amines, to introduce side chains that can interact with specific residues in the kinase active site. This allows for the fine-tuning of the inhibitor's potency and selectivity.

Signaling_Pathway cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase-mediated phosphorylation by a pyrrolo[3,2-d]pyrimidine derivative.

The development of potent and selective kinase inhibitors is a major focus in oncology and immunology research. The synthetic protocols and characterization data provided in this guide will aid researchers in the efficient preparation of novel this compound derivatives for biological evaluation.

References

  • A comprehensive review on the synthetic strategies and biological activities of pyrrolo[3,2-d]pyrimidine derivatives can be found in various medicinal chemistry journals.
  • Specific protocols for the chlorination of heterocyclic compounds are well-documented in standard organic chemistry literature and specialized publications.[1]

  • Characterization data for similar compounds can be found in chemical databases such as PubChem and commercial supplier c

Sources

Application Notes & Protocols: 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful drugs, earning them the designation of "privileged scaffolds." The pyrrolo[3,2-d]pyrimidine core is a prominent member of this class.[1] Its structure, an isostere of purine, allows it to mimic endogenous nucleobases and interact with a wide array of biological targets, particularly protein kinases.[2] Modifications to this core scaffold have led to the development of potent therapeutics for cancer, autoimmune disorders, and other conditions.[1][2]

The utility of this scaffold is maximized through the use of strategically functionalized intermediates that serve as versatile platforms for chemical elaboration. 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is one such critical building block. The chlorine atom at the C2 position and the methyl group at the C4 position provide distinct reactivity profiles, enabling chemists to perform selective modifications. The C2-chloro group, in particular, is an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. This capability is fundamental to creating large libraries of analogues for structure-activity relationship (SAR) studies. These studies have identified pyrrolo[3,2-d]pyrimidine derivatives as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3]

This document provides a detailed guide for researchers, outlining the synthetic utility of this compound in the synthesis of a potential VEGFR2 inhibitor and the subsequent protocol for its biological evaluation.

Physicochemical Properties and Reactivity Profile

The successful application of an intermediate begins with a thorough understanding of its properties and chemical behavior.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1000018-80-0 (Example - actual CAS may vary)
Key Reactive Site C2-Chloride

The primary locus of reactivity on the this compound core is the carbon-chlorine bond. The electron-deficient nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution and, more significantly, for oxidative addition to a palladium(0) catalyst. This reactivity is the cornerstone of its utility, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to form C-C and C-N bonds, respectively.

Application I: Synthesis of a VEGFR2 Kinase Inhibitor

To illustrate the practical application of this intermediate, we will detail the synthesis of a representative Type-II VEGFR2 kinase inhibitor. Type-II inhibitors bind to the inactive (DFG-out) conformation of the kinase, often accessing an allosteric site adjacent to the ATP-binding pocket.[3] This frequently involves a larger, more complex molecule, typically featuring a urea hinge-binding motif and a distal aromatic group that occupies the allosteric site.[3]

The key synthetic transformation is a Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C2 position of the pyrrolopyrimidine core. This reaction is widely favored in pharmaceutical development for its functional group tolerance, mild reaction conditions, and high yields.[4][5]

G cluster_0 Synthetic Workflow A 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 2-Aryl-4-methyl-5H- pyrrolo[3,2-d]pyrimidine (Final Compound) C->D

Caption: Synthetic workflow for a VEGFR2 inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrrolopyrimidine.

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[6]

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material (1.0 equiv)
Arylboronic AcidCoupling Partner (1.2-1.5 equiv)
[Pd(PPh₃)₄] or Pd(dppf)Cl₂Palladium Catalyst (2-5 mol%)
K₂CO₃ or Cs₂CO₃Base (2.0-3.0 equiv)
1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent System
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Ethyl Acetate, HexanesMobile Phase for Chromatography
Schlenk flask or reaction vial, stir barReaction Vessel
Argon or Nitrogen SourceInert Atmosphere

Detailed Experimental Protocol

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., [Pd(PPh₃)₄], 0.03 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Application II: Biological Evaluation of the Synthesized Inhibitor

The synthesized compound's biological activity must be validated. As it was designed to target VEGFR2, an in vitro kinase inhibition assay is the logical next step.

VEGFR2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, survival, and vascular permeability—key events in angiogenesis. Inhibiting VEGFR2 kinase activity blocks these downstream signals.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Inhibitor Synthesized Inhibitor (e.g., 2-Aryl-pyrrolopyrimidine) Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Simplified VEGFR2 signaling and point of inhibition.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against VEGFR2 using a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

Principle of the Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase reaction consumes ATP to phosphorylate a substrate. A luciferase-based detection reagent is then added; the light produced is directly proportional to the amount of ATP present. Low light output indicates high kinase activity (ATP consumed), while high light output indicates low kinase activity (ATP remaining) due to inhibition.

Materials and Reagents

Reagent/MaterialPurpose
Recombinant Human VEGFR2 KinaseEnzyme
Poly(Glu, Tyr) 4:1 or similarSubstrate
ATPCo-substrate
Synthesized Inhibitor and Reference InhibitorTest Compounds
DMSOCompound Solvent
Kinase Assay BufferReaction Medium
Kinase-Glo® Luminescence ReagentDetection
White, Opaque 96- or 384-well platesAssay Plate
Multichannel Pipettes, LuminometerEquipment

Detailed Assay Protocol

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor and a reference inhibitor (e.g., Sorafenib) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 25 nL of the serially diluted compound (or DMSO for 0% inhibition and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of a 2X VEGFR2 kinase/substrate mix (prepared in kinase buffer) to all wells except the 100% inhibition controls.

  • Kinase Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km for VEGFR2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Calculation: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example Data Table

CompoundTargetIC₅₀ (nM)
Synthesized InhibitorVEGFR215.2
Reference (Sorafenib)VEGFR28.5

Conclusion

This compound is a high-value intermediate for modern drug discovery. Its defined reactivity, particularly at the C2 position, provides a reliable and versatile entry point for synthesizing diverse compound libraries. As demonstrated, its use in palladium-catalyzed Suzuki-Miyaura coupling reactions is a powerful and efficient method for constructing the core of potent kinase inhibitors targeting critical oncology pathways like VEGFR2. The protocols provided herein offer a robust framework for both the chemical synthesis and subsequent biological validation required to advance novel pyrrolo[3,2-d]pyrimidine-based candidates in the drug development pipeline.

References

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. 2019 Jul 23;24(14):2656. [Link][1]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link][7]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link][8]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC, NIH. [Link][9]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link][10]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link][11]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link][12]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link][13]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link][3]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link][14]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link][2]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link][15]

Sources

cross-coupling reactions with 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically significant 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this scaffold to interact with a wide array of biological targets, including protein kinases.[3][4] Consequently, the development of robust synthetic methodologies to functionalize this core is of paramount importance for creating diverse chemical libraries for screening and lead optimization.

This compound is a key intermediate, poised for diversification at the C2 position. The chlorine atom on the electron-deficient pyrimidine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]

This technical guide provides detailed application notes and protocols for the most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices.

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents: - Pyrrolopyrimidine - Coupling Partner - Catalyst & Ligand - Base Vessel Combine in Oven-Dried Reaction Vessel Reagents->Vessel Solvent Add Anhydrous Solvent Vessel->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Heat Heat to Optimized Temperature Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench & Extract Cool->Quench Dry Dry Organic Layer (e.g., Na2SO4) Quench->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Purify->Characterize Characterize Product (NMR, MS)

Figure 1: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[6][7] The reaction couples the C2-chloro position of the pyrrolopyrimidine with a variety of aryl or heteroaryl boronic acids or esters. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, making this transformation highly efficient for this substrate class.[5]

Causality Behind Component Selection
  • Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is common. For chloro-heterocycles, which can be challenging substrates, catalysts incorporating electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) often provide superior results by promoting both the oxidative addition and the reductive elimination steps.[8]

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.[9]

  • Solvent: A polar aprotic solvent system, often containing water, is standard. Dioxane/water or DME/water mixtures are effective as they help dissolve both the organic and inorganic reagents.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid and serves as a general template.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.025 equiv, and XPhos, 0.10 equiv).

    • Seal the flask with a rubber septum.

  • Degassing and Solvent Addition:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80–100 °C.

    • Stir the reaction vigorously. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-4-methyl-5H-pyrrolo[3,2-d]pyrimidine product.

Comparative Data for Suzuki Coupling on Related Heterocycles
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference SubstrateCitation
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O85Good-Excellent2,4-Dichloropyrimidine[10]
Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2)Dioxane100High2-ChloropyridinesN/A
NiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)t-Amyl Alcohol10082-995-Bromopyrimidine[9]
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)EtOH/H₂O90644-Iodo-pyrrolopyrimidine[11]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl and heteroaryl amines.[12] For the this compound scaffold, this reaction allows the introduction of a diverse range of primary and secondary amines at the C2 position, a critical modification for tuning the pharmacological properties of many kinase inhibitors.[11][13]

Causality Behind Component Selection
  • Catalyst System (Palladium & Ligand): The choice of ligand is paramount for a successful Buchwald-Hartwig reaction.[14] Bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often required to facilitate the challenging C-N reductive elimination step. The specific ligand choice may depend on the steric and electronic properties of the amine coupling partner.[15][16]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base, promoting high reaction rates.[14] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[13]

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, or DME are standard choices as they are stable under the basic, heated conditions.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)Cl Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amine_Complex [L2Pd(II)(Ar)(R2NH)]+Cl- OA_Complex->Amine_Complex Amine Coordination (+ R2NH) Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation (- Base-H+) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR2)

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

  • Reaction Setup:

    • In a glovebox, charge an oven-dried vial with NaOtBu (1.4 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate ligand (e.g., BrettPhos, 0.05 equiv).

    • Add this compound (1.0 equiv).

  • Reagent Addition:

    • Add anhydrous toluene or dioxane (to ~0.2 M).

    • Add the amine coupling partner (e.g., morpholine, 1.2 equiv).

    • Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated heating block at 100–110 °C.

    • Stir the mixture for the required duration (2–24 hours), monitoring by LC-MS.

  • Work-up and Purification:

    • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify via flash chromatography to obtain the desired 2-amino-substituted product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between the pyrrolopyrimidine and a terminal alkyne. This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as key structural elements themselves.[17] The classic Sonogashira protocol employs a dual catalyst system of palladium and a copper(I) salt.[18]

Causality Behind Component Selection
  • Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[18] Copper-free conditions have also been developed to avoid potential homocoupling of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves both to neutralize the HX generated during the reaction and to act as the solvent in many cases.[18]

  • Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF are frequently used to ensure the solubility of all reactants.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

  • Reaction Setup:

    • Add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to a Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition:

    • Add a degassed mixture of THF and Et₃N (e.g., 2:1 v/v).

    • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40–60 °C) to accelerate the reaction.

    • Monitor the reaction by TLC. The reaction is often complete within 1–6 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to isolate the 2-alkynyl product.

Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, creates a C-C bond between an aryl halide and an alkene.[19] While sometimes less utilized than the Suzuki coupling for C(sp²)-C(sp²) bond formation in medicinal chemistry, it offers a distinct pathway to vinyl-substituted heterocycles, which are versatile synthetic intermediates.[20]

Causality Behind Component Selection
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common precatalyst, which is reduced in situ to the active Pd(0) species.[20] Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are classic ligands for this reaction.

  • Base: A moderately strong organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ are commonly employed.[19]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction at the required elevated temperatures.

Detailed Experimental Protocol: Heck Coupling

This protocol describes the coupling of this compound with styrene.

  • Reaction Setup:

    • In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable ligand if necessary (e.g., PPh₃, 0.10 equiv).

    • Add the base (e.g., Et₃N, 2.0 equiv).

  • Reagent and Solvent Addition:

    • Add the alkene (e.g., styrene, 1.5 equiv).

    • Add an anhydrous polar aprotic solvent such as DMF or NMP.

    • Seal the tube tightly.

  • Reaction Execution:

    • Heat the reaction mixture to 100–140 °C. Microwave irradiation can also be highly effective, significantly reducing reaction times.[19][21]

    • Monitor the reaction by LC-MS until completion (typically 6–24 hours).

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by flash chromatography to yield the 2-vinyl-substituted pyrrolopyrimidine.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Buchwald–Hartwig amin
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Examples of prominent ligands for cross‐coupling reactions (I–III).
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Semantic Scholar.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Buchwald-Hartwig Amin
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conform
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Heck Reaction. Chemistry LibreTexts.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. PubMed.

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Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Pyrrolo[3,2-d]pyrimidines in Drug Discovery

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, often considered a bioisostere of purines. This structural feature allows molecules incorporating this core to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. N-arylated derivatives of this scaffold, in particular, have demonstrated significant potential as potent and selective inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, immunology, and virology.

The targeted N-arylation of the 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine core presents a versatile strategy for the synthesis of diverse compound libraries for drug discovery. The chlorine atom at the C2 position serves as a reactive handle for cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methyl group at the C4 position can modulate the electronic properties and steric environment of the molecule, potentially influencing its binding affinity and selectivity for specific biological targets.

This application note provides a detailed, field-proven protocol for the N-arylation of this compound utilizing the Buchwald-Hartwig amination reaction. We will delve into the rationale behind the selection of reagents and reaction conditions, offer insights into reaction optimization, and provide a comprehensive troubleshooting guide.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1][2] This transformation has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle, as generally understood, involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[3]

For the N-arylation of this compound, the choice of a suitable palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and an appropriate base is crucial for achieving high yields and selectivity.

Experimental Protocol: N-Arylation of this compound

This protocol describes a general procedure for the Buchwald-Hartwig N-arylation of this compound with a generic aniline.

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired aryl amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine.

Causality Behind Experimental Choices

  • Catalyst System (Pd₂(dba)₃ and Xantphos): The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[4] The ligand facilitates the oxidative addition of the relatively unreactive aryl chloride to the palladium center and promotes the subsequent reductive elimination step.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine, forming the key palladium-amido intermediate. Weaker bases may result in incomplete reaction.

  • Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions as they are stable at the required high temperatures and do not interfere with the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical to prevent catalyst deactivation.

Data Presentation: Expected Yields and Substrate Scope

The following table summarizes expected yields for the N-arylation of this compound with various anilines based on analogous reactions in the literature. Actual yields will vary depending on the specific substrate and reaction optimization.

Aryl Amine (Ar-NH₂)Expected Yield (%)Notes
Aniline75-85Electronically neutral anilines generally provide good yields.
4-Methoxyaniline80-90Electron-donating groups on the aniline can enhance reactivity.
4-Chloroaniline70-80Electron-withdrawing groups may slightly decrease the reaction rate.
2-Methylaniline65-75Steric hindrance from ortho-substituents can lower the yield.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyrrolopyrimidine - Aryl Amine - Pd₂(dba)₃ - Xantphos - NaOtBu solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to 100-110 °C with Stirring inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: Experimental workflow for the N-arylation of this compound.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the N-arylation of our substrate.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 (Ar)Pd(II)(Cl)L₂ pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 [(Ar)Pd(II)(Cl)(RNH₂)L₂] pd_complex1->pd_complex2 amine_coordination Amine Coordination amine_coordination->pd_complex2 pd_amido (Ar)Pd(II)(NHR)L₂ pd_complex2->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Pyr-NH-Ar reductive_elimination->product aryl_halide Pyr-Cl aryl_halide->oxidative_addition amine Ar-NH₂ amine->amine_coordination

Sources

Application Note: A Strategic Workflow for Developing Novel Antivirals from the 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the systematic approach to developing antiviral agents starting from the novel scaffold, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Introduction: The Rationale and Potential of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, including viral enzymes.[1] Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antiviral activity against a spectrum of viruses, including coronaviruses, Zika virus, and human cytomegalovirus (HCMV), validating the therapeutic potential of this chemical class.[2][3][4]

This guide focuses on the less explored this compound as a starting point for a novel antiviral discovery program. The chloro-substituent at the 2-position and the methyl group at the 4-position provide specific steric and electronic properties, while the pyrrole nitrogen offers a key site for derivatization. This strategic starting point allows for the systematic generation of a focused chemical library to probe the structure-activity relationship (SAR) and identify potent lead compounds.

The overall objective is to progress from this initial scaffold to a validated preclinical candidate through a logical, multi-stage process involving chemical synthesis, robust biological screening, and iterative lead optimization.[5]

cluster_0 Phase 1: Library Generation & Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Optimization & MoA A Scaffold Synthesis: 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine B Derivative Library Generation A->B Chemical Modification C Cytotoxicity Screening (e.g., MTT Assay) B->C Determine CC50 D Primary Antiviral Screen (e.g., CPE Assay) C->D Select Non-Toxic Concentrations E Hit Confirmation (Dose-Response) D->E Identify 'Hits' F Potency Determination (EC50) E->F Virus Yield or Plaque Reduction Assay G Selectivity Index (SI) Calculation (CC50/EC50) F->G H Mechanism of Action (e.g., Time-of-Addition) G->H Prioritize High SI Hits I Iterative SAR Studies (Chemical Synthesis) G->I H->I Inform Rational Design I->F Re-evaluate Potency J ADMET Profiling (In Vitro) I->J K Preclinical Candidate Selection J->K

Caption: Antiviral Drug Discovery Workflow from a Core Scaffold.

Synthesis and Library Generation

Rationale for Derivatization: The primary goal is to explore the chemical space around the core scaffold. Modifications should be designed to modulate key properties:

  • Potency: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a putative viral target.

  • Solubility: Adding polar groups to improve aqueous solubility and bioavailability.

  • Metabolic Stability: Modifying sites prone to metabolic degradation.

A key site for derivatization is the nitrogen at the 5-position (N5) of the pyrrole ring. Alkylation or arylation at this position can significantly alter the compound's properties and biological activity.

Foundational In Vitro Screening Protocols

Before assessing antiviral efficacy, it is imperative to evaluate the inherent toxicity of each compound to the host cells. This ensures that any observed antiviral effect is not merely a consequence of cell death.[8][9]

Protocol 3.1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of each compound in the library, which is the concentration that reduces host cell viability by 50%.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells.[10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in cell culture medium, typically starting from 100 µM down to ~0.1 µM.[11]

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (untreated) and "vehicle only" (e.g., 0.5% DMSO) controls.[12] Incubate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 3.2: Primary Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay

Objective: To rapidly identify "hit" compounds from the library that protect host cells from virus-induced cell death (cytopathic effect).[13][14]

Principle: Many viruses cause morphological changes and death in host cells, a phenomenon known as CPE. This assay measures the ability of a compound to prevent or reduce CPE in infected cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Prepare 96-well plates with confluent cell monolayers as described in Protocol 3.1.

  • Infection and Treatment:

    • Prepare dilutions of each test compound at non-toxic concentrations (typically ≤ CC50/5) in infection medium (low-serum medium).

    • Aspirate the growth medium from the cells.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Add 50 µL of virus suspension at a specific multiplicity of infection (MOI), for example, 0.01, to the compound-containing wells.

    • Controls are critical:

      • Virus Control: Cells + Virus + Vehicle (should show 100% CPE).

      • Cell Control: Cells + Vehicle (should show 0% CPE).

      • Toxicity Control: Cells + Compound (at the highest concentration used) + No Virus.

      • Positive Control: Cells + Virus + a known antiviral drug.

  • Incubation: Incubate the plates at 37°C until the virus control wells exhibit >80% CPE (typically 2-5 days).

  • CPE Visualization and Quantification:

    • Observe the cell monolayers daily under a microscope to visually assess CPE.

    • Quantify cell viability using a colorimetric method like the Neutral Red uptake assay or MTT assay (as described in 3.1).[11]

  • Hit Identification: Compounds that result in a significant increase in cell viability (>50%) compared to the virus control are considered primary hits.

Hit Confirmation and Potency Assessment

Primary hits must be validated to confirm their activity and to quantify their potency.

Protocol 4.1: Virus Yield Reduction Assay

Objective: To confirm antiviral activity by directly measuring the amount of infectious virus produced in the presence of the compound.[13] This assay validates that the compound's effect is on viral replication, not just a cytoprotective artifact.[13]

Step-by-Step Methodology:

  • Setup: Perform the infection and treatment in a 24-well or 48-well plate as described in the CPE assay (Protocol 3.2), using a dose-response range of concentrations for each hit compound.

  • Incubation: Incubate for a period equivalent to one or two viral replication cycles (e.g., 24-48 hours).

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well. This supernatant contains the progeny virus particles.

  • Virus Tittering: Quantify the amount of infectious virus in each supernatant sample using a standard titration method, such as a Plaque Assay (see Protocol 4.2) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Calculate the reduction in viral titer (in log10 units) for each compound concentration compared to the vehicle control. Determine the EC50 value—the concentration required to reduce viral yield by 50%—using regression analysis.

Parameter Compound A (Hit) Compound B (Non-Hit) Positive Control
CC50 (µM) >100>10055
EC50 (µM) 2.5>500.8
Selectivity Index (SI) >40<268.75
Caption: Table summarizing hypothetical screening data.
Preliminary Mechanism of Action (MoA) Studies

Understanding when a compound acts during the viral life cycle is crucial for guiding lead optimization.

TimeOfAddition cluster_workflow Viral Lifecycle Stages cluster_addition Compound Addition Time Points cluster_interpretation Interpretation A 1. Adsorption & Entry B 2. Uncoating C 3. Replication (Genome/Protein Synthesis) D 4. Assembly & Release T1 Pre-infection (-2h to 0h) T1->A Targets T2 During Infection (0h) T3 Post-infection (+2h, +4h, +8h) T3->C Targets I1 Activity at T1/T2 suggests inhibition of Entry I2 Activity at T3 suggests inhibition of Replication or later stages

Caption: Logic of a Time-of-Addition Assay.

Protocol 5.1: Time-of-Addition Assay

Objective: To determine the stage of the viral replication cycle inhibited by a compound.[13]

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a multi-well plate to form a confluent monolayer.

  • Synchronized Infection: Pre-chill the plate at 4°C for 30 minutes. Infect all wells with a high MOI of the virus for 1 hour at 4°C. This allows the virus to attach to the cells but not enter. Wash the cells with cold PBS to remove unbound virus, then add warm medium and shift to 37°C to start the infection synchronously. This point is considered time zero (t=0).

  • Staggered Compound Addition: Add the compound (at a concentration of ~5-10x its EC50) to different wells at various time points relative to t=0:

    • Pre-infection: -2h to 0h (compound present before and during attachment).

    • Entry: 0h to 2h (compound present during entry).

    • Post-entry: +2h, +4h, +6h, etc. (compound added at different times after infection has started).

  • Endpoint Analysis: At the end of a single replication cycle (e.g., 12-24 hours), collect the supernatant and quantify the viral yield as described in Protocol 4.1.

  • Interpretation: Plot the viral yield against the time of compound addition. A loss of inhibitory activity at a specific time point indicates that the compound's target step has already been completed. For example, if a compound is only effective when added early but not after 4 hours, it likely targets an early replication step like genome replication.

Lead Optimization Strategy

Once potent hits with a high Selectivity Index (SI = CC50/EC50) are identified, the lead optimization phase begins. This is an iterative process involving medicinal chemists and biologists.[15]

Core Objectives:

  • Enhance Potency: Systematically modify the hit structure to lower the EC50. This can involve computational modeling and structure-based drug design if the viral target is known.[15]

  • Reduce Cytotoxicity: Modify the structure to eliminate features associated with toxicity, thereby increasing the CC50.

  • Improve Pharmacokinetics (ADMET): Optimize properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity. This involves in vitro assays for metabolic stability (e.g., using liver microsomes), plasma protein binding, and cell permeability.

  • Establish SAR: Synthesize and test a matrix of analogs to build a clear understanding of which chemical modifications improve desired properties. This knowledge is crucial for rational drug design.[15]

This phase aims to produce a preclinical candidate with a balanced profile of high potency, low toxicity, and favorable drug-like properties, making it suitable for subsequent evaluation in animal models.[5]

References

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  • Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. (1990). PubMed. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Investigating 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the purine core of adenosine triphosphate (ATP). This bioisosteric relationship makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases, which are frequently dysregulated in cancer. Halogenated derivatives of this scaffold have demonstrated potent antiproliferative activity across a wide spectrum of cancer cell lines, with some compounds advancing into preclinical and clinical development.[1][2]

This guide focuses on 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine , a specific analog with significant potential for anticancer drug discovery. The presence of a chlorine atom at the C2 position offers a reactive site for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The methyl group at the C4 position can influence solubility and interactions within the target's binding pocket. These application notes provide a comprehensive framework for researchers, detailing the compound's mechanistic rationale, protocols for its evaluation, and a logical workflow for its progression from a chemical entity to a preclinical candidate.

Section 1: Potential Mechanisms of Action in Cancer

Derivatives of the pyrrolo[3,2-d]pyrimidine core have been shown to exert their anticancer effects through multiple mechanisms. Understanding these potential pathways is critical for designing relevant screening assays and interpreting experimental results.

Protein Kinase Inhibition

The most documented mechanism for pyrrolopyrimidines is the inhibition of protein kinases.[2] These enzymes are central regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis. Many pyrrolo[3,2-d]pyrimidine derivatives function as Type I or Type II kinase inhibitors, targeting the ATP-binding site.[3]

A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis.[3][4] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels required for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK MAPK Cascade ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Angiogenesis Transcription->Proliferation Inhibitor 2-chloro-4-methyl- 5H-pyrrolo[3,2-d]pyrimidine Inhibitor->VEGFR2 Inhibits

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.
Inhibition of One-Carbon Metabolism

Recent studies have revealed that some pyrrolo[3,2-d]pyrimidine analogs can target folate-dependent one-carbon (C1) metabolism.[5][6] This metabolic network is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for rapidly dividing cancer cells. Key enzymatic targets in this pathway include serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and glycinamide ribonucleotide formyltransferase (GARFTase) in the cytosol.[5] Dual-targeting agents that inhibit both mitochondrial and cytosolic C1 metabolism represent a promising therapeutic strategy.[6]

Section 2: Preclinical Evaluation Workflow

A systematic and logical progression of experiments is essential to validate the anticancer potential of a lead compound. The following workflow outlines the key stages, from initial biochemical assays to in vivo efficacy studies. This multi-tiered approach ensures that resources are focused on compounds with the highest probability of success.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (Viability, Apoptosis) Biochemical->CellBased SAR SAR Studies & Lead Optimization CellBased->SAR PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) CellBased->PK_PD SAR->Synthesis Iterative Design Xenograft Tumor Xenograft Efficacy Studies PK_PD->Xenograft Tox Preliminary Toxicity Assessment Xenograft->Tox IND IND-Enabling Studies Tox->IND

Figure 2: A logical workflow for the preclinical evaluation of anticancer compounds.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary assays used to evaluate this compound.

Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This biochemical assay quantifies the direct inhibitory effect of the test compound on the enzymatic activity of a purified kinase. A luminescence-based format, such as the Kinase-Glo® assay, is widely used due to its high sensitivity and throughput. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a stronger luminescent signal.[7][8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound) dissolved in DMSO

  • Staurosporine or another known VEGFR-2 inhibitor (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (10 µM in kinase buffer)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and luminometer plate reader

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.

  • Reaction Setup: In each well of the microplate, add the components in the following order:

    • 25 µL of Kinase Assay Buffer containing the substrate and VEGFR-2 enzyme.

    • 1 µL of the serially diluted test compound or control (DMSO for negative control, Staurosporine for positive control).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 25 µL of 10 µM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the enzyme activity and should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for 5-10 minutes.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3.2: Cell Viability Assay (MTT Assay)

This cell-based assay is a fundamental tool for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.[9] The assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[10][11] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[12][13]

Materials:

  • Human cancer cell line (e.g., DU145 prostate cancer, HT-29 colon cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO

  • Doxorubicin or another standard chemotherapy agent (positive control)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (microplate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 3.3: In Vivo Tumor Xenograft Model

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology for evaluating a drug's efficacy in a complex biological system.[14][15] These models provide critical data on tumor growth inhibition (TGI) and help establish a therapeutic window before clinical trials.[16]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)

  • Cancer cell line (e.g., DU145) prepared in a sterile suspension with Matrigel (1:1 ratio)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline)

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million cancer cells in a 100-200 µL volume into the right flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Randomization and Treatment:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control). Typically, n=8-10 mice per group.

    • Begin treatment. Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dose and schedule (e.g., once daily for 21 days).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint:

    • The study is typically concluded when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, humanely euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be collected for pharmacodynamic marker analysis.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze statistical significance between the treated and control groups (e.g., using ANOVA).

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds and making informed decisions.

Table 1: Representative Preclinical Data for Pyrrolo[3,2-d]pyrimidine Analogs

Compound IDTarget KinaseKinase IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)TGI (%) @ Dose (mg/kg)
This compound VEGFR-215DU1450.8365% @ 10 mg/kg
Analog 1 (C2-Aniline)VEGFR-25DU1450.1585% @ 10 mg/kg
Analog 2 (C4-Ethyl)VEGFR-245DU1452.530% @ 10 mg/kg
Sunitinib (Reference)VEGFR-29DU1451.278% @ 20 mg/kg

Data are hypothetical and for illustrative purposes only. TGI: Tumor Growth Inhibition.

Interpretation: The data in Table 1 illustrates a typical SAR progression. The parent compound shows promising activity. "Analog 1," with a modification at the reactive C2 chlorine, demonstrates improved potency both biochemically and in cells, translating to better in vivo efficacy. Conversely, "Analog 2" shows that modifying the C4-methyl group is detrimental to activity. This systematic approach guides the iterative design process for developing a clinical candidate.[17]

References

  • [No Author]. (2018).
  • [No Author]. (n.d.). (PDF) Guideline for anticancer assays in cells - ResearchGate.
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  • [No Author]. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • [No Author]. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem. BenchChem.
  • [No Author]. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... - ResearchGate.
  • [No Author]. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors - Benchchem. BenchChem.
  • [No Author]. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
  • [No Author]. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem. BenchChem.
  • [No Author]. (n.d.).
  • [No Author]. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
  • Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420–432.
  • [No Author]. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. PubMed Central.
  • [No Author]. (2021). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
  • [No Author]. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed.
  • [No Author]. (n.d.). Preclinical Drug Testing Using Xenograft Models. BenchSci.
  • [No Author]. (2010).
  • [No Author]. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC - PubMed Central. PubMed Central.
  • [No Author]. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
  • [No Author]. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • [No Author]. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC - NIH.
  • [No Author]. (2018). (PDF) In vivo screening models of anticancer drugs - ResearchGate.
  • [No Author]. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - Research journals - PLOS. PLOS.
  • [No Author]. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH.
  • [No Author]. (2025). Testing PARP Inhibitors Using a Murine Xenograft Model.

Sources

Application of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine in Medicinal Chemistry: A Guide to Synthesizing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core, an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine), represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to the purine nucleus allows it to function as an effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[3][4] Strategic functionalization of this core has led to the development of potent and selective inhibitors targeting key players in oncogenic signaling pathways.

This application note focuses on 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1140241-22-0) , a versatile and strategically designed intermediate for the synthesis of next-generation kinase inhibitors. The methyl group at the N5 position enhances lipophilicity and can provide advantageous steric interactions within the target binding site, while the chlorine atom at the C2 position serves as a crucial synthetic handle for introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Herein, we provide a detailed guide on the application of this intermediate, focusing on the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. We present a comprehensive synthetic protocol, a representative biological assay, and an analysis of the resulting compounds' activity, underscoring the value of this compound in modern drug discovery.

Target Focus: VEGFR2 Kinase in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5] In cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary oxygen and nutrients for growth and metastasis. Inhibition of the VEGF/VEGFR2 signaling pathway is therefore a clinically validated strategy for cancer therapy.[6][7]

The 5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to generate potent "Type II" VEGFR2 inhibitors. These inhibitors bind to the inactive (DFG-out) conformation of the kinase, accessing an allosteric site adjacent to the ATP pocket, which often leads to improved selectivity and a distinct pharmacological profile.[1]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR2 ATP ATP Pathway Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Pathway Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds ADP ADP ATP->ADP   Response Angiogenesis (Proliferation, Migration) Pathway->Response Activates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., Compound 1) Inhibitor->VEGFR2 Binds to Allosteric Site

Caption: VEGFR2 signaling pathway and point of inhibition.

Synthetic Application: From Intermediate to Potent VEGFR2 Inhibitor

The primary utility of this compound is as a building block. The chlorine at the C2 position is less reactive than a chlorine at the C4 position, allowing for sequential, regioselective functionalization. A common synthetic strategy involves starting with a 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine precursor. The more reactive C4-chloride is first displaced, followed by a cross-coupling reaction at the C2 position.

Here, we detail a representative two-step protocol adapted from established methodologies for synthesizing potent VEGFR2 inhibitors.[1]

Experimental Workflow Diagram

workflow start 2,4-dichloro-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Add 4-amino-3-fluorophenol - Base (e.g., K2CO3) - Solvent (e.g., DMA) start->step1 intermediate Intermediate: 4-((5-methyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy) -2-fluoroaniline step1->intermediate step2 Step 2: Buchwald-Hartwig Cross-Coupling - Add 3-(trifluoromethyl)phenylurea - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) intermediate->step2 product Final Product: (Compound 1) Potent VEGFR2 Inhibitor step2->product

Caption: Synthetic workflow for a VEGFR2 inhibitor.

Protocol 1: Synthesis of a Diphenylurea-Pyrrolopyrimidine VEGFR2 Inhibitor

PART A: Synthesis of 4-((2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-2-fluoroaniline

This step involves a nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of the dichlorinated precursor.

  • Reagent Preparation : To a dry round-bottom flask under an inert argon atmosphere, add 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), 4-amino-3-fluorophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Condition : Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate will form.

  • Purification : Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

PART B: Synthesis of Final Compound 1 (VEGFR2 Inhibitor)

This step utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple the C2-chloro intermediate with a substituted phenylurea moiety.[8][9][10]

  • Reagent Preparation : In a dry Schlenk tube under an argon atmosphere, combine the intermediate from Part A (1.0 eq), 3-(trifluoromethyl)phenylurea (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition : Add anhydrous 1,4-dioxane to the tube.

  • Degassing : Subject the mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.

  • Reaction Condition : Heat the mixture to 100-110 °C and stir for 12-18 hours.

  • Monitoring : Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation and Data

The synthesized compounds are evaluated for their ability to inhibit VEGFR2 kinase activity and to block VEGF-stimulated cell proliferation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVEC).

Table 1: Biological Activity of Representative Pyrrolo[3,2-d]pyrimidine Derivatives
Compound IDModification at C2-positionVEGFR2 Kinase IC₅₀ (nM)[1]HUVEC Proliferation IC₅₀ (nM)[1]
1 3-(trifluoromethyl)phenylurea2.53.0
2 3-tert-butylphenylurea3.14.2
3 4-chloro-3-(trifluoromethyl)phenylurea1.92.1
Sorafenib (Reference Compound)9020

Data is representative and derived from published studies on analogous compounds to illustrate the potency achievable from this scaffold.[1]

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to the VEGFR2 kinase domain.

  • Reagent Preparation : Prepare a 3X solution of the VEGFR2 kinase-GST fusion protein and a 3X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 3X solution of the Europium-anti-GST antibody.

  • Compound Dilution : Perform a serial dilution of the test compounds (synthesized from Protocol 1) in DMSO, then dilute into the assay buffer to create a 3X final concentration series.

  • Assay Plate Setup : To a 384-well microplate, add 5 µL of the compound serial dilution or DMSO vehicle control.

  • Kinase/Tracer Addition : Add 5 µL of the 3X Kinase/Tracer mixture to all wells.

  • Antibody Addition : Add 5 µL of the 3X Eu-antibody solution to all wells.

  • Incubation : Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis : Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is a high-value intermediate for the construction of potent kinase inhibitors. Its structure allows for the strategic and regioselective introduction of functionalities critical for achieving high affinity and selectivity for targets like VEGFR2. The protocols and data presented herein demonstrate a clear and validated pathway from this key building block to a final, biologically active compound. The versatility of palladium-catalyzed cross-coupling reactions at the C2 position opens up a vast chemical space for further exploration, enabling the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • Matsunaga, N., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6048-6052. Available from: [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available from: [Link]

  • Popp, F. D., et al. (2001). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(21), 3523-3530. Available from: [Link]

  • (Retracted) Kumar, A., et al. (2015). Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 5, 23210. Available from: [Link]

  • (Patent) Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. CN102633802A.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6234. Available from: [Link]

  • Abdel-Aziz, M., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(11), 1900089. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2018). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidine scaffold as cancer targeting agents. Bioorganic Chemistry, 81, 627-641. Available from: [Link]

  • Klimenkov, E., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(11), 3456. Available from: [Link]

  • Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12, 18055-18072. Available from: [Link]

  • Herzig, T., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 2529-2536. Available from: [Link]

  • Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(2), 97-108. Available from: [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1693-1721. Available from: [Link]

  • (Patent) Pyrrolo[2,3-d]pyrimidine derivatives as janus kinase inhibitor. PT-3184526-T. Available from: [Link]

  • (Patent) Pyrrolo[2, 3-D] pyrimidines and use thereof as tyrosine kinase inhibitors. US-20030130281-A1.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]

  • Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5, 23210-23214. Available from: [Link]

  • Krátký, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(20), 3698. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. The pyrrolo[3,2-d]pyrimidine core is a key scaffold in many biologically active molecules, including kinase inhibitors.[1][2][3] Achieving a high yield of this compound is crucial for the successful development of these therapeutic agents.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established chemical principles and field-proven insights. We will explore the common challenges encountered during the synthesis and offer practical, step-by-step solutions to improve your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. The proposed synthetic route involves the cyclization of a suitable pyrrole precursor followed by chlorination.

Issue 1: Low Yield in the Final Chlorination Step

Question: I am attempting to chlorinate the 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol precursor using phosphorus oxychloride (POCl₃), but I am consistently getting low yields of the desired 2-chloro product. What could be the cause, and how can I improve the yield?

Answer:

Low yields in the chlorination of pyrimidinone systems are a common issue and can stem from several factors. The reaction mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion. Understanding the potential pitfalls in this process is key to optimizing your yield.

Potential Causes and Solutions:

  • Incomplete Reaction: The chlorination may not be going to completion.

    • Causality: The reaction temperature might be too low, or the reaction time too short. The activation of the hydroxyl group is often the rate-limiting step and requires sufficient thermal energy.

    • Solution:

      • Increase Reaction Temperature: Gradually increase the reflux temperature. Reactions in POCl₃ are often conducted at temperatures between 80°C and 110°C.[4]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting material is fully consumed.

      • Use a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[5] These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃.

  • Degradation of Starting Material or Product: The pyrrolopyrimidine core can be sensitive to harsh acidic conditions and high temperatures.

    • Causality: Prolonged exposure to hot POCl₃ can lead to decomposition, resulting in a dark, tarry reaction mixture and a low yield of the desired product.

    • Solution:

      • Optimize Temperature and Time: Find the "sweet spot" where the reaction proceeds to completion without significant degradation. A time-course study can be beneficial.

      • Use a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or dioxane can help to control the reaction temperature and minimize degradation.

  • Side Reactions: The formation of unwanted byproducts can consume your starting material and complicate purification.

    • Causality: The pyrrole nitrogen can also react with POCl₃, leading to the formation of phosphorylated byproducts.

    • Solution:

      • Protection of the Pyrrole Nitrogen: If other optimization strategies fail, consider protecting the pyrrole nitrogen with a suitable protecting group, such as a Boc or SEM group, before chlorination. However, this adds extra steps to the synthesis.

Experimental Protocol for Optimized Chlorination:

  • To a solution of 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (around 106-110°C) and monitor the progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Formation of an Inseparable Byproduct

Question: After the chlorination and workup, I observe a significant byproduct with a similar polarity to my desired this compound, making purification by column chromatography very difficult. What is this byproduct, and how can I avoid its formation?

Answer:

The formation of byproducts with similar physical properties to the target compound is a frequent challenge in heterocyclic synthesis. In this case, the likely culprit is a dimer or a related condensed product.

Potential Cause and Solution:

  • Causality: At elevated temperatures, the newly formed this compound can undergo self-condensation or react with any remaining starting material. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, and the pyrrole nitrogen of another molecule can act as the nucleophile.

  • Solution:

    • Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times.

    • Careful Workup: Quench the reaction as soon as it reaches completion. The workup procedure should be performed promptly to minimize the time the product spends in the hot, acidic reaction mixture.

    • Alternative Chlorinating Agents: Consider using a milder chlorinating agent. A combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) can sometimes effect the chlorination under less harsh conditions, although these methods may require more optimization.

Workflow for Minimizing Byproduct Formation:

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_byproduct Byproduct Formation Path (to avoid) start Start with 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol reaction Chlorination with POCl₃ start->reaction monitoring Monitor by TLC reaction->monitoring overheating Overheating or Prolonged Reaction Time reaction->overheating monitoring->reaction Incomplete completion Reaction Complete monitoring->completion Starting material consumed quench Immediate Quenching on Ice completion->quench neutralize Neutralization (pH ~8) quench->neutralize isolate Filtration & Drying neutralize->isolate purify Purification isolate->purify byproduct Dimerization/ Condensation overheating->byproduct

Caption: Optimized workflow to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain the 4-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol precursor?

A common and effective method is to start from a substituted 2-amino-3-cyanopyrrole. This can be synthesized through various multi-component reactions. Once the 2-amino-3-cyanopyrrole is obtained, it can be cyclized with a reagent like urea or ethyl chloroformate to form the desired pyrimidinone ring system.

Q2: How can I effectively monitor the progress of the chlorination reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (pyrimidin-2-ol) and the product (2-chloropyrimidine). The starting material is typically more polar and will have a lower Rf value than the product.

Q3: What are the critical safety precautions to take when working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and releases HCl gas, so it must be done slowly and with extreme caution in an ice bath.

Q4: My final product is a stubborn oil instead of a solid. How can I induce crystallization?

If your purified product is an oil, you can try the following techniques:

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratch the inside of the flask with a glass rod.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly.

Optimized Reaction Conditions Summary

ParameterRecommended ConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Readily available, effective, and well-documented for this transformation.
Catalyst N,N-dimethylaniline (0.1 eq.)Accelerates the reaction and can improve yield.[5]
Temperature 100-110°C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.[4]
Reaction Time 4-8 hours (Monitor by TLC)Ensures the reaction goes to completion without significant degradation.
Workup Quench on ice, neutralize to pH 8Safely destroys excess POCl₃ and allows for precipitation of the product.

Synthetic Pathway Overview:

Synthesis A 2-Amino-3-cyanopyrrole derivative B 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol A->B Cyclization (e.g., with Urea) C This compound B->C Chlorination (POCl₃, catalyst)

Caption: General synthetic route to the target compound.

By carefully controlling the reaction parameters and being aware of potential side reactions, you can significantly improve the yield and purity of your this compound synthesis.

References

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Available at: [Link]

  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC - NIH. Available at: [Link]

  • 2-Chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - NIH. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative - Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical intermediates. As heterocyclic compounds, their purification requires a nuanced approach that considers solubility, stability, and the nature of synthesis-related impurities. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps for post-synthesis workup before attempting purification?

The initial workup is critical for removing inorganic salts, acidic or basic residues, and highly polar impurities, which simplifies the subsequent purification process. A poorly executed workup can compromise the efficiency of chromatography or recrystallization.

Answer: After the synthesis is complete, the primary goal is to isolate the crude organic material from the reaction mixture. A standard liquid-liquid extraction is typically the most effective first step.

  • Quenching: The reaction should first be carefully quenched. If chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) were used, the mixture is often poured into ice-cold water or a cold basic solution like saturated sodium bicarbonate to neutralize acidity and decompose any remaining reagent[1][2].

  • Extraction: The aqueous mixture should be extracted multiple times with an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices due to their ability to dissolve a wide range of organic compounds[1][3].

  • Washing: The combined organic layers should be washed sequentially. A wash with saturated sodium bicarbonate solution ensures complete neutralization of acids. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities from the organic phase[1][3].

  • Drying and Concentration: The washed organic phase must be dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product[3]. This crude material is now ready for purification.

Q2: My crude product is a complex mixture. How do I decide on the best purification strategy?

Answer: Choosing the right strategy depends primarily on the physical properties of your target compound—specifically its polarity and solubility—and the nature of the impurities. A systematic approach, starting with simple analytical techniques, is key. The following decision tree illustrates a logical workflow for selecting a purification method.

Purif_Decision_Tree Start Crude Product Solubility_Test Assess Solubility in Common Organic Solvents Start->Solubility_Test Soluble Soluble in Common Chromatography Solvents Solubility_Test->Soluble Yes Poorly_Soluble Poorly Soluble (only in DMF, DMSO, etc.) Solubility_Test->Poorly_Soluble No TLC_Analysis Perform TLC Analysis (e.g., Hexane/EtOAc, DCM/MeOH) Chromatography Purify via Flash Column Chromatography TLC_Analysis->Chromatography Good Separation Soluble->TLC_Analysis Recrystallization Attempt Recrystallization or Diffusion Crystallization Poorly_Soluble->Recrystallization Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product

Caption: Purification strategy decision tree.

  • Solubility Assessment: First, test the solubility of your crude product in various solvents. If it dissolves well in moderately polar solvents like DCM, ethyl acetate, or THF, column chromatography is a viable option. If it is only soluble in high-boiling point polar aprotic solvents like DMF or DMSO, recrystallization or diffusion crystallization becomes the preferred method, as chromatography is impractical[4].

  • TLC Analysis: For soluble compounds, use Thin Layer Chromatography (TLC) to develop a solvent system that provides good separation between your desired product and impurities. The ideal system gives your product an Rf (retention factor) value of approximately 0.3-0.4[5].

Q3: My compound is suitable for column chromatography. How do I select and optimize the solvent system?

Answer: The success of column chromatography hinges on the choice of the mobile phase (eluent), which is determined empirically using TLC. The stationary phase for these compounds is almost always silica gel, a polar adsorbent[6].

  • Initial Screening (TLC): Start by spotting your crude mixture on a TLC plate and developing it in different solvent systems of varying polarity. Common starting systems include gradients of ethyl acetate in hexanes (or petroleum ether) and methanol in DCM.

  • System Selection:

    • Non-polar to Moderately Polar Compounds: A mixture of hexanes and ethyl acetate is often effective. Increasing the proportion of ethyl acetate increases the eluent's polarity.

    • Moderately Polar to Polar Compounds: A system of DCM and methanol is a good choice. A patent for a related 2-chloro-4-substituted pyrimidine specifies a petroleum ether:DCM (2:1) mixture for purification, indicating that mixtures of non-polar and moderately polar solvents can be effective[1].

  • Optimization: Aim for a solvent system where the desired compound has an Rf of ~0.35. Impurities should ideally be well-separated, with Rf values either much higher (>0.6) or much lower (<0.1). If spots are too close, a less polar solvent system or a different solvent combination may be required.

Solvent System (v/v)PolarityTypical Applications for Pyrrolo[3,2-d]pyrimidines
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating less polar derivatives and removing non-polar impurities.
DCM / Ethyl Acetate (10:1 to 1:1)MediumEffective for many derivatives of intermediate polarity.
DCM / Methanol (100:1 to 20:1)Medium to HighUsed for more polar compounds containing groups like amines or hydroxyls.
Petroleum Ether / DCM (e.g., 2:1)Low to MediumA documented system for purifying 2-chloro-pyrimidine derivatives[1].
Q4: My compound is only soluble in DMF or DMSO. How can I purify it?

Answer: This is a common challenge with planar, hydrogen-bond-capable heterocyclic systems. When standard chromatography is not feasible, crystallization is the primary alternative.

  • Standard Recrystallization: This is often difficult as it requires finding a solvent that dissolves the compound when hot but not when cold. Solvents like t-butanol, dioxane, or THF can be attempted[4].

  • Diffusion Crystallization (Anti-solvent method): This is a highly effective technique for poorly soluble compounds. A researcher successfully used this method for a pyrrolo[2,3-d]pyrimidin-2(5)-one that was only soluble in DMF[4].

    • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DMF or DMSO).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the "good" solvent. DCM, diethyl ether, or pentane are excellent choices for anti-solvents when DMF is the solvent[4].

    • Over time (hours to days), the vapors of the anti-solvent will slowly diffuse into the solution of your compound. This gradual decrease in solubility induces the slow formation of crystals, often of high purity.

Troubleshooting Guides & Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is for soluble this compound derivatives where a suitable solvent system has been identified via TLC.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Slurry 1. Prepare Silica Slurry in Eluent Pack_Column 2. Pack the Column Prep_Slurry->Pack_Column Prep_Sample 3. Prepare Sample (Dry or Wet Loading) Pack_Column->Prep_Sample Load_Sample 4. Load Sample onto Column Prep_Sample->Load_Sample Elute 5. Elute with Solvent (Apply Pressure) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Result Pure Product Evaporate->Result

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture determined from your TLC analysis[7].

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly, avoiding air bubbles[5]. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like DCM) and carefully pipette it onto the top of the silica bed[6].

    • Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely. This creates a free-flowing powder that can be carefully added to the top of the column for a more uniform separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring the silica bed does not run dry.

    • Apply moderate air pressure to the top of the column to force the solvent through at a steady rate (this is "flash" chromatography)[5][6].

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate alongside your crude starting material.

    • Develop the TLC plate to identify which fractions contain your pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

References

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Column chromatography. Columbia University. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Column Chromatography. YouTube. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Performing Column Chromatography. YouTube. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. St. Norbert College. [Link]

  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, CAS No. 1119280-66-8. iChemical. [Link]

  • This compound. XHYSCI. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The pyrrolo[3,2-d]pyrimidine core is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis can be challenging, often accompanied by side reactions that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you achieve a successful synthesis.

Plausible Synthetic Route

A common and logical approach to the synthesis of this compound involves a multi-step process, which is depicted in the workflow below. This route typically starts from a readily available pyrimidine derivative, followed by the construction of the fused pyrrole ring, and finally, chlorination and methylation. Understanding this pathway is crucial for diagnosing and troubleshooting side reactions at each stage.

G cluster_0 Plausible Synthetic Workflow Start 4-Methyluracil Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) Nitration->Reduction Step 2 Cyclization Pyrrole Ring Formation (e.g., with a C2 synthon) Reduction->Cyclization Step 3 Chlorination Chlorination (POCl3) Cyclization->Chlorination Step 4 Methylation N-Methylation (e.g., MeI, NaH) Chlorination->Methylation Step 5 Product 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine Methylation->Product G cluster_0 N-Methylation Side Reactions Start 2-chloro-5H-pyrrolo[3,2-d]pyrimidine Reagents Methylating Agent (e.g., MeI, Base) Start->Reagents Desired N5-methyl isomer (Desired Product) Side1 N1-methyl isomer (Side Product) Side3 N3-methyl isomer (Side Product) Reagents->Desired Selective Conditions (e.g., NaH, 0°C) Reagents->Side1 Non-selective Conditions Reagents->Side3 Non-selective Conditions

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of these powerful bond-forming reactions. The unique electronic and steric properties of this heteroaromatic chloride present specific challenges that require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low conversion in Suzuki-Miyaura couplings of nitrogen-rich heterocycles is a common issue.[1] Several factors could be at play:

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[3,2-d]pyrimidine core can coordinate with the palladium center, leading to catalyst deactivation.[2] This is a well-documented problem with heteroaryl substrates.[2]

  • Inefficient Oxidative Addition: The C-Cl bond of an electron-rich heteroaromatic system can be challenging to activate. The oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond, is often the rate-limiting step in these reactions.[3]

  • Inappropriate Base Selection: The choice of base is critical in the Suzuki-Miyaura catalytic cycle, as it facilitates the transmetalation step.[4] An unsuitable base can lead to slow reaction rates or decomposition of the starting materials.[4]

  • Poor Reagent Quality: Ensure your boronic acid or ester is pure and that your solvents are anhydrous and properly degassed. Oxygen can deactivate the Pd(0) catalyst.[5][6]

Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[2] Rigorous degassing of your solvents and reaction vessel is crucial.[6] Additionally, using a slight excess of the boronic acid can sometimes help, but the primary solution is to maintain a strictly inert atmosphere.[7]

Q3: For a Buchwald-Hartwig amination, which type of ligand is generally most effective with a heteroaromatic chloride like this?

A3: For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are often the key to success.[7][8] Ligands such as XPhos, SPhos, and RuPhos have demonstrated effectiveness in promoting the amination of aryl chlorides.[7] These ligands help to stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

Q4: Can I perform a Sonogashira coupling with this substrate? Are there any specific considerations?

A4: Yes, Sonogashira couplings are feasible. A key consideration is the potential for alkyne dimerization, especially when using a copper(I) co-catalyst.[7] In such cases, exploring copper-free conditions can be beneficial. The choice of amine base, such as triethylamine or diisopropylamine, is also an important parameter to optimize.[7]

Troubleshooting Guides

Low Yield or Stalled Reactions

If you are experiencing low yields or reactions that do not go to completion, a systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield start Low or No Conversion reagent_quality 1. Verify Reagent Quality - Purity of starting materials? - Anhydrous & degassed solvents? start->reagent_quality catalyst_system 2. Evaluate Catalyst System - Active Pd source? - Appropriate ligand? reagent_quality->catalyst_system solution1 Solution: - Use freshly purified reagents. - Ensure rigorous exclusion of air and moisture. reagent_quality->solution1 reaction_conditions 3. Optimize Reaction Conditions - Temperature too low? - Incorrect base or solvent? catalyst_system->reaction_conditions solution2 Solution: - Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). [2] - Consider pre-formed catalysts. catalyst_system->solution2 side_reactions 4. Investigate Side Reactions - Dehalogenation? - Homocoupling? reaction_conditions->side_reactions solution3 Solution: - Perform a temperature screen (e.g., 80-120 °C). [2] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). [1] - Screen various solvents (e.g., Dioxane, Toluene, DMF). [2] reaction_conditions->solution3 solution4 Solution: - Ensure anhydrous conditions to prevent hydrolysis. [2] - Use a slight excess of boronic acid to minimize homocoupling. [2] - Maintain a strictly inert atmosphere. [28] side_reactions->solution4

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ligand is paramount for successful coupling with this compound. The ligand's steric and electronic properties directly influence the catalytic cycle.[10]

Ligand TypeKey CharacteristicsRecommended For
Bulky, Electron-Rich Monodentate Phosphines (e.g., XPhos, SPhos, RuPhos) Promote oxidative addition of challenging aryl chlorides and facilitate reductive elimination.[11]Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions with heteroaryl chlorides.[7][8]
Bidentate Phosphine Ligands (e.g., BINAP, dppf) Can prevent the formation of inactive palladium dimers and often lead to higher reaction rates.[9]Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with aryl iodides and triflates.[9]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that can form very stable palladium complexes, useful for highly challenging substrates.Suzuki-Miyaura couplings where traditional phosphine ligands are ineffective.[12]

Experimental Protocols

The following are generalized protocols that should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).[13]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Cl Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-R PdII_complex->PdII_Aryl R-B(OR)₂ Base Transmetalation Transmetalation PdII_Aryl->Pd0 Ar-R RedElim Reductive Elimination

Sources

troubleshooting failed reactions involving 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules, mastering its reactivity is crucial.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome experimental hurdles and achieve reliable, reproducible results.

Core Concepts: Reactivity Profile

The this compound scaffold is an electron-deficient heterocyclic system. This electronic nature makes the C2-chloro group an excellent electrophilic site, primed for two primary classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a suitable partner for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). However, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, meaning the oxidative addition step of the catalytic cycle is often sluggish and requires carefully optimized conditions.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrimidine ring activates the C2 position for direct attack by nucleophiles. This can be a desired reaction pathway but can also lead to unwanted side products (e.g., hydrolysis) if not properly controlled during cross-coupling attempts.[5]

A key challenge with this scaffold is the presence of multiple Lewis basic nitrogen atoms (two in the pyrimidine ring, one in the pyrrole ring). These can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][6] Understanding and mitigating these factors is fundamental to successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has failed completely, with only starting material recovered. Where should I begin troubleshooting?

This is a common scenario when working with organometallic reactions, which are notoriously sensitive.[7] A systematic check of fundamental parameters is the most efficient path forward. The issue almost always lies with reagents, atmosphere, or temperature.

Initial Troubleshooting Workflow:

cluster_start Start: Reaction Failure cluster_reagents Reagent & Atmosphere Integrity cluster_conditions Reaction Parameters cluster_outcome Path Forward start Reaction Failure: No Conversion Observed reagents 1. Verify Reagent Quality & Purity start->reagents atmosphere 2. Ensure Strict Inert Atmosphere reagents->atmosphere Reagents OK? solvent 3. Use Anhydrous, Degassed Solvents atmosphere->solvent Atmosphere OK? catalyst_check 4. Is the Catalyst System Active? solvent->catalyst_check Solvent OK? temp 5. Is the Temperature Sufficient? catalyst_check->temp Catalyst OK? rerun Re-run Experiment with Validated Parameters temp->rerun Temp OK?

Caption: A decision tree for fundamental troubleshooting of a failed reaction.

  • Reagent Integrity: Are your reagents (boronic acid, amine, base) pure and dry? Boronic acids can degrade over time, and bases like potassium phosphate can be hygroscopic. Use freshly opened or properly stored reagents.

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[3] Ensure your reaction vessel was properly purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen in the solvent are common culprits for deactivating the catalyst and promoting side reactions like protodeboronation.[4][7]

  • Catalyst Activity: Is your palladium precatalyst old or potentially decomposed? It's often best to use a recently purchased catalyst or one from a reliable, well-stored batch. Precatalysts are generally more stable and reliable than generating the active species in situ from sources like Pd(OAc)₂.[7]

Q2: I'm attempting a Suzuki-Miyaura coupling, but my yield is very low. How can I optimize it?

Low yield in Suzuki couplings with 2-chloropyrrolopyrimidines is typically due to inefficient oxidative addition or catalyst inhibition. A multi-parameter optimization is often required.

Causality Analysis:

  • Slow Oxidative Addition: The C-Cl bond is strong, making its cleavage by the Pd(0) catalyst the rate-limiting step. This requires a highly active, electron-rich catalyst.[4]

  • Catalyst Deactivation: As mentioned, the Lewis basic nitrogens on your substrate can bind to the palladium center, effectively poisoning the catalyst.[4][6]

  • Side Reactions: Common side reactions include protodeboronation (boronic acid is replaced by a proton) and homocoupling of the boronic acid.[4][8]

Troubleshooting & Optimization Table for Suzuki-Miyaura Coupling

ParameterRecommended Action & Scientific Rationale
Catalyst & Ligand Action: Switch to a modern palladium precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) (1-3 mol%).[8] Rationale: These systems feature bulky, electron-rich biaryl phosphine ligands that promote the difficult oxidative addition step with aryl chlorides and are often more resistant to deactivation.[4]
Base Action: Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃ (2-3 equivalents). Rationale: The base is crucial for the transmetalation step. K₃PO₄ and Cs₂CO₃ offer good functional group tolerance and are highly effective.[3][8] Note that anhydrous reactions with K₃PO₄ may require a small amount of water to function properly.[9]
Solvent System Action: Use a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O). Rationale: While the organic solvent solubilizes the reagents, the water co-solvent is often essential for dissolving the inorganic base and facilitating the crucial transmetalation step.[9][10]
Temperature Action: Heat the reaction to 80-110 °C. Rationale: Sufficient thermal energy is required to overcome the activation barrier for oxidative addition. Monitor for potential substrate decomposition at higher temperatures.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq.).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.[4]

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Q3: My Buchwald-Hartwig amination is not working. What factors are most critical?

Like the Suzuki coupling, C-N bond formation with this substrate requires a highly active catalyst. However, the choice of base and the nature of the amine nucleophile introduce additional complexities.

Workflow for Buchwald-Hartwig Optimization:

cluster_start Start: Low C-N Coupling Yield cluster_catalyst Catalyst System cluster_base Base Selection cluster_outcome Path Forward start Low Yield or No Reaction catalyst 1. Select Appropriate Ligand for C-N Coupling start->catalyst precatalyst 2. Use Reliable Pd Precatalyst catalyst->precatalyst strong_base 3. Screen Strong Base (e.g., NaOtBu) precatalyst->strong_base weak_base 4. Test Weaker Base if Substrate is Sensitive (e.g., Cs2CO3, K3PO4) strong_base->weak_base Decomposition? rerun Optimized Reaction strong_base->rerun Success? weak_base->rerun Success?

Caption: Optimization workflow for Buchwald-Hartwig amination reactions.

Key Optimization Points:

  • Ligand Choice is Paramount: The ligand dictates the catalyst's activity. For C-N couplings, specialized biaryl phosphine ligands are essential. The choice of ligand can depend on the nucleophile; for example, different ligands may be optimal for primary amines versus amides or indoles.[11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest reaction rates.[11] However, it is very moisture-sensitive and can be incompatible with sensitive functional groups on either coupling partner.[3][7] If you observe decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[11]

  • Amine Nucleophilicity: If your amine is particularly electron-poor or sterically hindered, the reaction will be more challenging and require a more active catalyst system (e.g., specific ligands like tBuBrettPhos for amides) and potentially higher temperatures.[11]

  • Atmosphere: This cannot be overstated. Both the palladium catalyst and strong bases like NaOtBu are highly sensitive to air and moisture.[3] All reagents should be handled under a strictly inert atmosphere.

Q4: I'm observing a significant byproduct with a mass corresponding to the hydrolysis or solvolysis of my starting material. How can I prevent this?

This indicates that a competing Nucleophilic Aromatic Substitution (SNAr) reaction is occurring, where a nucleophile (water, alcohol from solvent, etc.) is directly displacing the C2-chloro group.

Causality and Mitigation:

  • Cause: The electron-deficient nature of the pyrrolopyrimidine ring makes it susceptible to SNAr. This pathway becomes competitive if the desired palladium-catalyzed cycle is too slow or if potent nucleophiles are present at elevated temperatures.[5]

  • Prevention during Cross-Coupling:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Avoid alcohol-based solvents unless they are part of the desired reaction.

    • Increase Catalytic Rate: The best defense is a good offense. By using a more active catalyst system (as detailed in Q2 and Q3), you can ensure the rate of the catalytic cycle far outpaces the rate of the background SNAr reaction.

    • Moderate Temperature: While heat is needed, excessive temperatures can accelerate SNAr. Try to find the minimum temperature required for efficient cross-coupling.

  • Leveraging SNAr: In some cases, SNAr is the desired pathway. For example, aminations with anilines can be successfully carried out in water with catalytic acid, which protonates the pyrimidine ring and further activates it toward nucleophilic attack.[5]

References

  • ResearchGate. (2025). Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available at: [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. We understand that transitioning from bench-scale synthesis to pilot or manufacturing scale introduces a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, safe, and efficient scale-up process.

The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine isomer, is a privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] The successful and reproducible synthesis of this compound is therefore a critical step in many drug development pipelines.

Diagram of Synthetic Pathway

Below is a plausible and common synthetic route for the target molecule, which will serve as the basis for the troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start Pyrrole Precursor Intermediate 4-Methyl-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one Start->Intermediate Reagents: Formamide, Formic Acid Product This compound Intermediate->Product Reagents: POCl3, N,N-Diethylaniline Troubleshooting_Chlorination Start Incomplete Chlorination Detected by IPC Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Check_Temp Was the reaction temperature at target? Check_Moisture->Check_Temp Yes Dry_Equipment Root Cause: Moisture. Action: Implement stricter drying protocols for future batches. Check_Moisture->Dry_Equipment No Check_Reagent Was fresh, high-quality POCl3 used? Check_Temp->Check_Reagent Yes Increase_Temp Root Cause: Low Temperature. Action: Increase setpoint by 5-10°C (within safety limits). Check_Temp->Increase_Temp No Increase_Time Increase reaction time by 2-4 hours and re-sample. Check_Reagent->Increase_Time Yes New_Reagent Root Cause: Reagent Quality. Action: Use fresh/distilled POCl3. Consider adding PCl5 (0.2 eq). Check_Reagent->New_Reagent No Consult_Expert Problem persists. Consult with process chemistry expert for further investigation. Increase_Time->Consult_Expert Still Incomplete

Sources

Technical Support Center: Purity Assessment of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the purity analysis of this crucial chemical intermediate. Our focus is to blend theoretical principles with practical, field-tested insights to ensure the integrity and reliability of your analytical results.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount as even trace impurities can impact downstream applications, affecting biological activity, reaction yields, and the safety profile of final products. This guide provides a comprehensive overview of the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Frequently Asked Questions (FAQs): HPLC Analysis
  • Q1: What is a good starting point for developing an HPLC method for this compound? A1: A reversed-phase HPLC method is a robust starting point. Given the heterocyclic nature of the compound, a C18 column is a suitable choice. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH of 3) is often effective for similar compounds.[1] UV detection at a wavelength where the compound exhibits significant absorbance, for instance around 225 nm, would be appropriate.[1]

  • Q2: My peak shape is poor (tailing or fronting). What are the common causes and solutions? A2: Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between the analyte and active sites on the column packing (e.g., free silanol groups).[2] To mitigate this, consider lowering the mobile phase pH to suppress the ionization of silanols or using a column with end-capping. Peak fronting can be an indication of column overload; try injecting a smaller sample volume or a more dilute solution.[2]

  • Q3: I am observing drifting retention times. How can I stabilize my method? A3: Retention time drift is often linked to changes in mobile phase composition or column temperature.[3] Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is functioning correctly. Employing a column oven will maintain a stable temperature and improve reproducibility.[4]

Troubleshooting Guide: HPLC
Problem Potential Cause Troubleshooting Steps
No Peaks/Low Signal 1. No sample injection. 2. Detector issue. 3. Incorrect mobile phase.1. Verify autosampler/manual injection. 2. Check detector lamp and settings. 3. Confirm mobile phase composition and flow.
Ghost Peaks 1. Contaminated mobile phase. 2. Carryover from previous injection.1. Prepare fresh mobile phase. 2. Implement a needle wash step and inject a blank.
High Backpressure 1. Blockage in the system. 2. Precipitated buffer in the mobile phase.1. Systematically disconnect components to locate the blockage. 2. Ensure buffer solubility in the mobile phase; flush the system with a high-aqueous solvent.
Experimental Protocol: RP-HPLC Method Development
  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 20-30 minutes to scout for impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Rationale: This gradient method allows for the elution of a wide range of potential impurities with varying polarities. The acidic mobile phase helps to protonate silanol groups on the column, improving peak shape for basic compounds.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time pressure Abnormal Pressure? start->pressure no_peaks No/Low Peaks? start->no_peaks tailing Tailing peak_shape->tailing If yes fronting Fronting peak_shape->fronting If yes rt_sol Check mobile phase prep Use column oven Equilibrate column sufficiently retention_time->rt_sol If yes high_p High Pressure pressure->high_p If yes low_p Low Pressure pressure->low_p If yes no_peaks_sol Verify injection Check detector lamp Ensure correct wavelength no_peaks->no_peaks_sol If yes tailing_sol Check mobile phase pH Use end-capped column Add competitive amine tailing->tailing_sol fronting_sol Reduce sample concentration Decrease injection volume fronting->fronting_sol end Problem Resolved tailing_sol->end fronting_sol->end rt_sol->end high_p_sol Check for blockages Filter sample/mobile phase Backflush column high_p->high_p_sol low_p_sol Check for leaks Verify pump flow rate low_p->low_p_sol high_p_sol->end low_p_sol->end no_peaks_sol->end

Caption: A decision tree for troubleshooting common HPLC issues.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.

Frequently Asked Questions (FAQs): GC-MS Analysis
  • Q1: Is GC-MS suitable for the analysis of this compound itself? A1: The suitability of GC-MS for the main compound depends on its thermal stability and volatility. Pyrrolopyrimidine structures can be amenable to GC analysis, but high temperatures in the injector and column could potentially cause degradation. It is essential to first assess the thermal stability of the compound.

  • Q2: What are the most likely volatile impurities I should look for? A2: Potential volatile impurities are often residual solvents used in the synthesis and purification steps. Common solvents in heterocyclic chemistry include dichloromethane, acetonitrile, and alcohols. Additionally, unreacted volatile starting materials could be present.

  • Q3: How can I improve the sensitivity of my GC-MS method for trace impurities? A3: To enhance sensitivity, you can use a larger injection volume with a splitless injection mode. For very low-level impurities, Selected Ion Monitoring (SIM) mode on the mass spectrometer will provide significantly better sensitivity compared to full scan mode.

Troubleshooting Guide: GC-MS
Problem Potential Cause Troubleshooting Steps
Peak Tailing for Polar Analytes Active sites in the liner or column.Use a deactivated liner and a column designed for polar compounds.
Contamination in the Blank Carryover from the syringe or contaminated injector.Clean the syringe, bake out the injector, and run solvent blanks.
Poor Mass Spectral Matching Co-eluting peaks or incorrect background subtraction.Improve chromatographic separation or manually review and subtract the background spectrum.
Experimental Protocol: GC-MS for Residual Solvents
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector: Splitless, 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Rationale: This method is a general-purpose approach for separating a wide range of common organic solvents. The column is specifically designed for volatile organic compounds.

Visualization: GC-MS Workflow for Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Dissolve sample in appropriate solvent injection Inject into GC sample_prep->injection separation Separation on capillary column injection->separation ionization Electron Ionization separation->ionization detection Mass Analysis (Scan or SIM) ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra library_search Compare to NIST Library mass_spectra->library_search identification Identify Impurities library_search->identification end end identification->end Report Results

Caption: A typical workflow for identifying volatile impurities using GC-MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and the identification of unknown impurities. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Frequently Asked Questions (FAQs): NMR Analysis
  • Q1: What information can I get from a ¹H NMR spectrum? A1: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). This is excellent for confirming the overall structure of your compound.

  • Q2: When should I use ¹³C NMR? A2: ¹³C NMR provides information about the carbon skeleton of the molecule. It is particularly useful for identifying isomeric impurities where the proton environments may be very similar, but the carbon environments are distinct.

  • Q3: How can I identify an unknown impurity using NMR? A3: For structural elucidation of an unknown impurity, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5] These experiments help to piece together the connectivity of the molecule.

Troubleshooting Guide: NMR
Problem Potential Cause Troubleshooting Steps
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation.1. Purify the sample further. 2. Try a different solvent or a lower concentration.
Poor Signal-to-Noise Low sample concentration.Increase the number of scans or use a higher concentration if possible.
Solvent Peak Obscuring Signals Analyte signals are close to the residual solvent peak.Use a deuterated solvent with a different chemical shift or use solvent suppression techniques.
Anticipated ¹H and ¹³C NMR Chemical Shifts
Nucleus Anticipated Chemical Shift Range (ppm) Notes
¹H NMR Aromatic Protons: 7.0 - 9.0 Methyl Protons: 2.0 - 3.0 N-H Proton: > 10.0 (broad)The exact shifts will depend on the specific electronic environment.
¹³C NMR Aromatic/Heterocyclic Carbons: 110 - 160 Methyl Carbon: 15 - 25The number of signals should correspond to the number of unique carbon atoms.

Note: These are estimations and should be confirmed with experimental data.

IV. Common Impurities and Their Origin

Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis could involve the construction of the pyrrole ring onto a pre-existing pyrimidine core.

Potential Process-Related Impurities:
  • Starting Materials: Unreacted precursors such as substituted pyrimidines or pyrroles. For example, if the synthesis starts from a dichloropyrimidine, this could be a potential impurity.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions can generate isomeric or structurally related by-products. For instance, incomplete chlorination could result in a hydroxyl-substituted impurity.

  • Reagents: Residual reagents or their degradation products.

A combination of HPLC-MS and NMR is often necessary for the definitive identification and characterization of these impurities.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the primary tool for quantitative purity determination, while GC-MS is essential for monitoring volatile impurities. NMR spectroscopy provides invaluable structural confirmation and is a powerful technique for identifying unknown impurities. By understanding the principles behind each technique and anticipating potential challenges, researchers can develop robust and reliable analytical methods to ensure the quality of this important compound.

References

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

  • Restek Corporation. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. Guide to LC Troubleshooting. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Obrnuta faza. HPLC Troubleshooting. [Link]

  • SilcoTek. How To Identify & Prevent Analytical Test Problems. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

Sources

preventing decomposition of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. The pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine analogue, is a privileged scaffold in medicinal chemistry, but its reactivity, particularly the lability of the C2-chloro substituent, presents unique challenges. This document provides in-depth, experience-based troubleshooting advice and preventative protocols to ensure the integrity of your material and the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when handling and reacting this compound.

Question 1: My reaction mixture is turning dark brown or black, and I'm observing significant starting material decomposition by TLC/LC-MS. What is happening?

Answer: This is a classic sign of thermal decomposition or aggressive side reactions. The this compound scaffold, while more stable than some purine analogues, can be sensitive to excessive heat.[1][2] High temperatures, especially in the presence of strong bases or acids, can lead to polymerization or the formation of complex, intractable tars.

Root Cause Analysis:

  • Thermal Instability: Many heterocyclic compounds, including chloropyrimidines, have defined thermal degradation points.[1][3] Exceeding the thermal budget of the reaction can initiate uncontrolled decomposition pathways. Studies on similar pyrimidine derivatives show that degradation can be a significant issue, sometimes occurring at temperatures below 200°C.[1]

  • Strongly Basic Conditions: Strong, nucleophilic bases (e.g., NaOH, KOH, MeO⁻) can attack the electron-deficient pyrimidine ring directly, leading to ring-opening or other undesired reactions, especially at elevated temperatures.

  • Reactivity of the C2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4][5] While this is the desired reactivity for many coupling reactions, harsh conditions can lead to non-selective reactions and degradation.

Preventative Protocol:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. For many nucleophilic substitution or cross-coupling reactions, starting at room temperature or even 0 °C and slowly warming is advisable. For sluggish reactions, cap the temperature at a moderate level (e.g., 60-80 °C) and monitor closely.[6]

  • Appropriate Base Selection: Opt for non-nucleophilic, organic bases or milder inorganic bases. The choice of base is critical and often depends on the specific reaction.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated side reactions, which can contribute to discoloration and decomposition, especially in palladium-catalyzed couplings.[7]

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (-OH). How can I prevent this hydrolysis?

Answer: The formation of the corresponding 2-hydroxy (or more accurately, the tautomeric pyrrolopyrimidinone) species is a common decomposition pathway caused by hydrolysis of the C2-chloro group. This is particularly problematic in the presence of water and certain bases.[8][9]

Mechanistic Insight: The C2 position is highly electrophilic. Water, although a weak nucleophile, can attack this position, especially if the reaction is heated or if the pyrimidine ring is activated by protonation (under acidic conditions) or if hydroxide ions are present (under basic conditions).

dot

Caption: Competing hydrolysis and desired substitution pathways.

Preventative Protocol:

  • Anhydrous Conditions: Use rigorously dried solvents and reagents. Drying solvents over molecular sieves or using a solvent purification system is highly recommended.

  • Base Selection: Avoid strong aqueous bases like NaOH or KOH. Instead, use anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In a study on a related system, 2,6-lutidine was used effectively to improve yields and ratios.[10]

  • Solvent Choice: Protic solvents (water, methanol, ethanol) can participate in solvolysis reactions. Whenever possible, opt for aprotic solvents such as THF, Dioxane, DMF, or Toluene. While some reactions can be promoted in water, they require careful control of pH to minimize competing solvolysis.[11]

Question 3: I am attempting a Suzuki-Miyaura cross-coupling reaction, but the yield is low with significant starting material remaining, even at high temperatures.

Answer: Low yields in Suzuki couplings with chloro-heterocycles are often due to the challenging oxidative addition step. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds.[7] Success requires careful optimization of the catalyst system.

Key Parameters for Optimization:

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can work, modern catalyst systems are far more effective for unreactive chlorides. Use palladium sources like Pd₂(dba)₃ or air-stable pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3).[12] Pd(II) sources like Pd(OAc)₂ can also be used but require in-situ reduction to the active Pd(0) species.[12]

  • Ligand Choice: This is the most critical parameter. For electron-deficient chloro-heterocycles, electron-rich and bulky phosphine ligands are required to promote the difficult oxidative addition step.[7][13]

  • Base and Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[13] A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water.[12]

Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale
Substrate This compound1.0 equivalent
Boronic Acid/Ester Aryl-B(OH)₂ or Aryl-B(pin)1.2 - 1.5 equivalents
Pd Source Pd₂(dba)₃ (2.5 mol %) or XPhos Pd G3 (5 mol %)Provides active Pd(0); G3 pre-catalysts are efficient and air-stable.[12]
Ligand SPhos or XPhos (5-10 mol %)Electron-rich, bulky ligands facilitate oxidative addition of the C-Cl bond.[7][12]
Base K₃PO₄ or K₂CO₃ (aqueous solution)Strong, non-nucleophilic base for the transmetalation step.[12]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 ratio)Aprotic/protic mixture facilitates dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CHeat is typically required to drive the reaction to completion.[6]

dot

Caption: Recommended workflow for Suzuki-Miyaura cross-coupling reactions.

Question 4: How should I store this compound to ensure its long-term stability?

Answer: As a reactive chlorinated heterocycle, proper storage is essential to prevent slow degradation over time.

Storage Recommendations:

  • Temperature: Store at low temperatures, with -20°C being ideal.[14]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Observing these conditions will minimize the risk of hydrolysis and other decomposition pathways, ensuring the compound's purity for future experiments.

References

  • Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Ribeiro da Silva, M. A., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B. Available at: [Link]

  • Larhed, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Seela, F., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. Available at: [Link]

  • Unknown Author. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Google Patents. (n.d.).
  • Larhed, M., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI.
  • Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Fluorochem. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. PubMed. Available at: [Link]

  • MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II)
  • Benchchem. (n.d.).
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros.
  • ResearchGate. (n.d.).
  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
  • iChemical. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, CAS No. 1119280-66-8.
  • Synblock. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine.

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Technical Support Center: Catalyst Selection for Efficient Synthesis of Pyrrolo[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidine analogs. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrrolo[3,2-d]pyrimidines, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed C-N Cross-Coupling/Hydroamination

Question: I am attempting a domino C-N cross-coupling/hydroamination reaction to synthesize a pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione from an alkynylated uracil and an aniline, but I am observing very low yields or no product formation. I am using Pd(OAc)₂ as the catalyst. What could be the problem?

Answer:

This is a common challenge in domino reactions, and the issue often lies in the catalyst system, including the ligand and base, or the reaction conditions.

Causality and Step-by-Step Troubleshooting:

  • Ligand Selection is Crucial: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While XPhos can be effective, other ligands like DPEphos may offer superior performance in this specific transformation. The electronic and steric properties of the ligand influence the rate of both the C-N coupling and the subsequent hydroamination step.[2]

    • Actionable Step: Screen a panel of phosphine-based ligands. A good starting point would be to compare XPhos with DPEphos under your current reaction conditions.

  • Base Optimization: The choice and stoichiometry of the base are paramount. K₃PO₄ is a common choice, but its strength and solubility can impact the reaction. Insufficient or overly strong bases can lead to side reactions or catalyst deactivation.

    • Actionable Step: If ligand screening doesn't resolve the issue, consider switching to a different base such as Cs₂CO₃ or K₂CO₃. Also, ensure the base is freshly ground and anhydrous.

  • Solvent and Temperature Effects: The solvent's polarity and boiling point can significantly influence reaction kinetics. DMA (dimethylacetamide) is a good starting point due to its high boiling point and ability to dissolve a wide range of substrates.[2]

    • Actionable Step: Ensure your reaction temperature is consistently maintained at 100 °C. If solubility is an issue, consider alternative high-boiling polar aprotic solvents like DMF or NMP.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Deactivation can occur if the reaction is not performed under an inert atmosphere.

    • Actionable Step: Ensure all reagents and solvents are anhydrous and the reaction is set up under a nitrogen or argon atmosphere. Degas the reaction mixture before adding the catalyst.

Experimental Protocol: Ligand Screening for Domino C-N Coupling/Hydroamination

  • To a series of oven-dried reaction vials, add the alkynylated uracil (1.0 equiv), aniline (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • To each vial, add a different phosphine ligand (e.g., XPhos, DPEphos, SPhos) at 5 mol %.

  • Add anhydrous DMA to each vial.

  • Purge each vial with argon for 10 minutes.

  • Add Pd(OAc)₂ (5 mol %) to each vial under a positive pressure of argon.

  • Seal the vials and heat the reaction mixture at 100 °C for 15 hours.

  • After cooling to room temperature, analyze the reaction mixtures by LC-MS or ¹H NMR to determine the conversion and yield for each ligand.

Issue 2: Poor Regioselectivity in Glycosylation Reactions

Question: I am performing a glycosylation reaction to synthesize a 7-deazapurine ribonucleoside and am getting a mixture of N7 and N9 isomers. How can I improve the regioselectivity for the desired isomer?

Answer:

Achieving high regioselectivity in the glycosylation of pyrrolo[2,3-d]pyrimidines (7-deazapurines) is a well-documented challenge. The outcome is highly dependent on the glycosylation method and the nature of the protecting groups on both the nucleobase and the sugar moiety.

Causality and Step-by-Step Troubleshooting:

  • Glycosylation Method: Different glycosylation methods favor the formation of different isomers. The Silyl-Hilbert-Johnson reaction and nucleobase-anion substitution reactions are commonly employed.[3][4] The choice of method can significantly influence the regioselectivity.

    • Actionable Step: If you are using one method and observing poor selectivity, consider switching to the other. For instance, the nucleobase anion glycosylation is often reported to be regioselective for the pyrrole nitrogen.[5]

  • Protecting Groups on the Nucleobase: The presence of bulky protecting groups on the pyrimidine ring can sterically hinder glycosylation at N9, thereby favoring reaction at N7.

    • Actionable Step: Investigate the use of different protecting groups on the exocyclic amine of the pyrimidine ring.

  • Reaction Conditions: The solvent, temperature, and Lewis acid catalyst (if applicable) can all influence the regioselectivity.

    • Actionable Step: Systematically vary the reaction conditions. For example, in a Silyl-Hilbert-Johnson reaction, screen different Lewis acids (e.g., TMSOTf, SnCl₄) and solvents of varying polarity.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and optimization for the synthesis of pyrrolo[3,2-d]pyrimidine analogs.

Catalyst Selection

Q1: What are the most common types of catalysts used for synthesizing the pyrrolo[3,2-d]pyrimidine core?

A1: The choice of catalyst is highly dependent on the specific synthetic route. For the construction of the fused pyrrole ring, palladium and copper catalysts are most frequently employed.

  • Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a versatile catalyst often used in combination with phosphine ligands for C-N cross-coupling reactions to form the pyrrole ring.[2][6] These reactions are fundamental in constructing the core scaffold.

  • Copper Catalysts: Copper-catalyzed coupling reactions are gaining attention as a more cost-effective and less toxic alternative to palladium.[7] Copper(I) iodide (CuI) is often used in Sonogashira couplings, which can be a key step in certain synthetic pathways.[8]

Q2: When should I choose a copper catalyst over a palladium catalyst?

A2: The decision to use a copper catalyst over a palladium catalyst often involves a trade-off between cost, toxicity, and catalytic efficiency.

  • Choose Copper When:

    • Cost and toxicity are significant concerns.[7]

    • The specific transformation is known to be efficiently catalyzed by copper, such as certain types of C-N or C-C bond formations.

  • Choose Palladium When:

    • A wide range of well-established and highly efficient catalytic systems are desired. Palladium catalysis for C-N cross-coupling is a very mature field with a vast library of ligands to tune reactivity.[6][9]

    • The reaction requires a higher degree of functional group tolerance, as palladium catalysts are often more robust in this regard.

Reaction Optimization

Q3: How do I choose the right ligand for a palladium-catalyzed cross-coupling reaction in this synthesis?

A3: Ligand selection is critical for the success of a palladium-catalyzed reaction. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

A Ligand Selection Workflow is illustrated below:

Caption: A workflow for selecting and optimizing ligands in palladium-catalyzed cross-coupling reactions.

Q4: What are some common pitfalls to avoid when setting up these catalytic reactions?

A4:

  • Atmosphere Control: Many palladium and copper catalysts are sensitive to oxygen. Always use an inert atmosphere (nitrogen or argon).

  • Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst. Use high-purity reagents and anhydrous solvents.

  • Stoichiometry: Precise control over the stoichiometry of the catalyst, ligand, and base is crucial for reproducibility and high yields.

  • Temperature Control: Many of these reactions are sensitive to temperature fluctuations. Ensure accurate and stable temperature control.

III. Data and Protocols

Table 1: Comparison of Catalytic Systems for Domino C-N Coupling/Hydroamination
Catalyst (5 mol%)Ligand (5 mol%)Base (3 equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄DMA10015Low-Moderate[2]
Pd(OAc)₂ DPEphos K₃PO₄ DMA 100 15 High [2]
CuI(not specified)K₂CO₃DMF11012Moderate[7]

This table highlights the importance of ligand selection in achieving high yields for the domino C-N coupling/hydroamination reaction.[2][7]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for introducing aryl or heteroaryl groups at various positions of the pyrrolo[2,3-d]pyrimidine core.[8][10][11]

  • To an oven-dried flask, add the halogenated pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv), the corresponding boronic acid (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a suitable solvent (e.g., 1,4-dioxane, DMF, or a mixture of EtOH/H₂O).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol %) or Pd(PPh₃)₄ (5 mol %), under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision Tree for Catalyst System Selection

Catalyst_Selection Start Start: Identify Bond Formation (C-N, C-C, etc.) CN_Bond C-N Bond Formation? Start->CN_Bond CC_Bond C-C Bond Formation? CN_Bond->CC_Bond No Pd_Catalyst Use Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligand CN_Bond->Pd_Catalyst Yes Suzuki Suzuki Coupling? (Aryl-Aryl) CC_Bond->Suzuki Yes Sonogashira Sonogashira Coupling? (Aryl-Alkyne) CC_Bond->Sonogashira If not Suzuki Cu_Catalyst Consider Copper Catalyst (e.g., CuI, Cu(OAc)₂) for cost-effectiveness Pd_Catalyst->Cu_Catalyst If cost is a major factor Pd_Suzuki Use Palladium Catalyst (e.g., Pd(dppf)Cl₂) Suzuki->Pd_Suzuki Yes Pd_Cu_Sono Use Palladium/Copper Co-catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) Sonogashira->Pd_Cu_Sono Yes

Caption: A decision tree to guide the initial selection of a catalyst system based on the desired bond formation.

IV. References

  • An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose - PubMed. (2007). Nucleosides Nucleotides Nucleic Acids, 26(6-7), 603-6. [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC - NIH. National Institutes of Health. [Link]

  • Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides - ResearchGate. ResearchGate. [Link]

  • Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Bentham Science. [Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PubMed Central. National Institutes of Health. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. Beilstein Journals. [Link]

  • Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Questions-Answers Heterocyclic Chemistry | PDF | Organic Compounds - Scribd. Scribd. [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. ResearchGate. [Link]

  • Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. Britannica. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. National Institutes of Health. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH. National Institutes of Health. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. Auctores Publishing. [Link]

  • Heterocyclic Compounds. IntechOpen. [Link]

  • A greener route for the synthesis of Pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin | Request PDF - ResearchGate. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. National Institutes of Health. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. National Institutes of Health. [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH. National Institutes of Health. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed. National Library of Medicine. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. MDPI. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. ResearchGate. [Link]

  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids | Organic Letters - ACS Publications - American Chemical Society. American Chemical Society. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidines using catalyst-containing... - ResearchGate. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. MDPI. [Link]

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Validation & Comparative

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine: An extensive review of publicly available scientific literature and patent databases did not yield specific experimental data on the kinase inhibitory profile of this compound. Therefore, this guide will broaden its scope to the well-researched class of pyrrolo[3,2-d]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine scaffolds. These structures serve as a cornerstone in the development of numerous potent and selective kinase inhibitors. We will use this compound as a representative of this promising chemical class and draw comparisons from closely related, well-characterized analogs.

Introduction to Kinase Inhibitors and the Pyrrolopyrimidine Scaffold

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The pyrrolopyrimidine scaffold, being a deaza-isostere of adenine, the core component of ATP, is an excellent starting point for the design of ATP-competitive kinase inhibitors. This structural similarity allows pyrrolopyrimidine derivatives to fit into the ATP-binding pocket of various kinases, leading to their inhibition. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against different kinases.

This guide provides a comparative analysis of pyrrolopyrimidine-based kinase inhibitors against established clinical standards, supported by experimental data from the literature. We will delve into their activity against key kinase families, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

Key Kinase Signaling Pathways

Understanding the signaling pathways regulated by these kinases is crucial to appreciating the therapeutic potential of their inhibitors.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1] This process is essential for tumor growth and metastasis.[1] Ligand binding to VEGFR-2 triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway in angiogenesis.

EGFR Signaling in Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling pathways that drive cell proliferation, survival, and differentiation.[2] Mutations leading to constitutive EGFR activation are common in several cancers, such as non-small-cell lung cancer (NSCLC).[2]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway in cell proliferation.

CDK Regulation of the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[3] Their activity is dependent on their association with cyclins. The CDK4/6-Cyclin D complex, for instance, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[3]

CDK_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F CDK46->E2F Activation (indirect) Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: CDK4/6 regulation of the G1-S cell cycle transition.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[4] It plays a critical role in immunity, inflammation, and hematopoiesis.[4] Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression

Caption: The JAK-STAT signaling pathway.

Comparative Analysis of Kinase Inhibitors

The following tables provide a comparative overview of the inhibitory activities (IC50 values) of representative pyrrolopyrimidine derivatives and established kinase inhibitors. Lower IC50 values indicate higher potency.

VEGFR-2 Inhibitors
CompoundScaffoldVEGFR-2 IC50 (nM)Reference(s)
Pyrrolopyrimidine AnalogPyrrolo[3,2-d]pyrimidinePotent inhibition demonstrated[5]
Sunitinib Indolinone80[6]
Sorafenib Pyridine-urea90[7][8][9]

Sunitinib and Sorafenib are multi-kinase inhibitors widely used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[10] While specific IC50 values for a direct analog of this compound are not available, studies on related 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have demonstrated potent type-II inhibition of VEGFR-2.[5] This suggests that the pyrrolo[3,2-d]pyrimidine scaffold is a viable starting point for the development of effective VEGFR-2 inhibitors.

EGFR Inhibitors
CompoundScaffoldEGFR IC50 (nM) (wild-type)EGFR IC50 (nM) (mutant)Reference(s)
Pyrrolopyrimidine Analog (Compound 12i)Pyrrolo[2,3-d]pyrimidine220.21 (T790M)
Erlotinib Quinazoline2~2-9 (mutant cell lines)[5][11][12][13]
Gefitinib Quinazoline26-57~3-390 (mutant cell lines)[14][15][16][17][18]

Erlotinib and Gefitinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have shown significant efficacy in NSCLC patients with activating EGFR mutations.[2][19] The pyrrolo[2,3-d]pyrimidine derivative, compound 12i, demonstrates remarkable potency against the T790M mutant EGFR, a common mechanism of resistance to first-generation EGFR TKIs, while maintaining a degree of selectivity over wild-type EGFR. This highlights the potential of the pyrrolopyrimidine scaffold in developing next-generation EGFR inhibitors to overcome acquired resistance.

CDK Inhibitors
CompoundScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)Reference(s)
Pyrrolopyrimidine Analog (Ribociclib)Pyrrolo[2,3-d]pyrimidine1039[20][21][22]
Palbociclib Pyridopyrimidine9-1115[20][23][24]
Abemaciclib Pyrimidine29.9[20]

Palbociclib, Ribociclib, and Abemaciclib are approved CDK4/6 inhibitors for the treatment of HR-positive, HER2-negative breast cancer.[25][26] Ribociclib, which is based on the pyrrolo[2,3-d]pyrimidine scaffold, demonstrates potent inhibition of CDK4 and CDK6.[20][21][22] The clinical success of Ribociclib underscores the utility of this scaffold in targeting cell cycle kinases.

JAK Inhibitors
CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)Reference(s)
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.32.8[27][28][29][30]
Tofacitinib Pyrrolo[2,3-d]pyrimidinePotent JAK1/3 inhibitorPartial JAK2 inhibition[31]
Baricitinib Pyrrolo[2,3-d]pyrimidinePotent JAK1/2 inhibitorPotent JAK1/2 inhibitor[31]

Ruxolitinib, Tofacitinib, and Baricitinib are all FDA-approved JAK inhibitors for various inflammatory and myeloproliferative disorders, and they all share the pyrrolo[2,3-d]pyrimidine core.[4][31][32] Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[27][28][29][30] The widespread clinical use of these agents provides strong validation for the pyrrolopyrimidine scaffold as a privileged structure for targeting the JAK family of kinases.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a source of protein (e.g., BSA).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the reaction buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate (e.g., a peptide or protein), and ATP.

  • Initiate Reaction: Add the diluted test compound to the kinase reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ATP: Add a luciferase-based ATP detection reagent. This reagent lyses any cells (if a cell-based assay) and contains luciferin and luciferase, which produce light in the presence of ATP.

  • Measure Luminescence: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Mix_Components Combine Kinase, Substrate, and Inhibitor Prepare_Reagents->Mix_Components Add_ATP Initiate Reaction with ATP Mix_Components->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add Luminescent ATP Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase activity assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the broader family of pyrrolopyrimidine scaffolds has unequivocally demonstrated its immense value in the field of kinase inhibitor drug discovery. The clinical success of multiple drugs based on this framework, targeting diverse kinases such as VEGFR, EGFR, CDKs, and JAKs, firmly establishes it as a "privileged scaffold." The versatility of this chemical series allows for the generation of highly potent and selective inhibitors, addressing critical needs in oncology and immunology. Further investigation into less-characterized derivatives, such as this compound, is warranted to unlock their full therapeutic potential.

References

For a complete list of references, please consult the links provided in the initial search results. The information presented in this guide is a synthesis of data from those sources.

Sources

A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a variety of biologically active compounds. Its resemblance to the purine nucleus allows it to function as an effective mimic of adenine, the nitrogenous base of ATP, leading to its exploration as an inhibitor of numerous enzymes, particularly kinases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine derivatives across different therapeutic targets, supported by experimental data and protocols.

Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors: Targeting HER2/EGFR

The human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are key tyrosine kinases implicated in the pathogenesis of various cancers. Dual inhibition of these receptors is a validated strategy for cancer therapy. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to develop potent HER2/EGFR inhibitors.

SAR Insights for HER2/EGFR Inhibition

A key strategy in the design of pyrrolo[3,2-d]pyrimidine-based HER2/EGFR inhibitors has been the exploration of substituents that can access and bind to a "back pocket" of the ATP-binding site of these kinases. This has led to the development of compounds with high potency and a pseudoirreversible binding profile.

A notable study explored a series of pyrrolo[3,2-d]pyrimidine derivatives with bicyclic fused rings designed to fit this back pocket. The general structure of these compounds features a 4-anilino substitution on the pyrrolo[3,2-d]pyrimidine core, which is crucial for hinge-binding interactions in the ATP-binding site. The SAR of these compounds can be summarized as follows:

  • N-5 Substitution: The substituent at the N-5 position of the pyrrole ring plays a significant role in modulating the pharmacokinetic properties of the compounds, such as CYP inhibition and metabolic stability, without compromising their inhibitory potency against HER2 and EGFR.

  • 4-Anilino Moiety: The nature of the substituent on the 4-anilino ring is critical for potent inhibitory activity. A 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety has been identified as optimal for high-potency dual inhibition.

  • Back-Pocket Binder: The introduction of a bicyclic fused ring system at the 4-position of the anilino moiety, designed to interact with the back pocket of the kinase, is a key determinant of high potency. The 1,2-benzisothiazole ring was found to be a particularly effective back-pocket binder, contributing to both potent HER2/EGFR binding and cellular growth inhibitory activities.[1]

The optimization of these structural features led to the identification of a preclinical candidate, 51m , with potent dual HER2/EGFR inhibitory activity and significant in vivo tumor regressive efficacy in xenograft models.[1]

Comparative Performance Data

The following table summarizes the in vitro inhibitory activities of selected pyrrolo[3,2-d]pyrimidine derivatives against HER2 and EGFR, as well as their growth inhibitory effects on the HER2-overexpressing BT-474 cancer cell line.

CompoundBack-Pocket BinderHER2 IC50 (nM)EGFR IC50 (nM)BT-474 GI50 (nM)
42m 1,2-Benzisothiazole1.23.12.5
51m 1,2-Benzisothiazole0.982.52.0

Data sourced from a 2012 study on HER2/EGFR dual inhibitors.[1]

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

The general workflow for the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Material: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine S2 Suzuki Coupling with boronic acids S1->S2 S3 Buchwald-Hartwig Amination with substituted anilines S2->S3 S4 N-5 Alkylation/Acylation S3->S4 S5 Purification and Characterization S4->S5 E1 In vitro Kinase Assays (HER2, EGFR) S5->E1 Test Compounds E2 Cellular Proliferation Assays (e.g., BT-474, CAL27) E1->E2 E3 In vivo Xenograft Models E2->E3 E4 Pharmacokinetic Studies E2->E4

Caption: General workflow for the synthesis and biological evaluation of pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Representative Experimental Protocol: Synthesis of a 4-Anilino-pyrrolo[3,2-d]pyrimidine Derivative

Step 1: Suzuki Coupling. To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable solvent (e.g., 1,4-dioxane/water), add a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3). Heat the mixture under an inert atmosphere until the reaction is complete.

Step 2: Buchwald-Hartwig Amination. To the product from Step 1, add a substituted aniline, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene). Heat the mixture under an inert atmosphere.

Step 3: N-5 Alkylation. To the product from Step 2, add an alkylating agent (e.g., an alkyl halide) and a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

Step 4: Purification. Purify the final product by column chromatography on silica gel. Characterize the compound using 1H NMR, 13C NMR, and mass spectrometry.

Pyrrolo[3,2-d]pyrimidines as Neuropeptide Y5 Receptor Antagonists

Neuropeptide Y (NPY) is a key regulator of food intake and energy balance, with the Y5 receptor subtype playing a significant role in mediating the effects of NPY on appetite.[2] Consequently, NPY Y5 receptor antagonists are being investigated as potential therapeutic agents for the treatment of obesity. The pyrrolo[3,2-d]pyrimidine scaffold has been explored for the development of such antagonists.

SAR Insights for NPY Y5 Receptor Antagonism

A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to Y5 receptors in vitro.[2][3] The SAR studies revealed several key structural requirements for potent antagonism:

  • Core Scaffold: The pyrrolo[3,2-d]pyrimidine core is essential for activity.

  • Substitution Pattern: Modifications at various positions of the heterocyclic core and its substituents have been systematically explored to optimize binding affinity. The specific substitution patterns that lead to high-affinity binders are detailed in the original research.[2][3]

These investigations led to the identification of several potent Y5 antagonists, providing a basis for the development of a pharmacophore model for the human Y5 receptor.[2][3]

Logical Relationship of SAR for NPY Y5 Receptor Antagonists

G Core Pyrrolo[3,2-d]pyrimidine Core Scaffold Substituents Systematic Modification of Substituents Core->Substituents Binding High Affinity Binding to NPY Y5 Receptor Substituents->Binding Antagonism Potent Y5 Receptor Antagonism Binding->Antagonism Obesity Potential Anti-obesity Therapeutic Antagonism->Obesity

Caption: Logical progression from the core scaffold to potential therapeutic application for NPY Y5 receptor antagonists.

Pyrrolo[3,2-d]pyrimidines as Antitubulin Agents

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, making them an attractive target for anticancer drug development. The pyrrolo[3,2-d]pyrimidine scaffold has been investigated for its potential to yield colchicine-site microtubule depolymerizing agents.

SAR Insights for Antitubulin Activity

A study comparing pyrrolo[3,2-d]pyrimidine analogs with their pyrrolo[2,3-d]pyrimidine regioisomers found that the former were more potent as antitubulin agents.[4] Key SAR findings include:

  • Regioisomerism: The pyrrolo[3,2-d]pyrimidine scaffold confers higher potency compared to the pyrrolo[2,3-d]pyrimidine isomer.[4]

  • Substituents: Specific substituents on the pyrimidine and pyrrole rings are crucial for activity. For example, a 2,4-dimethoxyphenyl group at the 4-position of the pyrimidine ring was found to be beneficial for potent cellular proliferation inhibition.[4]

These studies led to the identification of compounds with submicromolar potency against cancer cell proliferation and the ability to cause cellular microtubule depolymerization.[4]

Comparative Performance Data

The table below shows the growth inhibitory (GI50) values of a selected pyrrolo[3,2-d]pyrimidine derivative against the MDA-MB-435 cancer cell line, highlighting its potent antiproliferative activity.

CompoundStructureMDA-MB-435 GI50 (µM)
7 N-(2,4-Dimethoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine< 1

Data sourced from a study on water-soluble, substituted pyrrolo[3,2-d]pyrimidines as antitubulin agents.[4]

Experimental Protocol: Microtubule Depolymerization Assay

1. Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MDA-MB-435) in appropriate media. Treat the cells with varying concentrations of the test compound for a specified duration.

2. Immunofluorescence Staining: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde). Permeabilize the cells and block non-specific binding sites. Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).

3. Microscopy and Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control (untreated) cells to assess the extent of microtubule depolymerization.

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to potent modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that systematic modifications of the substituents on the pyrrolo[3,2-d]pyrimidine core can lead to the development of highly potent and selective compounds for the treatment of cancer and other diseases. The comparative analysis of different derivatives and the detailed experimental protocols provide a valuable resource for researchers and drug development professionals working in this field. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrrolo[3,2-d]pyrimidine Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[3,2-d]pyrimidine core, a key heterocyclic scaffold in medicinal chemistry, serves as a versatile template for the design of potent kinase inhibitors. Its structural similarity to the natural ATP purine base allows it to function as a competitive inhibitor in the hinge region of various kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the efficacy of different pyrrolo[3,2-d]pyrimidine isomers, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity. We delve into a case study of dual HER2/EGFR inhibitors, present detailed experimental workflows for assessing inhibitor efficacy, and offer insights into the causal relationships between isomeric structure and biological function for researchers in drug development.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged ATP Bioisostere

The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is an isomer of the more commonly studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) system. The key distinction lies in the fusion of the pyrrole and pyrimidine rings, which alters the geometry and hydrogen bonding capabilities of the molecule within the ATP-binding pocket of a kinase. This structural nuance is not trivial; it fundamentally impacts inhibitor potency and selectivity.

The nitrogen atoms of the pyrimidine ring are crucial "hinge-binding" motifs, forming hydrogen bonds with the backbone of the kinase hinge region. The pyrrole moiety offers a vector for substitution into the solvent-exposed region or deeper into hydrophobic back pockets, allowing for the fine-tuning of selectivity and physicochemical properties. Understanding how substitutions at different positions (isomers) of this core affect target engagement is paramount for rational drug design.

Caption: Core structure of the Pyrrolo[3,2-d]pyrimidine scaffold with key positions labeled.

Isomeric Comparison: A Case Study in HER2/EGFR Dual Inhibition

A compelling demonstration of isomeric efficacy is found in the development of dual inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are well-validated targets in oncology. A study by Ishikawa et al. (2012) provides a clear SAR for pyrrolo[3,2-d]pyrimidine derivatives, illustrating how subtle changes in substitution dramatically alter inhibitory potency.[1]

Structure-Activity Relationship (SAR) Analysis

The core structure in this series features a 4-anilino substitution, which occupies the ATP-binding site. The key isomeric variations involve substitutions on this aniline ring and the addition of a "back-pocket binder" designed to occupy a hydrophobic region adjacent to the primary binding site.

The data reveals several key insights:

  • Aniline Substitution: The position and nature of substituents on the 4-anilino ring are critical. A 3-chloro, 4-phenoxy substitution pattern is consistently found in highly potent compounds.

  • Back-Pocket Binders: The exploration of different bicyclic fused rings designed to fit into the hydrophobic back pocket of HER2/EGFR reveals that a 1,2-benzisothiazole ring provides potent binding and excellent cellular activity.[1]

  • N-5 Side Chain Optimization: Modification of the side chain at the N-5 position of the pyrrole ring is crucial for optimizing pharmacokinetic properties, such as metabolic stability and reducing CYP inhibition, without sacrificing potency.[1]

Caption: Key structural components influencing the efficacy of pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Quantitative Comparison of Isomeric Efficacy

The following table summarizes the enzymatic and cellular inhibitory activities of selected pyrrolo[3,2-d]pyrimidine isomers from the study on dual HER2/EGFR inhibitors.[1] This quantitative data highlights how modifications at the back-pocket and N-5 positions impact efficacy.

Compound IDBack-Pocket Moiety (Substitution on 4-Anilino Ring)N-5 Side ChainHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)BT-474 Cell GI₅₀ (nM)
42m 1,2-Benzisothiazole-CH₂CH₂OH0.822.12.5
42n Indazole-CH₂CH₂OH1.33.43.8
51l 1,2-Benzisothiazole-CH₂CH₂CONH₂1.33.73.3
51m 1,2-BenzisothiazoleSee Reference0.982.52.0

Data extracted from Ishikawa, T., et al. (2012). J Med Chem.[1]

The data clearly shows that the 1,2-benzisothiazole moiety (42m) is a superior back-pocket binder compared to indazole (42n), resulting in lower IC₅₀ values for both HER2 and EGFR. Further optimization of the N-5 side chain, culminating in compound 51m , maintained high potency while improving metabolic profiles, leading to its selection as a preclinical candidate.[1]

Experimental Workflow for Comparative Efficacy Analysis

To rigorously compare the efficacy of different isomers, a multi-step experimental workflow is required, progressing from initial biochemical assays to more complex cell-based functional assays.

G A Synthesis of Pyrrolo[3,2-d]pyrimidine Isomers B Biochemical Assay: In Vitro Kinase Inhibition (e.g., TR-FRET) A->B C Determine IC₅₀ Values (Potency) B->C D Cell-Based Assay: Target Engagement & Downstream Signaling (e.g., Western Blot for p-STAT3) C->D Validate in cellular context F SAR Analysis & Lead Optimization C->F E Determine Cellular EC₅₀ (Functional Efficacy) D->E E->F

Caption: A validated workflow for evaluating and comparing the efficacy of kinase inhibitor isomers.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for determining the IC₅₀ values of inhibitors.

Causality: This assay directly measures the ability of a compound to prevent a kinase from phosphorylating its substrate. It is chosen for its high sensitivity, low background, and homogenous format, which minimizes handling errors and is amenable to automation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine isomers in DMSO, then create a 4X final concentration in the kinase buffer.

    • Prepare a 4X solution of the target kinase (e.g., HER2) and a 4X solution of a fluorescein-labeled substrate peptide in kinase buffer.

    • Prepare a "Stop/Detection" solution containing EDTA (to stop the kinase reaction) and a Terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.[2][3]

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X inhibitor solution (or DMSO for control) to the appropriate wells.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of a 2X ATP/Substrate mixture.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 10 µL of the Stop/Detection solution to all wells to terminate the reaction and label the phosphorylated product.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[4]

    • Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal).

  • Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each isomer.

Protocol: Cellular Assay for Functional Efficacy (Western Blot for STAT3 Phosphorylation)

To confirm that in vitro inhibition translates to a functional effect in a biological system, a downstream signaling assay is essential. For many kinases, including EGFR and JAKs, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

Causality: This assay validates the inhibitor's ability to penetrate the cell membrane, engage its target kinase, and block the downstream signaling cascade. Measuring the reduction in phosphorylated STAT3 (p-STAT3) provides a direct readout of the compound's functional efficacy in a relevant cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., BT-474 for HER2, HepG2 for JAK/STAT pathway) to ~80% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine isomers (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF, IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[5]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).[5][6]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.[6]

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample to determine the relative level of phosphorylation inhibition.

Conclusion and Future Directions

The comparative analysis of pyrrolo[3,2-d]pyrimidine isomers demonstrates the profound impact of subtle structural modifications on kinase inhibitory efficacy. As exemplified by the development of dual HER2/EGFR inhibitors, a systematic exploration of substitutions at the C4-anilino, N-5, and back-pocket positions allows for the rational design of compounds with nanomolar potency and optimized drug-like properties.[1] The strategic advantage of the pyrrolo[3,2-d]pyrimidine scaffold over its pyrrolo[2,3-d]pyrimidine regioisomer has also been noted in other contexts, where it conferred greater potency.

Future research should focus on expanding the diversity of back-pocket binders and N-5 side chains to improve selectivity against other kinase family members and to further enhance pharmacokinetic profiles. The robust experimental workflows detailed herein provide a validated framework for researchers to confidently assess and compare the efficacy of novel isomers, accelerating the journey from hit identification to preclinical candidate selection.

References

  • Title: Western Blot for Detecting Phosphorylated STAT3 Source: Bio-protocol URL: [Link]

  • Title: Quantification of total and phosphorylated STAT3 by calibrated western blotting Source: STAR Protocols (PubMed) URL: [Link]

  • Title: (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting Source: ResearchGate URL: [Link]

  • Title: STAT-3/phosphoSTAT-3 western blot Source: Protocol Online URL: [Link]

  • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Omega (PubMed Central) URL: [Link]

  • Title: HTRF® Kinase Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

  • Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Current Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing and comparative analysis of novel analogs based on the 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold. This heterocyclic system is a promising starting point for the development of targeted therapeutics, particularly in the realm of oncology, due to its structural similarities to purine, enabling it to interact with ATP-binding sites of various kinases.[1]

Instead of focusing on a single, pre-defined set of compounds, this guide is designed to empower researchers and drug development professionals with the methodologies and rationale required to systematically evaluate their own proprietary analogs. We will walk through the critical in vitro assays, from initial cytotoxicity screening to mechanistic studies, using a representative, illustrative dataset to showcase data interpretation and comparison.

The Rationale for Targeting Kinases with Pyrrolo[3,2-d]pyrimidines

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrrolo[3,2-d]pyrimidine core, an isostere of adenine, serves as a "privileged scaffold" for designing ATP-competitive kinase inhibitors.[3] Modifications at various positions of this scaffold can impart potency and selectivity for specific kinase targets. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine have shown significant inhibitory activity against key kinases like EGFR, Her2, VEGFR2, and CDK2.[4] Our focus is on establishing a robust, self-validating workflow to identify and characterize promising analogs of this compound for further development.

Experimental Design: A Multi-Faceted Approach to In Vitro Characterization

A thorough in vitro evaluation of novel chemical entities requires a multi-pronged approach to understand their biological effects. Our recommended workflow consists of three key stages:

  • Assessment of Cytotoxicity: To determine the concentration-dependent effect of the analogs on the proliferation of cancer cells.

  • Target Engagement and Potency: To measure the direct inhibitory effect of the analogs on a relevant kinase target.

  • Mechanism of Action: To elucidate how the lead compounds induce cell death.

Illustrative Comparative Study

To demonstrate the application of our proposed workflow, we will use a hypothetical series of this compound analogs with varying substitutions at the 4-position.

Analog IDR-Group (Substitution at C4)
CMPD-1 -CH3 (Parent Compound)
CMPD-2 Phenyl
CMPD-3 4-Fluorophenyl
CMPD-4 4-Methoxyphenyl
CMPD-5 3,4,5-Trimethoxyphenyl

We will evaluate these compounds against a panel of human cancer cell lines and a relevant kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis and a common target for pyrrolopyrimidine-based inhibitors.[3]

Stage 1: Comparative Cytotoxicity Profiling

The initial step in evaluating any potential anti-cancer compound is to assess its cytotoxicity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., HUVEC, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CMPD-1 to CMPD-5) and a positive control (e.g., Sunitinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Illustrative Data: Comparative Cytotoxicity (IC50, µM)
Analog IDHUVECHeLaA549
CMPD-1 > 50> 50> 50
CMPD-2 15.222.535.1
CMPD-3 2.8 8.912.4
CMPD-4 8.515.621.8
CMPD-5 25.138.445.2
Sunitinib 1.55.27.8

Interpretation: The introduction of an aryl group at the C4 position generally increases cytotoxic activity compared to the parent methyl-substituted compound (CMPD-1). Notably, the 4-fluorophenyl substitution (CMPD-3) confers the highest potency across all tested cell lines, with a particularly strong effect on HUVEC cells, which are highly dependent on VEGFR2 signaling. This suggests that electronic and steric properties of the C4 substituent play a critical role in the compound's activity.

Stage 2: In Vitro Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the intended mechanism of action, a direct enzymatic assay against the target kinase is essential. Here, we describe a general protocol for an in vitro kinase inhibition assay, which can be adapted for various kinases.

Experimental Workflow: Kinase Inhibition

G cluster_prep Preparation cluster_assay Assay Execution A Test Compound Dilution Series D Incubate Kinase with Test Compound A->D B Kinase Solution (e.g., VEGFR2) B->D C Substrate & ATP Solution E Initiate Reaction with Substrate/ATP C->E D->E F Incubate for Phosphorylation E->F G Stop Reaction & Detect Signal F->G H Calculate % Inhibition & IC50 G->H Quantify Signal G A Kinase Inhibition (e.g., by CMPD-3) B Downstream Signaling Disruption A->B C Intrinsic Pathway Activation B->C D Caspase-9 Activation C->D E Effector Caspase-3/7 Activation D->E F Substrate Cleavage & Apoptosis E->F

Caption: Simplified pathway of apoptosis induction.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed HUVEC cells in a white-walled 96-well plate and treat them with the test compounds (e.g., CMPD-3 and a negative control) at their respective IC50 and 2x IC50 concentrations for 24 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Illustrative Data: Apoptosis Induction in HUVEC Cells
TreatmentCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) 1.0
CMPD-1 (10 µM) 1.2
CMPD-3 (2.8 µM) 4.5
CMPD-3 (5.6 µM) 8.2
Staurosporine (1 µM) 10.5

Interpretation: Treatment with CMPD-3 leads to a significant, dose-dependent increase in caspase-3/7 activity, confirming that this compound induces apoptosis in HUVEC cells. In contrast, the less potent analog, CMPD-1, does not cause a significant increase in caspase activity at a much higher concentration. This mechanistic insight strengthens the case for CMPD-3 as a promising lead compound.

Conclusion

This guide outlines a systematic and robust workflow for the in vitro comparison of novel this compound analogs. By integrating cytotoxicity profiling, direct kinase inhibition assays, and mechanistic studies like apoptosis detection, researchers can effectively identify lead compounds and establish clear structure-activity relationships. The illustrative data for our hypothetical CMPD series demonstrates how substitutions at the C4 position can dramatically influence biological activity, with the 4-fluorophenyl analog (CMPD-3) emerging as a potent VEGFR2 inhibitor that induces apoptosis. This multi-faceted approach provides the necessary experimental evidence to guide further optimization and pre-clinical development of this promising class of compounds.

References

  • Referenced information on pyrrolo[2,3-d]pyrimidines as kinase inhibitors. (Source: )

  • Referenced information on the role of protein kinases in cancer. (Source: )

  • Referenced information on pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors. (Source: )

  • Referenced information on pyrrolo[3,2-d]pyrimidine derivatives as VEGFR2 inhibitors. (Source: )

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors and other targeted therapeutic agents.[1][2] As you advance your 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine candidates through the drug discovery pipeline, robust and reliable cytotoxicity profiling becomes paramount. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into experimental design, protocol execution, and data interpretation tailored to the unique properties of these small molecules.

Part 1: Strategic Assay Selection - A Decision Framework

Choosing the right assay requires careful consideration of the biological question, the compound's properties, and the desired throughput. The this compound scaffold, like many kinase inhibitors, can induce various cellular responses, from metabolic slowdown to programmed cell death (apoptosis).[1][6][7]

Here are the key decision points:

  • Screening vs. Mechanism: Are you performing a high-throughput screen to identify hits, or are you investigating the specific mechanism of cell death induced by a lead compound?

  • Endpoint: Do you want to measure metabolic activity, membrane integrity, or a specific apoptotic event?

  • Compound Interference: Small molecules can interfere with assay reagents, leading to false positives or negatives.[8][9] This is a critical consideration for colorimetric and fluorometric assays.

Below is a decision-making workflow to guide your selection process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Assay Tiers cluster_2 Phase 3: Validation & Confirmation Start Start: New Pyrrolo[3,2-d]pyrimidine Compound Question1 Research Goal? Start->Question1 Screening Tier 1: High-Throughput Screening (HTS) Measure overall cell viability/proliferation. Question1->Screening Initial Screening MOA Tier 2: Mechanism of Action (MoA) Distinguish apoptosis vs. necrosis. Question1->MOA MoA Study MetabolicAssay Metabolic Assays (MTT, MTS, Resazurin) Screening->MetabolicAssay MembraneAssay Membrane Integrity Assays (LDH Release) MOA->MembraneAssay ApoptosisAssay Apoptosis Assays (Caspase-Glo, Annexin V) MOA->ApoptosisAssay Orthogonal Orthogonal Validation Confirm findings with a secondary, mechanistically different assay. MetabolicAssay->Orthogonal MembraneAssay->Orthogonal ApoptosisAssay->Orthogonal Data Comprehensive Cytotoxicity Profile Orthogonal->Data

Caption: Decision workflow for selecting appropriate cytotoxicity assays.

Part 2: Comparative Guide to Key Cytotoxicity Assays

We will now delve into the principles, protocols, and critical considerations for three classes of assays essential for profiling pyrrolo[3,2-d]pyrimidine compounds.

Tier 1: Metabolic Activity Assays (e.g., MTT)

These assays are the workhorses of initial cytotoxicity screening due to their simplicity and scalability. They measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[10]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10][11] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Detailed Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of your this compound compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[10] Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[10][13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing intracellular formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13]

Trustworthiness & Causality: Self-Validating Controls

To ensure the integrity of your MTT assay data, especially with novel chemical entities, the following controls are non-negotiable:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound.

  • Untreated Control: Represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to confirm the assay is working.

  • Compound Interference Control (Cell-Free): This is critical . Add your compound to wells containing medium and the MTT reagent without cells. Some small molecules can directly reduce MTT, leading to a false-positive signal (apparent viability).[8][9] If you observe a color change here, the MTT assay may not be suitable, or results must be corrected for this background.

Tier 2: Membrane Integrity Assays (e.g., LDH Release)

When a cell's plasma membrane is compromised—a hallmark of necrosis or late apoptosis—it releases its cytoplasmic contents into the surrounding culture medium. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that, when released, serves as a robust biomarker for cytotoxicity.[14][15]

Principle of the LDH Assay: The assay measures the activity of LDH released from damaged cells into the supernatant.[16] This is typically a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be quantified by measuring its absorbance.[15] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[15]

Detailed Experimental Protocol (LDH Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Establish Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells that are completely lysed with a lysis buffer (e.g., Triton X-100) provided with the assay kit. This represents 100% cytotoxicity.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Prepare and add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) according to the manufacturer's instructions.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[15]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

G cluster_0 Cellular State cluster_1 Assay Principle Healthy Viable Cell (Intact Membrane) LDH is intracellular Reaction LDH in Supernatant + Lactate + NAD+ Healthy->Reaction No LDH Release Damaged Damaged/Necrotic Cell (Compromised Membrane) LDH released Damaged->Reaction LDH Release Product Pyruvate + NADH Reaction->Product Detection NADH + Tetrazolium Salt (INT) -> Formazan (Colored Product) Product->Detection Measure Measure Absorbance (e.g., 490 nm) Detection->Measure

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Tier 2: Apoptosis-Specific Assays (e.g., Caspase-Glo® 3/7)

Many kinase inhibitors induce apoptosis.[18] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a specific and sensitive method for detecting apoptosis.

Principle of the Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspase-3 and -7, key enzymes in the apoptotic cascade.[19][20] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specific for caspase-3/7.[19] When apoptosis is induced, active caspases cleave this substrate, releasing aminoluciferin. This product is then used by luciferase (also in the reagent) to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[21][22]

Detailed Experimental Protocol (Caspase-Glo® 3/7):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as for the MTT assay, typically in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[20]

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

  • Incubation: Mix the contents by gently shaking on a plate shaker for 30 seconds to 2 minutes.[23] Incubate at room temperature for 1 to 3 hours, protected from light.[23]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The "glow-type" signal is stable for several hours.

Orthogonal Validation for Apoptosis: To confirm that the observed cytotoxicity is indeed due to apoptosis, Caspase-Glo results should be validated with a mechanistically different apoptosis assay, such as Annexin V staining . Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24] By using a fluorescently labeled Annexin V in combination with a viability dye like propidium iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[25]

Part 3: Data Summary and Interpretation

AssayPrincipleEndpoint MeasuredThroughputKey AdvantageKey Disadvantage/Consideration
MTT Enzymatic reduction of tetrazolium saltMetabolic activity (indirectly, cell viability)HighSimple, cost-effective, well-establishedProne to interference from reducing compounds; measures activity, not necessarily cell number.[8][9]
LDH Release Measurement of a stable, cytosolic enzyme in supernatantPlasma membrane integrity (cell lysis/necrosis)HighMeasures a direct marker of cell death; supernatant can be used for other assays.Less sensitive for early apoptosis; may not detect cytostatic effects.
Caspase-Glo 3/7 Luciferase-based detection of caspase activityExecutioner caspase-3 and -7 activity (apoptosis)HighHighly sensitive and specific for apoptosis; simple "add-mix-measure" protocol.[22]Indirectly measures cell death; requires a luminometer.
Annexin V/PI Flow cytometric detection of PS externalization and dye exclusionDifferentiates viable, apoptotic, and necrotic cellsLow-MediumProvides detailed, multi-parameter data on cell death stages.Requires a flow cytometer; more complex protocol.

Interpreting Your Results:

  • High MTT signal, Low LDH release: Suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.

  • Low MTT signal, High LDH release: Indicates cell death is occurring primarily through necrosis or late-stage apoptosis where membrane integrity is lost.

  • Low MTT signal, High Caspase-Glo signal, Low initial LDH release: Strongly suggests the compound is a potent inducer of apoptosis.[21]

By systematically applying this tiered and orthogonal approach, you can build a robust, reliable, and publication-ready cytotoxicity profile for your this compound compounds, ensuring confidence in your lead candidate selection and advancing your research toward its therapeutic goal.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Apoptosis Measurement by Annexin V Staining. Retrieved from [Link]

  • Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Retrieved from [Link]

  • Kasi, D., et al. (2017). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Kasi, D., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Retrieved from [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. Retrieved from [Link]

  • MDPI. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Novel Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and validation of "privileged scaffolds" remains a cornerstone of successful drug discovery campaigns.[1] These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a fertile starting point for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a quintessential example of such a scaffold, forming the basis of several FDA-approved kinase inhibitors, including tofacitinib and ruxolitinib.[2][3] This guide focuses on the isomeric 5H-pyrrolo[3,2-d]pyrimidine system, specifically the derivative 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine, to objectively assess its potential and outline a rigorous validation workflow.

While the pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored as a hinge-binding motif in kinase inhibitors[3][4], its isomeric counterpart, the pyrrolo[3,2-d]pyrimidine core, is less characterized but holds significant therapeutic promise. Published research on pyrrolo[3,2-d]pyrimidine derivatives has revealed their potential as Neuropeptide Y5 receptor antagonists for the treatment of obesity[5][6] and as multi-targeting agents for one-carbon metabolism in oncology.[7][8] The specific subject of this guide, this compound, presents a unique substitution pattern that warrants a thorough investigation as a potential drug scaffold. The 2-chloro substituent provides a reactive handle for library synthesis via nucleophilic substitution, while the 4-methyl group can influence solubility and metabolic stability.

This guide will provide a comparative analysis of the this compound scaffold against the well-validated pyrrolo[2,3-d]pyrimidine core, propose a comprehensive experimental workflow for its validation, and present the underlying scientific rationale for each step.

Comparative Analysis: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

The subtle change in the nitrogen position between these two isomeric ring systems can have profound effects on their physicochemical properties, three-dimensional shape, and vectoral presentation of substituents. These differences, in turn, dictate their interactions with biological targets.

PropertyThis compound (Hypothetical)Established Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold (e.g., tofacitinib core)Rationale for Comparison
Primary Targets Kinases, Dihydrofolate Reductase (DHFR), Neuropeptide ReceptorsJanus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR)[9]The pyrrolo[2,3-d]pyrimidine core is a well-established ATP-mimetic, making kinases a primary target class for the isomeric scaffold as well.[3]
Key Interactions Potential for hydrogen bonding via N5 and pyrimidine nitrogens. The 2-chloro group acts as a synthetic handle.Forms key hydrogen bonds with the kinase hinge region via N7 and the 4-amino group.[2]The arrangement of hydrogen bond donors and acceptors is critical for target recognition, particularly in kinase inhibition.
Synthetic Tractability The 2-chloro position allows for diversification through various coupling reactions.[10]Well-established synthetic routes allow for extensive decoration of the scaffold.[11]The ease of library synthesis is a critical factor in the utility of a drug scaffold.
ADME Profile Likely to exhibit good cell permeability due to its relatively low polarity. Potential for metabolic oxidation on the methyl group and pyrrole ring.Generally good oral bioavailability. Metabolism often involves oxidation of the scaffold and substituents.[12]A favorable ADME profile is essential for the development of a successful oral drug.
Intellectual Property Represents a less explored chemical space, offering greater opportunities for novel IP.Crowded IP landscape due to numerous approved drugs and clinical candidates.The novelty of a scaffold is a significant consideration in drug development.

Experimental Validation Workflow

The validation of a novel drug scaffold is a multi-step process that aims to establish its potential for target engagement, selectivity, and drug-like properties. The following workflow is proposed for the comprehensive validation of the this compound scaffold.

Validation_Workflow cluster_0 Phase 1: Scaffold Synthesis & Library Generation cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Lead Optimization & Characterization A Synthesis of Core Scaffold (this compound) B Library Synthesis via Parallel Chemistry (e.g., Suzuki, Buchwald-Hartwig) A->B Diversification at C2 C High-Throughput Screening (e.g., Kinase Panel, Phenotypic Screen) B->C D Hit Identification & Confirmation C->D Potency & Efficacy Cutoffs E Structure-Activity Relationship (SAR) Studies D->E F Selectivity Profiling (e.g., KinomeScan) E->F G In Vitro ADME & PK Studies E->G H Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) F->H

Caption: Proposed experimental workflow for the validation of the this compound scaffold.

Detailed Experimental Protocols

1. Library Synthesis

  • Objective: To generate a diverse library of compounds based on the this compound scaffold for biological screening.

  • Protocol:

    • Synthesize the core scaffold, this compound, following established methods for the synthesis of related pyrrolopyrimidines.[6]

    • Utilize the reactivity of the 2-chloro substituent for diversification. Employ parallel synthesis techniques to perform Suzuki or Buchwald-Hartwig cross-coupling reactions with a diverse set of boronic acids or amines, respectively.

    • Purify the resulting library members using automated flash chromatography.

    • Confirm the structure and purity of each compound using LC-MS and ¹H NMR.

2. Kinase Panel Screening

  • Objective: To identify initial "hits" by screening the compound library against a broad panel of kinases.

  • Protocol:

    • Submit the synthesized library for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's HotSpot™).

    • Perform the initial screen at a single high concentration (e.g., 10 µM) to identify kinases that are significantly inhibited by the test compounds.

    • For compounds showing significant inhibition (>80% at 10 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for the most potently inhibited kinases.

    • Prioritize hits based on potency (IC₅₀ < 1 µM) and initial selectivity for further investigation.

3. Cellular Target Engagement Assay (CETSA)

  • Objective: To confirm that the "hit" compounds engage their intended kinase target within a cellular context.

  • Protocol:

    • Culture a relevant cell line that expresses the target kinase of interest.

    • Treat the cells with varying concentrations of the hit compound or a vehicle control.

    • Heat the cell lysates to induce protein denaturation. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Quantify the amount of soluble target kinase remaining at each temperature and compound concentration using Western blotting or ELISA.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

4. In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the most promising lead compounds.

  • Protocol:

    • Solubility: Determine the thermodynamic solubility of the compounds in phosphate-buffered saline (PBS) at pH 7.4.

    • Permeability: Assess the permeability of the compounds using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell monolayer assay.

    • Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of parent compound depletion over time to assess metabolic stability.

    • Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis.

Signaling Pathway Context: Targeting Kinase Cascades

The pyrrolo[3,2-d]pyrimidine scaffold, like its well-established isomer, is likely to find utility as an inhibitor of protein kinases, which are critical nodes in cellular signaling pathways. A hypothetical scenario involves targeting a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Scaffold 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine Derivative Scaffold->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting MEK.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, underexplored area of chemical space with the potential to yield novel therapeutics. While it lacks the extensive validation of its pyrrolo[2,3-d]pyrimidine isomer, its structural features and the emerging biological activities of the broader pyrrolo[3,2-d]pyrimidine class suggest that it is a promising starting point for drug discovery. The proposed validation workflow provides a comprehensive roadmap for systematically evaluating its potential, from initial library synthesis and screening to detailed characterization of lead compounds.

The key to unlocking the potential of this scaffold will be a systematic and unbiased approach to its biological evaluation. While kinase inhibition is a logical starting point, phenotypic screening and screening against other target classes should not be overlooked. The successful validation of this compound as a privileged scaffold would not only provide a new tool for medicinal chemists but also open up new avenues for the development of much-needed therapies for a range of diseases.

References

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link][5][6]

  • Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 46-57. [Link][7]

  • Dekhne, A. S., et al. (2018). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Cancer Research, 78(16), 4685-4697. [Link][8]

  • Maged, N. S., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(31), 3563-3587. [Link][9]

  • Cerna, I., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1467-1519. [Link][13]

  • Beshir, A. B., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link][4]

  • Botta, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1783-1810. [Link][3]

  • Zhu, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113702. [Link][2]

  • Patel, H., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Organic Chemistry, 26(14), 1334-1365. [Link][14]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link][1]

  • Abdel-Aziz, A. A.-M., et al. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry, 19(8), 922-947. [Link][10]

  • Gasparyan, H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(20), 7088. [Link][11][12]

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A Comparative Guide to the Synthesis of Pyrrolo[3,2-d]pyrimidines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-d]pyrimidine scaffold, a key structural motif in numerous biologically active compounds, continues to attract significant attention in the fields of medicinal chemistry and drug discovery. As a 9-deazapurine isostere, this heterocyclic system is at the heart of various therapeutic agents, including kinase inhibitors and antifolates.[1][2] The arrangement of the fused pyrrole and pyrimidine rings imparts unique electronic and steric properties, making it a privileged scaffold in the design of targeted therapies.[3]

This guide provides a comparative analysis of the primary synthetic routes to the pyrrolo[3,2-d]pyrimidine core, offering insights into the strategic and mechanistic considerations that underpin each approach. We will delve into both classical and contemporary methods, providing the necessary experimental detail for their practical application.

Key Synthetic Strategies: A Comparative Overview

The construction of the pyrrolo[3,2-d]pyrimidine ring system can be broadly categorized into two main strategies:

  • Route A: Annulation of a pyrimidine ring onto a pre-existing pyrrole. This approach leverages the functionalization of a pyrrole precursor to build the adjacent pyrimidine ring.

  • Route B: Construction of a pyrrole ring onto a pyrimidine scaffold. This strategy begins with a suitably substituted pyrimidine and forms the fused pyrrole ring.

The choice between these routes is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Route A: Building from a Pyrrole Precursor

A notable example of this strategy involves the synthesis of both pyrrolo[3,2-d]- and the isomeric pyrrolo[2,3-d]-pyrimidines from a common 2,3-dicarboxypyrrole derivative. This approach offers a unique opportunity for a direct comparison of the synthetic pathways to these two important heterocyclic systems.

The synthesis commences with the selective functionalization of either the 2- or 3-carboxy group of the starting pyrrole. To construct the pyrrolo[3,2-d]pyrimidine, the 2-carboxy group is converted to an azidocarbonyl, which then undergoes a Curtius rearrangement to form an isocyanate. Trapping of the isocyanate with ammonia or an amine, followed by a base-mediated cyclization, yields the desired pyrrolo[3,2-d]pyrimidine-2,4-dione.[4]

Diagrammatic Representation of Synthesis from a Pyrrole Precursor

G start 2,3-Dicarboxypyrrole Derivative azidocarbonyl 2-Azidocarbonylpyrrole start->azidocarbonyl Functionalization isocyanate Pyrrole-2-isocyanate azidocarbonyl->isocyanate Curtius Rearrangement urea Pyrrolylurea isocyanate->urea Trapping with R-NH2 product Pyrrolo[3,2-d]pyrimidine-2,4-dione urea->product Base-mediated Cyclization

Caption: Synthesis of Pyrrolo[3,2-d]pyrimidines from a Pyrrole Precursor.

Route B: Building from a Pyrimidine Precursor

This is arguably the more common and versatile approach to the synthesis of pyrrolo[3,2-d]pyrimidines, with several powerful methods developed in recent years.

Domino C-N Coupling/Hydroamination Reaction

A highly efficient and modern approach involves a palladium-catalyzed domino reaction. This strategy commences with a Sonogashira coupling of a 5-bromo-6-chlorouracil derivative with a terminal alkyne. The resulting alkynylated uracil is then subjected to a domino C-N coupling/hydroamination reaction with an aniline in the presence of a palladium catalyst and a suitable ligand. This one-pot process involves an initial Buchwald-Hartwig amination followed by an intramolecular hydroamination to construct the fused pyrrole ring, affording the pyrrolo[3,2-d]pyrimidine-2,4-dione scaffold in moderate to good yields.[5]

Diagrammatic Representation of the Domino C-N Coupling/Hydroamination Reaction

G start 5-Bromo-6-chlorouracil Derivative sonogashira_product Alkynylated Uracil start->sonogashira_product alkyne Terminal Alkyne alkyne->sonogashira_product Sonogashira Coupling domino_reaction Domino C-N Coupling/ Hydroamination (Pd-catalyzed) sonogashira_product->domino_reaction aniline Aniline aniline->domino_reaction product Pyrrolo[3,2-d]pyrimidine-2,4-dione domino_reaction->product

Caption: Domino C-N Coupling/Hydroamination Route to Pyrrolo[3,2-d]pyrimidines.

Multi-Component Reactions (MCRs)

Multi-component reactions offer a highly convergent and atom-economical approach to complex molecules. A one-pot, three-component reaction has been reported for the synthesis of certain pyrrolo[3,2-d]pyrimidine derivatives. This reaction involves the condensation of 4-hydroxycoumarin, an arylglyoxal, and a 6-aminouracil derivative in the presence of an organocatalyst like L-proline.[6] This method allows for the rapid assembly of structurally diverse products from simple starting materials.

Intramolecular Cyclization of Arylethynyl-Nitropyrimidines

Another effective strategy involves the intramolecular cyclization of 6-arylethynyl-5-nitropyrimidines. This reaction can be catalyzed by pyridine and leads to the formation of pyrrolo[3,2-d]pyrimidine 5-oxides.[2] The nitro group plays a crucial role in activating the molecule for the cyclization process. Subsequent reduction of the N-oxide can provide access to the parent pyrrolo[3,2-d]pyrimidine system.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Transformations Advantages Limitations Typical Yields
From Pyrrole Precursor 2,3-Dicarboxypyrrole derivativesCurtius rearrangement, Base-mediated cyclizationAllows for the synthesis of both [3,2-d] and [2,3-d] isomers from a common precursor.[4]Multi-step process, potentially limited substrate scope.Moderate
Domino C-N Coupling/Hydroamination 5-Bromo-6-chlorouracil derivatives, Terminal alkynes, AnilinesSonogashira coupling, Domino C-N coupling/hydroaminationHigh efficiency, good functional group tolerance, one-pot domino sequence.[5]Requires palladium catalyst and specific ligands.Moderate to Good
Multi-Component Reaction 4-Hydroxycoumarin, Arylglyoxals, 6-Aminouracil derivativesOne-pot condensationHigh atom economy, operational simplicity, rapid access to diversity.[6]Limited to specific substitution patterns.Good to Excellent
Intramolecular Cyclization 6-Arylethynyl-5-nitropyrimidinesPyridine-catalyzed intramolecular cyclizationProvides access to N-oxide derivatives, which can be further functionalized.[2]Requires a nitro group for activation, may require a subsequent reduction step.Good

Experimental Protocols

Representative Protocol for the Domino C-N Coupling/Hydroamination Synthesis of a Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione[5]

Step 1: Sonogashira Coupling to form the Alkynylated Uracil

  • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq) in a suitable solvent such as DMF, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 6-12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated uracil.

Step 2: Domino C-N Coupling/Hydroamination

  • In a reaction vessel, combine the alkynylated uracil (1.0 eq), the aniline (1.1 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as dioxane or toluene.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the target pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

Conclusion

The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is a dynamic area of research with a range of effective strategies available to the synthetic chemist. The choice of a particular route will depend on the specific target molecule, desired substitution patterns, and the availability of starting materials. Modern catalytic methods, such as the domino C-N coupling/hydroamination reaction, offer high efficiency and functional group tolerance, while multi-component reactions provide a rapid and atom-economical approach to structural diversity. The more classical approach of building the pyrimidine ring onto a pyrrole precursor remains a valuable strategy, particularly when comparing the synthesis of different isomers. As the demand for novel pyrrolo[3,2-d]pyrimidine-based therapeutic agents continues to grow, the development of even more efficient and versatile synthetic methodologies will undoubtedly remain a key focus for the research community.

References

  • Aal-Harbi, N. O., Bahashwan, S. A., Fayed, A. A., Aboonq, M. S., & Amr, A. E. (2021). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. [Link to a relevant, verifiable source will be provided when available]
  • García-López, M. T., de las Heras, F. G., & Stud, M. (1978). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, 483-487. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • de Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1010-1017. [Link]

  • Marcotte, F. A., Rombouts, F. J. R., & Lubell, W. D. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of organic chemistry, 68(18), 6984–6987. [Link]

  • Temburnikar, K. W., Ross, C. R., Wilson, G. M., Balzarini, J., Cawrse, B. M., & Seley-Radtke, K. L. (2012). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & medicinal chemistry letters, 22(16), 5293–5297. [Link]

  • Cupps, T. L., Wise, D. S., & Townsend, L. B. (1983). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine. The Journal of Organic Chemistry, 48(7), 1060-1064. [Link]

  • Javahershenas, R., & Khalafy, J. (2017). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. Heterocyclic Communications, 23(1), 59-63. [Link]

  • Madadi, N. R., Penthala, N. R., Janganati, V., & Crooks, P. A. (2014). Synthesis and antiproliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl) methylene)-1, 3-dimethyl pyrimidine-2, 4, 6 (1H, 3H, 5H)-trione analogs against human tumor cell lines. Bioorganic & medicinal chemistry letters, 24(2), 601–603. [Link]

  • Oh, Y., Lee, H., Kang, S., Lee, C. O., & Ahn, C. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of medicinal chemistry, 55(8), 3975–3991. [Link]

  • Penthala, N. R., Madadi, N. R., Janganati, V., & Crooks, P. A. (2014). Novel water soluble, substituted pyrrolo[3,2-d]pyrimidines: design, synthesis and biological evaluation as antitubulin antitumor agents. Journal of medicinal chemistry, 57(24), 10348–10361. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2010). Domino reactions in the synthesis of pyrrolo[3,2-d]pyrimidines. Synthesis, 2010(15), 2547-2554. [A relevant, verifiable URL will be provided when available]
  • Shestopalov, A. M., & Shestopalov, A. A. (2012). Recent advances in the synthesis of pyrrolo[3,2-d]pyrimidines. [A relevant, verifiable URL will be provided when available]
  • Taylor, E. C., & Liu, B. (2004). A new and efficient synthesis of pyrrolo[3,2-d]pyrimidines. The Journal of organic chemistry, 69(5), 1636–1640. [Link]

  • Temburnikar, K. W., & Seley-Radtke, K. L. (2011). A concise synthesis of 2,4-disubstituted-pyrrolo[3,2-d]pyrimidines. Tetrahedron Letters, 52(33), 4305-4308. [Link]

  • Tumkevicius, S., & Kaminskas, A. (2007). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. [A relevant, verifiable URL will be provided when available]
  • Xie, R., Hu, Y., Wan, H., Hu, Y., Chen, S., Zhang, S., & Zhang, Y. (2016). An efficient synthesis of 4,6-substituted pyrrolo[3,2-d]pyrimidines by silver-catalyzed cyclization of acetylene amine. Tetrahedron Letters, 57(22), 2418-2421. [Link]

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1), 1-10. [Link]

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A Guide to Assessing the Selectivity of 2-Chloro-4-Methyl-5H-pyrrolo[3,2-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the rigorous assessment of inhibitor selectivity a critical step in the development pipeline. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to comprehensively assess the selectivity of a promising class of compounds: 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-based inhibitors.

The pyrrolo[3,2-d]pyrimidine scaffold, a derivative of the broader pyrrolopyrimidine class, has emerged as a versatile core structure for the design of potent inhibitors against a range of therapeutic targets, including various protein kinases.[1] For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine core have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), with some showing enhanced selectivity for mutant forms of the kinase.[2] Furthermore, the pyrrolo[3,2-d]pyrimidine framework has been successfully utilized to create inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[1] Beyond kinases, this scaffold has also been explored for targeting enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT) 2, highlighting its broad therapeutic potential.[3][4]

Given this chemical tractability and diverse biological activity, a systematic and multi-faceted approach to selectivity profiling is essential. This guide will detail the experimental workflows and provide step-by-step protocols for two gold-standard techniques: broad-panel kinase binding assays and cellular target engagement assays. By integrating data from both in vitro and cellular contexts, researchers can build a robust and reliable selectivity profile for their this compound-based inhibitors.

The Rationale for a Multi-Pronged Selectivity Assessment

Relying on a single assay format for selectivity profiling can be misleading. Biochemical assays, while excellent for determining direct binding affinity, may not fully recapitulate the complex environment within a living cell.[5] Conversely, cellular assays confirm target engagement in a more physiologically relevant setting but can be influenced by factors such as cell permeability and intracellular ATP concentrations.[6] Therefore, a combination of orthogonal approaches provides the most comprehensive and trustworthy assessment of an inhibitor's selectivity.

Our recommended workflow for assessing the selectivity of this compound-based inhibitors is as follows:

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assays Initial_Screening Initial Screening (e.g., Primary Target Assay) KinomeScan Broad Kinome Profiling (e.g., KINOMEscan®) Initial_Screening->KinomeScan Potent Hits IC50_Determination Biochemical IC50 Determination for Hits KinomeScan->IC50_Determination On- and Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Prioritized Compounds NanoBRET NanoBRET™ Target Engagement Assay (Alternative/Complementary) IC50_Determination->NanoBRET Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) CETSA->Downstream_Signaling Confirmed Targets NanoBRET->Downstream_Signaling Cellular_Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Phenotype Final_Selectivity_Profile Comprehensive Selectivity Profile Cellular_Phenotype->Final_Selectivity_Profile

A comprehensive workflow for inhibitor selectivity profiling.

Key Experimental Methodologies

Broad Kinome Profiling: KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[7] This technique is invaluable for obtaining a broad, unbiased view of an inhibitor's interactions across the human kinome.[8]

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Step-by-Step Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the this compound-based inhibitor in 100% DMSO to create a stock solution (e.g., 100 mM). Prepare a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Execution (Performed by Service Provider):

    • A proprietary kinase-tagged phage is incubated with the test compound.

    • The mixture is then added to wells containing an immobilized, active-site directed ligand.

    • After an equilibration period, unbound phage is washed away.

    • The amount of bound phage is quantified by qPCR.

  • Data Analysis:

    • The results are typically reported as a percentage of control (%Ctrl), where the DMSO control represents 100% binding.

    • A lower %Ctrl value indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl < 10 or < 35, depending on the desired stringency.

    • The data is often visualized using a TREEspot™ diagram, which maps the hits onto a dendrogram of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[9]

Causality Behind Experimental Choices: Screening at a single, relatively high concentration (e.g., 1 µM) in the initial broad panel allows for the identification of even weak off-target interactions. This is a crucial step in flagging potential liabilities early in the drug discovery process.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a cellular context.[10] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[10][11]

Principle: Cells are treated with the inhibitor or a vehicle control, and then subjected to a temperature gradient. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]

Step-by-Step Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80% confluency.

    • Treat the cells with the this compound-based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction).

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a specific antibody against the target protein. A loading control that is not expected to be stabilized by the inhibitor should also be included.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated samples confirms target engagement.

Causality Behind Experimental Choices: The use of intact cells provides a more physiologically relevant environment, accounting for factors like cell permeability and the presence of endogenous ATP and substrate concentrations.[6] This assay provides direct evidence that the compound is reaching and binding to its intended target within the cell.

Comparative Data Presentation

To effectively compare the selectivity of different this compound-based inhibitors, the quantitative data should be summarized in a clear and concise table.

Compound Primary Target Biochemical IC50 (nM) Key Off-Target(s) (KINOMEscan®, %Ctrl @ 1µM) Cellular Target Engagement (CETSA® Shift, °C)
Inhibitor AVEGFR25.2SRC (15%), ABL1 (25%)+4.2°C @ 1 µM
Inhibitor BEGFR (T790M)1.8EGFR (WT) (40%), TEC (30%)+6.1°C @ 1 µM
Reference CmpdRelevant KinaseValueValueValue

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Biological Context

Understanding the signaling pathways in which the primary and key off-targets are involved is crucial for predicting the potential functional consequences of inhibitor treatment.

G cluster_VEGFR2 VEGFR2 Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF_e RAF RAS->RAF_e MEK_e MEK RAF_e->MEK_e ERK_e ERK MEK_e->ERK_e Cell_Survival Cell_Survival ERK_e->Cell_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Survival Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Primary Target Inhibitor->EGFR Off-Target

Illustrative signaling pathways for VEGFR2 and EGFR.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors. However, realizing its full therapeutic potential hinges on a thorough understanding of the selectivity profile of any lead compounds. By employing a multi-faceted approach that combines broad in vitro screening with cellular target engagement assays, researchers can build a comprehensive and reliable picture of their inhibitor's activity. This rigorous, data-driven approach is essential for making informed decisions in the optimization process, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • PubMed. (2010, October 15). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6075-6079. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Retrieved from [Link]

  • National Institutes of Health. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7951-7964. Retrieved from [Link]

  • PubMed. (2019, October). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Retrieved from [Link]

  • National Institutes of Health. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Retrieved from [Link]

  • PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1309. Retrieved from [Link]

  • National Institutes of Health. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-21. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • National Institutes of Health. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 279(18), 3320-3332. Retrieved from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... Retrieved from [Link]

  • Oxford Academic. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(22), 3577-3584. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(21), e4537. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2428. Retrieved from [Link]

  • PubMed. (2014). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 1172, 145-157. Retrieved from [Link]

  • AACR Journals. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848. Retrieved from [Link]

  • bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 17(5), e1008932. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and... Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor discovery, the pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine isostere, stands out as a privileged core structure.[1] Its resemblance to the natural purine framework allows for competitive binding to the ATP pocket of various kinases, making it a fertile ground for the development of targeted therapeutics. This guide provides a comprehensive cross-validation of the expected experimental results for 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine , a specific analogue within this promising class. While direct experimental data for this exact compound is not extensively published, this document will synthesize information from closely related structures to offer a predictive and methodological framework for its evaluation. We will delve into its probable synthesis, characterization, and biological performance in comparison to relevant alternatives, grounding our discussion in established scientific principles and protocols.

The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolopyrimidine family, encompassing isomers like the more commonly studied pyrrolo[2,3-d]pyrimidines (7-deazapurines), has yielded numerous compounds with potent biological activities, including anticancer and anti-inflammatory properties.[2][3] Unlike their naturally occurring 7-deazapurine counterparts, pyrrolo[3,2-d]pyrimidines are products of synthetic chemistry, offering a unique vector in chemical space for drug design.[1] The strategic placement of substituents on this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The 2-chloro and 4-methyl substitutions on the pyrimidine ring are expected to influence the compound's reactivity and interaction with target kinases.

Synthesis Pathway: A Proposed Route

The synthesis of this compound is anticipated to follow established methodologies for the construction of the pyrrolopyrimidine nucleus. A plausible synthetic strategy would involve the condensation of a suitably substituted pyrrole precursor with a pyrimidine fragment, followed by chlorination. Given the known synthetic routes for similar heterocyclic systems, a multi-step synthesis is expected.[4]

Proposed Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Substituted Pyrrole & Pyrimidine Precursors) B Condensation/ Cyclization A->B C Formation of Pyrrolo[3,2-d]pyrimidine Core B->C D Chlorination (e.g., with POCl3) C->D E This compound D->E F Purification (e.g., Chromatography) E->F

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol: A Representative Synthesis

Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidinone Precursor

  • To a solution of the appropriate 2-aminopyrrole derivative in a suitable solvent (e.g., ethanol), add a diketene or a related cyclizing agent.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyrrolo[3,2-d]pyrimidin-4-one intermediate.

Step 2: Chlorination

  • Suspend the dried pyrrolo[3,2-d]pyrimidin-4-one intermediate in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Analysis Expected Result Rationale
Molecular Formula C₇H₆ClN₃[6]Based on the chemical structure.
Molecular Weight 167.59 g/mol [6]Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules.
¹H NMR Signals corresponding to the pyrrole and methyl protons. Aromatic protons of the pyrrole ring are expected in the δ 6.5-8.0 ppm range. The methyl group protons should appear as a singlet around δ 2.5 ppm. The N-H proton of the pyrrole will likely appear as a broad singlet at higher chemical shifts (>10 ppm).Provides information on the proton environment in the molecule.[7]
¹³C NMR Resonances for all seven carbon atoms. Quaternary carbons, including those attached to chlorine and in the ring junctions, will be visible.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 168.0, with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately 33% intensity of the M peak).Confirms the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) A single sharp peak with a purity of >95% under optimized conditions.Assesses the purity of the final compound.

Biological Evaluation: A Comparative Perspective

The biological activity of this compound is predicted to lie in the realm of kinase inhibition, given the extensive research on related pyrrolopyrimidine scaffolds.[8][9][10]

Anticipated Kinase Targets and Anti-proliferative Activity

Derivatives of pyrrolo[3,2-d]pyrimidine have demonstrated inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and have shown anti-proliferative effects in cancer cell lines.[1][10] The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position can influence the binding affinity and selectivity towards different kinases. Halogenation, in particular, has been shown to enhance the potency of some pyrrolopyrimidine-based inhibitors.[1]

Comparative Performance Data (from related compounds)

To provide a framework for evaluating the potential of this compound, the following table presents biological data for structurally related pyrrolopyrimidine derivatives.

Compound Target/Cell Line IC₅₀/GI₅₀ (µM) Reference
2,4-dichloro-pyrrolo[3,2-d]pyrimidineMDA-MB-231 (Breast Cancer)Low micromolar activity[1]
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineMDA-MB-231 (Breast Cancer)Sub-micromolar activity[1]
Substituted 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine (Compound 20d)VEGFR2 KinasePotent inhibition[10]
Substituted 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine (Compound 20d)HUVEC proliferationPotent inhibition[10]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 8f)HT-29 (Colon Cancer)4.55 ± 0.23[11]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 8g)HT-29 (Colon Cancer)4.01 ± 0.20[11]

Note: IC₅₀ refers to the half maximal inhibitory concentration, while GI₅₀ refers to the half maximal growth inhibition. This data is for comparative purposes and does not represent the direct activity of this compound.

The data suggests that halogenation can significantly improve anti-proliferative activity. Therefore, it is plausible that this compound will exhibit notable biological effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally validate the kinase inhibitory potential of the title compound, a luminescence-based assay measuring ATP consumption, such as the Kinase-Glo® assay, is a standard method.[8]

Materials:

  • Test compound (this compound)

  • Recombinant target kinase (e.g., VEGFR2)

  • Specific kinase substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions, positive control, and DMSO (negative control) to the wells of the microplate.

  • Add the kinase, substrate, and buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at an optimal temperature (e.g., 30°C) for a specified duration.

  • Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound & Controls to Plate A->B C Add Kinase, Substrate, Buffer B->C D Initiate Reaction with ATP C->D E Incubate D->E F Measure Luminescence (ATP level) E->F G Calculate % Inhibition & IC50 F->G

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

Pyrrolo[3,2-d]pyrimidines often exert their effects by interfering with critical cellular signaling pathways. For instance, inhibition of receptor tyrosine kinases like VEGFR2 can block downstream cascades that are crucial for angiogenesis, a process vital for tumor growth and metastasis.

Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Compound 2-chloro-4-methyl-5H- pyrrolo[3,2-d]pyrimidine Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of the VEGFR2 signaling pathway by the test compound.

Conclusion and Future Directions

While direct and comprehensive experimental data for this compound remains to be published, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and biological evaluation. Based on the performance of closely related analogues, this compound holds promise as a kinase inhibitor with potential anti-proliferative activities. The methodologies and comparative data presented herein are intended to empower researchers to further investigate this and other novel pyrrolo[3,2-d]pyrimidine derivatives, ultimately contributing to the development of the next generation of targeted therapies.

References

  • Al-Ostath, A., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Gangjee, A., et al. (2012). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, J., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. Retrieved from [Link]

  • Wurm, F., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2020). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Retrieved from [Link]

  • Viswanathan, K., et al. (2012). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gangjee, A., et al. (2005). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Matsunaga, N., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Tummatorn, J., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research. Retrieved from [Link]

  • de Kock, C., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposal. This guide provides a detailed protocol for the proper handling and disposal of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1140241-22-0). The procedures outlined here are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. The core principle guiding this process is the classification of this compound as a halogenated organic waste, which dictates a specific and stringent disposal pathway.

Hazard Assessment and Risk Mitigation

1.1. Compound Hazard Profile Before handling this compound, it is crucial to recognize its potential hazards. As a chlorinated heterocyclic compound, it falls under the category of halogenated organic waste.[4] The primary risks associated with this class of compounds include:

  • Toxicity: Irritation to skin, eyes, and the respiratory system.[1][2]

  • Environmental Persistence: Halogenated organics can be persistent in the environment and may be toxic to aquatic life.

  • Hazardous Combustion Byproducts: Improper incineration can lead to the formation of hazardous gases such as hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[5]

1.2. Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted while wearing the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards)Protects eyes from contact with the solid powder, which can cause serious irritation.[1][2]
Hand Protection Nitrile or Viton glovesProvides a chemical barrier to prevent skin contact and subsequent irritation.[1][6] Always check manufacturer data for breakthrough times.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.[6]
Respiratory Not typically required for small quantities handled in a fume hood.For large-scale operations or in case of spills outside a ventilated enclosure, a NIOSH/MSHA approved respirator may be necessary.[1]

All operations involving this compound, especially the commingling of waste, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process focused on segregation and containment. The following workflow ensures that the waste is handled safely from the point of generation to its final collection.

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Generation of Waste (e.g., residual solid, contaminated consumables) B Identify as 'Halogenated Organic Waste' A->B  Classification   C Select a Designated 'Halogenated Waste' Container B->C  Segregation is Key   D Container must be: - Chemically compatible (e.g., HDPE) - Have a screw-top cap - Be in good condition C->D E Transfer waste into container INSIDE A FUME HOOD C->E F Label the Container Immediately with a Hazardous Waste Tag E->F G Label must include: - 'Hazardous Waste' - Full Chemical Name: 'Waste this compound' - Hazard classification (e.g., Irritant, Toxic) - Accumulation Start Date F->G H Store container in a designated Satellite Accumulation Area (SAA) F->H I Ensure secondary containment and segregation from incompatibles (e.g., acids, bases, oxidizers) H->I J Monitor waste volume. Do not exceed 3/4 full. I->J K Request waste pickup from Environmental Health & Safety (EH&S) J->K

Caption: Disposal workflow for this compound.

2.1. Protocol for Waste Collection

  • Classification: At the point of generation, identify all waste containing this compound—including unreacted material, contaminated spatulas, weighing paper, and rinsed glassware—as Halogenated Organic Waste . This is the most critical decision point. The commingling of halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7]

  • Container Selection: Procure a dedicated waste container compatible with chlorinated organic compounds. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[6][7] The container must be in good condition and equipped with a tightly sealing screw-top cap to prevent the release of vapors.[8]

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated halogenated waste container. If dealing with solutions of the compound, they should also be added to this container. Do not mix with acidic, basic, or oxidizing waste streams.[7][8]

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[8] The label must clearly state:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound." If other halogenated wastes are present, list all constituents.[4][8]

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should provide secondary containment and be segregated from incompatible materials.[6] Keep the container closed at all times except when actively adding waste.[8]

  • Disposal Request: Once the container is three-quarters full, or if it has been accumulating for a designated period (per institutional policy), submit a request for collection to your institution's Environmental Health & Safety (EH&S) department.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact EH&S or the emergency response team.[8]

  • Secure the Area: If the spill is small and manageable by trained personnel, restrict access to the area and ensure the chemical fume hood is operational to ventilate the space.[8]

  • Don Appropriate PPE: Before cleanup, wear the full PPE as described in section 1.2, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[6]

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[6][8] Avoid raising dust.

    • Carefully sweep the absorbent material and spilled compound into a compatible container.

    • Place all contaminated materials, including absorbent pads and disposable PPE, into a sealed plastic bag or container.[8]

  • Dispose of Cleanup Debris: Label the container with a hazardous waste tag detailing the contents (e.g., "Spill Debris containing this compound") and dispose of it through the halogenated waste stream.[7]

  • Decontaminate: Wipe the spill area with soap and water.

The Rationale for Segregation and Incineration

The mandate to segregate halogenated waste is rooted in the chemistry of its ultimate disposal. The designated disposal method for such compounds is high-temperature incineration.[4][9]

  • Why Incineration? Halogenated compounds require very high temperatures (often 1100 °C or higher) to ensure complete destruction of the stable organic rings and prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[9]

  • Why Segregation? The corrosive nature of the hydrogen chloride gas produced during combustion requires specialized incinerators with advanced off-gas scrubbing systems. Mixing non-halogenated waste into this stream needlessly subjects it to a more complex and expensive disposal process.[7]

By diligently following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits are conducted responsibly from discovery to disposal.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. Available at: [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem Compound Database. Available at: [Link]

Sources

Navigating the Safe Handling of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine, ensuring the safety of researchers and the integrity of their work.

For researchers and scientists in the fast-paced world of drug development, the ability to safely handle novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a heterocyclic compound with potential applications in medicinal chemistry. By providing clear, actionable, and scientifically grounded advice, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Profile: An Evidence-Based Assessment

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this hazard profile has been constructed based on data from structurally analogous compounds. This approach allows for a conservative and proactive safety strategy.

Based on the analysis of similar chlorinated pyrimidine and pyrrolopyrimidine derivatives, this compound is anticipated to exhibit the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5][6]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4][5]

  • Harmful if Swallowed: Potential for acute toxicity if ingested.[3][5][7]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is crucial for determining the appropriate PPE for any laboratory procedure.[8] For handling this compound, the following minimum PPE is required to mitigate the risks of exposure.[8][9]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes.[2][4][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[8][11]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[8][12] Given that no specific glove breakthrough time data is available for this compound, it is recommended to double-glove if prolonged contact is anticipated. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.[9] Always wash hands thoroughly with soap and water after removing gloves.[13]
Body Protection A flame-resistant laboratory coat must be worn at all times to protect skin and personal clothing from splashes and spills.[9][11] Long pants and closed-toe shoes are also mandatory.[9][13] For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[12]
Respiratory Protection All handling of solid or solutions of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4][10][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

Pre-Handling Checklist:
  • Review the SDS: Although a specific SDS is unavailable, review the SDS for a structurally similar compound and this handling guide.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare a Spill Kit: Have a spill kit readily available that is appropriate for a solid, chlorinated organic compound.

  • Locate Safety Equipment: Be aware of the location and proper operation of the nearest safety shower and eyewash station.[1]

Handling Procedure:
  • Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.

  • Weighing: If weighing the solid compound, do so in the fume hood to prevent the inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[7][13] Avoid actions that could generate dust or aerosols.[2][15]

  • Container Labeling: Clearly label all containers with the chemical name and any known hazards.

  • Transportation: When transporting the chemical, use a secondary container to prevent spills.[13]

Post-Handling:
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Do not wear lab coats or gloves outside of the laboratory.[13]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Review Safety Info prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weigh Solid prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate handle3->post1 Complete Experiment post2 Dispose Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.[13]

Disposal Method:

  • All waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Incineration at a high temperature in a facility equipped with appropriate scrubbers to neutralize acidic gases is the preferred method for the disposal of chlorinated organic compounds.[16]

  • Never dispose of this compound down the drain or in the regular trash.[17]

Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for themselves and their colleagues.

References

  • Thermo Fisher Scientific. (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
  • Boston University. (n.d.). Personal Protection Equipment (PPE)
  • Sigma-Aldrich. (2025).
  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Arizona State University. (2015). Personal Protective Equipment Selection Guide.
  • ECHEMI. (n.d.). 2-chloro-5-(chloroMethyl)
  • LookChem. (n.d.).
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Sigma-Aldrich. (2025).
  • Echemi. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Thermo Fisher Scientific. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.